molecular formula C6H9NO2 B072949 Tetrahydro-2-isocyanato-2H-pyran CAS No. 1194-00-9

Tetrahydro-2-isocyanato-2H-pyran

Cat. No.: B072949
CAS No.: 1194-00-9
M. Wt: 127.14 g/mol
InChI Key: VXVWIRKAABQIGS-UHFFFAOYSA-N
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Description

Tetrahydro-2-isocyanato-2H-pyran is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isocyanatooxane
Source PubChem
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InChI

InChI=1S/C6H9NO2/c8-5-7-6-3-1-2-4-9-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVWIRKAABQIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922948
Record name 2-Isocyanatooxane
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1194-00-9
Record name Tetrahydro-2-isocyanato-2H-pyran
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2-isocyanato-2H-pyran
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Record name 2-Isocyanatooxane
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Record name Tetrahydro-2-isocyanato-2H-pyran
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Foundational & Exploratory

An In-depth Technical Guide to Tetrahydro-2-isocyanato-2H-pyran (CAS 1194-00-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Tetrahydro-2-isocyanato-2H-pyran, a heterocyclic compound with significant potential in synthetic chemistry. Given the specialized nature of this chemical, this document synthesizes available data with established chemical principles to offer insights into its properties, reactivity, and safe handling.

Core Identity and Physicochemical Properties

This compound, identified by CAS number 1194-00-9, is a derivative of tetrahydropyran.[1] The core structure consists of a saturated six-membered ring containing one oxygen atom, with an isocyanate group attached at the 2-position.

Table 1: Core Compound Identity

Identifier Value Source
CAS Number 1194-00-9 ECHA[1]
EC Number 214-783-3 ECHA[1]
IUPAC Name 2-isocyanatooxane ECHA[1]
Molecular Formula C6H9NO2 ECHA[1]

| Molecular Weight | 127.14 g/mol | Calculated |

While specific experimental data on the physical properties of this compound is limited in publicly accessible literature, we can infer its characteristics based on its structure and related compounds. The presence of the polar isocyanate group and the ether linkage in the tetrahydropyran ring suggests that it is likely a liquid at room temperature with a moderate boiling point. It is expected to be soluble in a range of organic solvents.

Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily dictated by the highly reactive isocyanate functional group (-N=C=O). This group is an excellent electrophile, readily reacting with nucleophiles.

Nucleophilic Addition Reactions

The isocyanate group is susceptible to attack by nucleophiles such as alcohols, amines, and water. These reactions are fundamental to the formation of carbamates, ureas, and other important chemical linkages in organic synthesis.

  • Reaction with Alcohols: In the presence of an alcohol, this compound will undergo a nucleophilic addition to form a carbamate (urethane) derivative. This reaction is a cornerstone of polyurethane chemistry and is widely used in the synthesis of various polymers and pharmaceuticals.

  • Reaction with Amines: Primary and secondary amines react readily with the isocyanate group to yield substituted ureas. This reaction is highly efficient and is a common strategy for linking molecular fragments in drug discovery and materials science.

  • Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide. This reactivity necessitates handling the compound under anhydrous conditions to prevent degradation.

The tetrahydropyran (THP) ring itself is generally stable under many reaction conditions. The ether linkage within the ring is relatively inert, making the isocyanate group the primary site of reactivity. The THP moiety can serve as a chiral building block or a scaffold in the design of more complex molecules. The stereochemistry at the 2-position, where the isocyanate is attached, can be a critical factor in its application, particularly in asymmetric synthesis and the development of stereospecific pharmaceuticals.

Diagram 1: Key Reactions of this compound

G cluster_reactions Reactions with Nucleophiles cluster_products Resulting Products main This compound alcohol Alcohol (R-OH) main->alcohol + R-OH amine Amine (R-NH2) main->amine + R-NH2 water Water (H2O) main->water + H2O carbamate Carbamate (Urethane) alcohol->carbamate urea Substituted Urea amine->urea amine_product Amine + CO2 water->amine_product

Caption: Key nucleophilic addition reactions of the isocyanate group.

Role in Synthesis of Bioactive Molecules

The tetrahydropyran ring is a common structural motif in a wide array of natural products and pharmacologically active compounds.[2][3] Its derivatives are explored for various therapeutic applications, including as anticancer agents.[4] The ability of the isocyanate group to act as a versatile handle for introducing new functionalities makes this compound a valuable intermediate in the synthesis of such molecules. For instance, it can be used to link the tetrahydropyran core to other pharmacophores through stable carbamate or urea linkages.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the critical importance of safe handling protocols for reactive chemicals like isocyanates. The hazard profile for this compound, as classified by industry notifications, indicates several potential risks.[1]

Table 2: Hazard Classification

Hazard Class Hazard Statement Source
Acute Toxicity (Oral) H302: Harmful if swallowed ECHA[1]
Acute Toxicity (Dermal) H312: Harmful in contact with skin ECHA[1]
Acute Toxicity (Inhalation) H332: Harmful if inhaled ECHA[1]
Skin Corrosion/Irritation H315: Causes skin irritation ECHA[1]
Serious Eye Damage/Irritation H319: Causes serious eye irritation ECHA[1]
Respiratory Sensitization H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled ECHA[1]
Specific target organ toxicity H335: May cause respiratory irritation ECHA[1]

| Flammable Liquids | H227: Combustible liquid | ECHA[1] |

Recommended Handling Procedures

Given the hazardous nature of isocyanates, the following handling procedures are mandatory to ensure personnel safety.

  • Ventilation: All work with this compound must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

    • Body Protection: A lab coat and other protective clothing should be worn to prevent skin contact.

    • Respiratory Protection: In situations where ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Individuals with a history of respiratory issues or sensitization to isocyanates should not handle this compound.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, and strong bases.

  • Spill and Disposal: In case of a spill, absorb the material with an inert, non-combustible absorbent and dispose of it as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air and seek immediate medical attention.[5][6]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][7]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][7]

  • Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][8]

Diagram 2: Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure a Don Appropriate PPE (Goggles, Gloves, Lab Coat) b Ensure Fume Hood is Operational a->b c Work Exclusively in Fume Hood b->c d Handle Under Anhydrous Conditions c->d e Keep Away from Incompatible Materials d->e f Tightly Seal Container e->f g Store in Cool, Dry, Ventilated Area f->g h Dispose of Waste According to Regulations g->h

Caption: A workflow for the safe handling of this compound.

Conclusion

This compound (CAS 1194-00-9) is a valuable reagent for chemical synthesis, offering a combination of a stable heterocyclic core and a highly reactive isocyanate functional group. Its utility in constructing complex molecules, particularly in the fields of medicinal chemistry and materials science, is significant. However, its potential hazards necessitate strict adherence to safety protocols. This guide provides the foundational knowledge for researchers and drug development professionals to utilize this compound effectively and safely in their work.

References

  • This compound - ECHA CHEM . Source: European Chemicals Agency. [Link]

  • Material Safety Data Sheet - Pi Chemicals . Source: Pi Chemicals. [Link]

  • (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol . Source: Mol-Instincts. [Link]

  • SAFETY DATA SHEET - Covestro Solution Center . Source: Covestro. [Link]

  • Production method for tetrahydro-2h-pyran derivative - Google Patents.
  • Recent Advances in the Synthesis of 2H-Pyrans - MDPI . Source: MDPI. [Link]

  • Tetrahydro-2H-pyran-2-ol - Scent.vn . Source: Scent.vn. [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans - PMC - NIH . Source: National Institutes of Health. [Link]

  • Tetrahydropyran synthesis - Organic Chemistry Portal . Source: Organic Chemistry Portal. [Link]

  • 2H-Pyran, tetrahydro-3-(phenylmethyl)- - Assessment statement (CA09704) - Australian Industrial Chemicals Introduction Scheme (AICIS) . Source: AICIS. [Link]

  • RING TRANSFORMATIONS OF 2H-PYRAN-2-ONES AND FUSED PYRAN-2-ONES WITH NUCLEOPHILIC REAGENTS . Source: LOCKSS. [Link]

  • 2-Hydroxytetrahydropyran | C5H10O2 | CID 136505 - PubChem - NIH . Source: National Institutes of Health. [Link]

  • 2H-Pyran-2-ol, tetrahydro- - the NIST WebBook . Source: NIST. [Link]

  • 2H-Pyran-2-one, tetrahydro- - the NIST WebBook . Source: NIST. [Link]

  • Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2) - Cheméo . Source: Cheméo. [Link]

  • Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies - Organic & Biomolecular Chemistry (RSC Publishing) . Source: Royal Society of Chemistry. [Link]

  • Use of tetrahydro-4-methyl-2-phenyl-2H-pyran as perfuming ingredient - Google Patents.
  • Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed . Source: National Institutes of Health. [Link]

  • 2H-Pyran-2-one, tetrahydro- - the NIST WebBook . Source: NIST. [Link]

  • (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks . Source: ResearchGate. [Link]

Sources

2-Isocyanatooxane: Technical Guide to Structure, Synthesis, and Reactivity

[1]

Executive Summary

2-Isocyanatooxane (commonly Tetrahydropyran-2-yl isocyanate ) is a specialized heterocyclic electrophile used primarily in organic synthesis and medicinal chemistry.[1][2][3] Characterized by an isocyanate group (-N=C=O) attached to the anomeric (C2) position of a saturated oxygen heterocycle, it serves as a critical intermediate for introducing the tetrahydropyran (THP) moiety into amines and alcohols via urea and carbamate linkages.

This guide provides a rigorous technical analysis of 2-isocyanatooxane, focusing on its in situ generation via Curtius rearrangement, its reactivity profile dominated by the anomeric effect, and its application in constructing pharmacophores and protecting groups.[4]

Chemical Structure & Properties[1][5][6]

Structural Identity[1]
  • IUPAC Name: 2-Isocyanatotetrahydro-2H-pyran[4]

  • Common Name: Tetrahydropyran-2-yl isocyanate[4][2]

  • Molecular Formula: C₆H₉NO₂[4]

  • Molecular Weight: 127.14 g/mol

  • Key Functional Group: Isocyanate (electrophilic) at the hemiacetal carbon.

The Anomeric Effect and Stability

The reactivity of 2-isocyanatooxane is distinct from aliphatic isocyanates due to the anomeric effect . The C2 position is adjacent to the ring oxygen, creating a hemiaminal-like environment upon reaction.

  • Conformation: The isocyanate group often adopts an axial orientation to maximize the hyperconjugative stabilization (

    
    ), although steric bulk can force an equatorial shift depending on substitution patterns.[4]
    
  • Hydrolytic Instability: Unlike standard alkyl isocyanates, the hydrolysis product of 2-isocyanatooxane is 2-aminotetrahydropyran , a hemiaminal ether.[4] This intermediate is inherently unstable and spontaneously collapses to 5-hydroxypentanal (or its oligomers), making strict anhydrous conditions mandatory for successful coupling.[4]

Synthesis Protocol: The Curtius Rearrangement[6][7][8][9]

Due to the thermal and hydrolytic instability of isolated 2-isocyanatooxane, the industry-standard method for its utilization is one-pot generation via the Curtius rearrangement of tetrahydropyran-2-carboxylic acid. The use of Diphenylphosphoryl azide (DPPA) avoids the isolation of potentially explosive acyl azides.

Reagents & Materials[1][2][5][9][10][11]
  • Substrate: Tetrahydropyran-2-carboxylic acid (1.0 equiv).

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv).[4]

  • Base: Triethylamine (Et₃N) (1.2 equiv) - promotes deprotonation.

  • Solvent: Anhydrous Toluene or THF (0.1 - 0.2 M concentration).

  • Nucleophile: Primary/Secondary Amine (for urea) or Alcohol (for carbamate).[4][2][5]

Step-by-Step Methodology

Phase 1: Acyl Azide Formation

  • Charge a flame-dried reaction vessel with Tetrahydropyran-2-carboxylic acid and anhydrous Toluene under an inert atmosphere (N₂ or Ar).

  • Add Et₃N and stir at ambient temperature (20–25°C) for 10 minutes.

  • Add DPPA dropwise over 15 minutes.[4] Exotherm Warning: Monitor internal temperature.

  • Stir for 1–2 hours at room temperature.

    • Checkpoint: Monitor TLC for consumption of acid.

Phase 2: Rearrangement to Isocyanate 5. Heat the reaction mixture to 80–90°C . 6. Observe gas evolution (N₂ release).[4] Maintain temperature for 1–2 hours until gas evolution ceases.

  • Validation: FT-IR analysis of an aliquot should show a strong characteristic isocyanate peak at ~2260 cm⁻¹ .

Phase 3: Nucleophilic Trapping 7. Cool the mixture to 0–25°C (depending on nucleophile reactivity). 8. Add the Nucleophile (Amine or Alcohol) dissolved in minimal Toluene.

  • Note: For unreactive alcohols, catalytic Dibutyltin Dilaurate (DBTDL) or heating may be required.[4]
  • Stir until the isocyanate peak (2260 cm⁻¹) disappears by IR.
  • Perform aqueous workup and purification (typically column chromatography).[4]
Synthesis Pathway Diagram[1]

CurtiusRearrangementAcidTHP-2-Carboxylic AcidDPPADPPA / Et3NAcid->DPPAAcylAzideAcyl Azide(Intermediate)DPPA->AcylAzide ActivationHeatHeat (80°C)-N2AcylAzide->HeatIsocyanate2-Isocyanatooxane(Reactive Core)Heat->Isocyanate RearrangementProductTHP-Urea / CarbamateIsocyanate->Product CouplingNucleophileNucleophile(R-NH2 / R-OH)Nucleophile->Product Addition

Caption: One-pot synthesis workflow via DPPA-mediated Curtius rearrangement.

Reactivity Profile & Mechanism[1]

Nucleophilic Addition

The carbon of the isocyanate group is highly electrophilic. Upon attack by a nucleophile, the negative charge is delocalized onto the nitrogen/oxygen, followed by proton transfer.[4]

NucleophileProduct ClassReaction ConditionsYield Expectation
Primary Amine (R-NH₂) N-THP-N'-alkyl Urea0°C to RT, fastHigh (>80%)
Secondary Amine (R₂NH) N-THP-N',N'-dialkyl UreaRT, moderate rateGood (60-80%)
Alcohol (R-OH) THP-CarbamateReflux or Catalyst (DBTDL)Moderate-Good
Water DEGRADATION Any trace moistureN/A (Side Products)
Hydrolytic Degradation Pathway

The interaction with water is the primary failure mode in 2-isocyanatooxane chemistry. Unlike standard ureas, the resulting THP-amine is not isolable.[4]

HydrolysisIso2-IsocyanatooxaneCarbAcidCarbamic Acid(Unstable)Iso->CarbAcid Hydrolysis (-CO2)Water+ H2OWater->CarbAcidAmine2-Aminotetrahydropyran(Hemiaminal)CarbAcid->Amine DecarboxylationRingOpen5-Hydroxypentanal(Ring Opening)Amine->RingOpen SpontaneousOligomersComplex OligomersRingOpen->Oligomers Polymerization

Caption: Degradation pathway of 2-isocyanatooxane in the presence of moisture.

Applications in Drug Development[1][6][9]

THP-Protected Ureas

2-Isocyanatooxane acts as a reagent to introduce the tetrahydropyran group as a protecting group for ureas. The THP group can be removed under acidic conditions (e.g., HCl/MeOH or AcOH), regenerating the free urea.[4] This is valuable when the urea hydrogen requires masking during alkylation steps.

Pharmacophore Installation

The tetrahydropyran ring is a common pharmacophore in medicinal chemistry, improving solubility and metabolic stability compared to cyclohexyl analogs.[4]

  • Nitrosoureas: Historically, 2-isocyanatooxane was used to synthesize THP-analogs of nitrosourea alkylating agents (cancer chemotherapy), attempting to modulate the lipophilicity and blood-brain barrier penetration of the drug.

  • Combinatorial Libraries: As a "scavenger" or building block in diversity-oriented synthesis, it reacts rapidly with amine libraries to cap sequences or create urea-linked diversity.[4]

Safety & Handling

  • Sensitizer: Like all isocyanates, 2-isocyanatooxane is a potent respiratory and skin sensitizer.[4] All operations must be conducted in a fume hood.

  • Explosion Hazard (Precursor): While DPPA minimizes risk, the acyl azide intermediate is energetic.[4] Do not distill or concentrate the acyl azide solution to dryness.

  • Moisture Sensitivity: Store reagents under inert gas. Glassware must be flame-dried.

References

  • Horning, D. E., & Muchowski, J. M. (1968).[4] Tetrahydropyranyl protecting group.[4] I. Tetrahydropyran-2-yl isocyanate.[2] Canadian Journal of Chemistry, 46(15), 2617–2619.[4] Link[4]

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[4] Diphenylphosphoryl azide.[4][6][5] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.[4] Link[4]

  • Scriven, E. F., & Turnbull, K. (1988).[4] Azides: their preparation and synthetic uses.[7][8][5] Chemical Reviews, 88(2), 297–368.[4] Link[4]

  • Ichikawa, Y. (2008).[4] Working with Hazardous Chemicals: Diphenylphosphoryl Azide (DPPA).[4] Organic Syntheses, 86, 113.[4][8] Link

A Comprehensive Safety & Handling Guide for Tetrahydropyran-2-yl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety protocols, chemical properties, and handling procedures for Tetrahydropyran-2-yl isocyanate (THP-isocyanate). As a bifunctional reagent, it combines the high reactivity of an isocyanate group with the chemical properties of a tetrahydropyran (THP) ring. This dual nature makes it a versatile tool in organic synthesis, particularly for the preparation of ureas and carbamates[1], but also introduces a unique combination of hazards that demand rigorous safety measures. This document moves beyond a standard Safety Data Sheet (SDS) to offer field-proven insights and the causal reasoning behind critical safety and handling protocols, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Profile

Tetrahydropyran-2-yl isocyanate presents a significant risk profile that must be understood and respected. The primary hazards stem from the isocyanate functional group, which is a potent respiratory sensitizer, and the tetrahydropyran ring, an ether that can form explosive peroxides.

An industry-provided GHS classification highlights the multifaceted dangers of this compound.[2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Respiratory SensitizationCategory 1AH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Flammable LiquidsCategory 4H227: Combustible liquid
The Critical Threat: Respiratory Sensitization

The most severe health risk associated with isocyanates is respiratory sensitization.[3][4] Exposure, either from a single high-concentration event or repeated low-level exposures, can lead to an allergy-like hyper-reactive response.[5][6] Once an individual is sensitized, subsequent exposure to even minute concentrations, well below established exposure limits, can trigger severe asthma attacks.[5][7] Symptoms may include chest tightness, wheezing, coughing, and shortness of breath, which can be delayed, appearing hours after the exposure has ceased.[3][8] This permanent condition necessitates complete removal from any future work involving isocyanates.[9]

Dermal and Ocular Hazards

Direct contact with the skin can cause irritation, rashes, blistering, and dermatitis.[10] More critically, skin contact can also contribute to respiratory sensitization.[3] Eye exposure is a serious concern, leading to irritation, severe conjunctivitis, and potential corneal damage from splashes.[3][7]

Peroxide Formation

The tetrahydropyran ring is a cyclic ether, and like many ethers, it can form explosive peroxides upon exposure to air and light, especially during storage.[11][12][13] These peroxides can detonate when subjected to heat, shock, or friction. The distillation or concentration of solutions containing peroxides is extremely dangerous.[13]

Hazard_Profile cluster_main Tetrahydropyran-2-yl Isocyanate cluster_hazards Primary Hazards main THP-Isocyanate resp Respiratory Sensitizer main->resp -NCO Group skin Skin/Eye Irritant main->skin -NCO Group toxic Acute Toxin (Inhalation, Dermal, Oral) main->toxic -NCO Group react Water Reactive (Generates CO2) main->react -NCO Group peroxide Peroxide Former main->peroxide THP Ring (Ether)

Caption: Core hazards of Tetrahydropyran-2-yl Isocyanate.

Physicochemical Properties and Reactivity

Understanding the physical properties and chemical reactivity is fundamental to safe handling.

PropertyValueSource
Molecular FormulaC₆H₉NO₂ECHA[2]
Molecular Weight127.14 g/mol Calculated
AppearanceColorless to pale yellow liquidCymitQuimica[14]
Boiling Point47-48 °C at 11 mmHgCanadian Science Publishing[1]
Infrared Absorption~2257 cm⁻¹ (for -NCO stretch)Canadian Science Publishing[1]
Reactivity Profile

The isocyanate group is highly electrophilic and will react exothermically with nucleophiles. This reactivity dictates strict handling and storage conditions.

  • Water: Reacts with water or moisture to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide (CO₂) gas.[15] In a sealed container, this pressure buildup can cause a violent rupture.[16][17]

  • Alcohols, Amines, Acids, and Bases: Reacts vigorously with these common laboratory reagents.[15][18] These reactions are often used synthetically but are hazardous if uncontrolled.

  • Oxidizing Agents: Incompatible with strong oxidizing agents.[11][19]

  • Heat: Decomposes upon heating, producing toxic fumes that may include hydrogen cyanide, carbon monoxide, and nitrogen oxides.[18]

Safe Handling and Exposure Control Protocol

A multi-layered approach combining engineering controls, rigorous work practices, and appropriate personal protective equipment (PPE) is mandatory.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of Tetrahydropyran-2-yl isocyanate, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood to prevent inhalation of vapors.[20][21]

  • Ventilation: The laboratory must be well-ventilated to dilute and remove any fugitive emissions.[20][22] Enclosed work areas can concentrate isocyanate vapors.[20][23]

  • Safety Equipment: An eyewash station and safety shower must be immediately accessible.[24]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is the last line of defense and its proper selection and use are critical. A risk assessment should determine the specific PPE required for each task.

Protection TypeSpecificationRationale and Best Practices
Respiratory Supplied-Air Respirator (SAR) is preferred. For lower-risk operations, a full-face respirator with organic vapor cartridges and particulate pre-filters (e.g., A2P3 rating) may be permissible.[23][25][26]The odor of isocyanates is not an adequate warning of overexposure.[23][27] A full-face respirator provides both respiratory and eye protection.[9] A formal respiratory protection program compliant with OSHA 1910.134 or equivalent standards is required.[23]
Hand Chemical-resistant gloves such as butyl rubber or nitrile.[25][28] Double-gloving is recommended.Latex gloves offer no protection.[23] Inspect gloves before each use and change them immediately if contamination is suspected.
Eye/Face Chemical safety goggles and a full-face shield , unless a full-face respirator is worn.[20][28]Protects against splashes which can cause severe eye damage.[3][7]
Body Disposable chemical-resistant coveralls or a lab coat with elastic cuffs.[20][25][28]Prevents skin contact and contamination of personal clothing. Contaminated work clothes should not be taken home.[23][26]
Storage Protocol

Proper storage is essential to maintain chemical integrity and prevent hazardous reactions.

  • Container: Store in the original, tightly sealed container.[11][19][22]

  • Location: Store in a cool, dry, well-ventilated, and locked area away from incompatible materials.[22][27][29]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and air (oxygen), which mitigates both isocyanate reactivity and peroxide formation.

  • Peroxide Management:

    • Date containers upon receipt and upon opening.[11]

    • Test for the presence of peroxides periodically (e.g., every 3-6 months) and before any distillation or concentration.[11][13]

    • If solid crystals are observed in the liquid or around the cap, suspect dangerous levels of peroxides. Do not move or open the container; contact emergency personnel.[11]

Safe_Experiment_Workflow start Start: Plan Experiment assess 1. Conduct Risk Assessment (Review SDS, SOPs) start->assess ppe 2. Select & Don Full PPE (Respirator, Gloves, Goggles, Coat) assess->ppe setup 3. Prepare Work Area (Fume Hood Sash at Correct Height, Verify Airflow, Remove Incompatibles) ppe->setup dispense 4. Dispense Reagent (Use Inert Atmosphere Transfer) setup->dispense react 5. Perform Reaction (Maintain Inert Atmosphere, Monitor Temperature) dispense->react quench 6. Quench & Workup (Use Appropriate Quenching Agent) react->quench clean 7. Decontaminate & Clean (Rinse Glassware with Decon Solution, Wipe Surfaces) quench->clean end End: Secure Area clean->end

Caption: A logical workflow for safely conducting experiments.

Emergency Procedures

Immediate and correct response to an emergency is vital to minimize harm.

First Aid Measures

The onset of symptoms may be delayed for several hours post-exposure.[8] All exposures require medical attention.

Exposure RouteFirst Aid Protocol
Inhalation 1. Immediately move the victim to fresh air and keep them at rest in a position comfortable for breathing.[11][19][27] 2. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration (do not use mouth-to-mouth).[11][30] 3. Seek immediate medical attention. [8] Symptoms like chest tightness may be delayed.
Skin Contact 1. Immediately remove all contaminated clothing.[11][27] 2. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[11][19][27] 3. A follow-up wash with polyethylene glycol (300-500 MW) can help remove residual isocyanate.[8] 4. Seek medical attention if irritation or a rash develops. [10][27]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[8][11][27] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[11][27] 3. Seek immediate medical attention from an ophthalmologist. [12]
Ingestion 1. Rinse mouth with water. Do NOT induce vomiting. [8][10] 2. Have the person rest. Do not administer liquids.[8] 3. Seek immediate medical attention. [8][10]
Spill & Leak Containment Protocol (Minor Laboratory Spill)
  • Evacuate and Alert: Immediately alert personnel in the area and evacuate non-essential staff.[9][17][26]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[9]

  • Don PPE: Before re-entering the area, don the full PPE specified in Section 3.2.[17][26]

  • Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or commercial sorbent. Do not use combustible materials like sawdust. [17][26]

  • Neutralize: Slowly apply a decontamination solution to the absorbed spill.[31] Prepare one of the following solutions:

    • Formulation 1: 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make 100%.[17][31]

    • Formulation 2: 3-8% concentrated ammonia, 0.2-2% liquid detergent, and water to make 100%. (Note: Requires excellent ventilation due to ammonia vapor).[17][31]

  • Wait and Collect: Allow the mixture to stand for at least 15-30 minutes.[16] Shovel the slurry into an open-top, clearly labeled waste container. Fill the container no more than two-thirds full and do NOT seal the lid. [16][17][31]

  • Final Decontamination: Mop the spill area with fresh decontamination solution, let it stand, and then wipe clean.[31]

  • Disposal: Move the open waste container to a safe, well-ventilated area (like the back of a fume hood) for 24-72 hours to allow for the complete release of CO₂ gas before sealing and disposing of it as hazardous waste according to institutional regulations.[16]

Spill_Response_Workflow spill Spill Occurs evacuate 1. Alert Others & Evacuate Area spill->evacuate ppe 2. Don Full Emergency PPE evacuate->ppe assess 3. Assess Spill ppe->assess minor Minor Spill (Small, Contained) assess->minor Manageable major Major Spill (Large, Uncontained) assess->major Unmanageable contain 4a. Contain with Inert Absorbent minor->contain call_emergency 4b. Call Emergency Services & Evacuate Building major->call_emergency neutralize 5a. Apply Decontamination Solution contain->neutralize collect 6a. Collect in Unsealed Container neutralize->collect dispose 7a. Dispose as Hazardous Waste collect->dispose

Caption: Decision workflow for responding to a chemical spill.

Toxicological Profile

Isocyanates are systemic toxins with the respiratory system being the primary target.

  • Mechanism of Sensitization: The isocyanate group readily forms covalent bonds with proteins in the body's tissues (e.g., in the lungs or on the skin). The resulting isocyanate-protein adducts can be recognized by the immune system as foreign, triggering an allergic response that leads to sensitization.

Disposal Considerations

Proper disposal is the final step in the safe handling lifecycle of this chemical.

  • Waste Material: All waste containing unreacted isocyanate, including absorbed spill material, must be neutralized as described in the spill protocol before final disposal.[17]

  • Empty Containers: "Empty" containers may retain hazardous residue. They should be decontaminated by filling with a neutralization solution and allowing them to stand open in a well-ventilated area for at least 24 hours.[31]

  • Regulatory Compliance: All disposal must be conducted through a licensed hazardous waste contractor in strict accordance with all federal, state, and local regulations.[17]

References

  • Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Composites One. [Link]

  • Isocyanates: Control measures guideline. Canada.ca. [Link]

  • Isocyanates. Oregon OSHA. [Link]

  • 5 Ways to Protect Yourself From Isocyanate Exposure. International Enviroguard. [Link]

  • What PPE is required when working with isocyanates?. Sysco Environmental. [Link]

  • Guide to handling isocyanates. Safe Work Australia. [Link]

  • SAFETY DATA SHEET - Polyurethane Prepolymer. Covestro Solution Center. [Link]

  • Tetrahydropyranyl protecting group. I. Tetrahydropyran-2-yl isocyanate. Canadian Science Publishing. [Link]

  • Procedures for Minor Spills of Isocyanates. American Chemistry Council. [Link]

  • SAFETY DATA SHEET - DESMODUR N 100A. Covestro. [Link]

  • MDI or TDI: First Aid Guidance. American Chemistry Council. [Link]

  • SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Foam Supplies, Inc. [Link]

  • Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. [Link]

  • Isocyanates. PubChem - NIH. [Link]

  • Isocyanates. Health and Safety Executive for Northern Ireland. [Link]

  • Isocyanates. OSHwiki - European Agency for Safety and Health at Work. [Link]

  • SAFETY DATA SHEET - LUPRANATE®5020 ISOCYANATE. BASF. [Link]

  • CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

  • Isocyanates - Overview. Occupational Safety and Health Administration. [Link]

  • SAFETY DATA SHEET AB1212. PermaRoof Store. [Link]

  • Isocyanates - Exposure Standard Documentation. Safe Work Australia. [Link]

  • Safety Data Sheet - LUPRANATE 5630 TYPE 2 ISOCYANATE. BASF. [Link]

  • Isocyanates. 3M. [Link]

  • Isocyanates: Working Safely. California Department of Public Health. [Link]

  • Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol. Cole-Parmer. [Link]

  • Tetrahydropyran. Wikipedia. [Link]

  • RISK ASSESSMENT FOR STORAGE FOR ISOCYANATE. Shivalik Solid Waste Management Ltd. [Link]

  • Tetrahydropyran. PubChem - NIH. [Link]

  • Isocyanates: Human health tier II assessment. Australian Government Department of Health. [Link]

  • GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]

  • Tetrahydro-2-isocyanato-2H-pyran. ECHA CHEM. [Link]

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Anomeric isocyanates tetrahydropyran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Anomeric Isocyanates of Tetrahydropyran Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring system is a cornerstone of numerous biologically active natural products and synthetic drugs, prized for its conformational pre-organization and favorable pharmacokinetic properties.[1][2] When this privileged scaffold is functionalized at the anomeric carbon with a highly reactive isocyanate group, it creates a powerful and versatile chemical intermediate. This guide provides a comprehensive overview of the synthesis, reactivity, characterization, and application of anomeric isocyanates derived from tetrahydropyran, with a particular focus on their role as precursors in carbohydrate chemistry and drug discovery. We will explore key synthetic methodologies, delve into the mechanistic nuances governed by the anomeric effect, detail robust characterization techniques, and showcase their utility in constructing complex glycoconjugates and N-glycosides. This document serves as a technical resource for researchers aiming to leverage the unique chemical biology of these potent building blocks.

Introduction

The Tetrahydropyran Moiety: A Privileged Scaffold in Medicinal Chemistry

The tetrahydropyran ring is a recurring structural motif in a vast array of biologically important marine natural products and clinically approved drugs.[1][3] Its prevalence stems from its ability to act as a conformationally constrained ether, which can reduce the entropic penalty upon binding to a biological target.[2] Compared to its carbocyclic analogue, cyclohexane, the THP ring offers lower lipophilicity and an oxygen atom that can serve as a hydrogen bond acceptor, often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2] The stereoselective synthesis of substituted THP rings is a mature field, with powerful methods like the Prins cyclization, hetero-Diels-Alder reactions, and intramolecular hydroalkoxylation enabling precise control over the three-dimensional architecture.[1][4][5]

The Anomeric Carbon: A Locus of Stereochemical and Reactive Control

In carbohydrate chemistry, the anomeric carbon (C-1 in aldopyranoses) is a unique stereocenter formed upon cyclization of a linear sugar into its hemiacetal form.[6][7] This carbon is central to the chemical identity and biological function of carbohydrates, as the orientation of its substituent (typically a hydroxyl group) gives rise to two distinct diastereomers, designated as α and β anomers.[8] The stereochemistry at this position is governed by a complex interplay of steric and electronic factors collectively known as the anomeric effect, which describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position.[9] This center is the point of attachment for forming glycosidic bonds, making control of its reactivity paramount for the synthesis of oligosaccharides and glycoconjugates.[10]

Isocyanates: Versatile Electrophilic Intermediates

The isocyanate functional group (-N=C=O) is a highly reactive electrophile, characterized by the central carbon atom's susceptibility to nucleophilic attack.[11][12] This reactivity makes isocyanates indispensable in polymer chemistry, most notably for the production of polyurethanes through reaction with alcohols.[13][14] They also react readily with other nucleophiles, including amines to form ureas, and water to form an unstable carbamic acid that decomposes to an amine and carbon dioxide.[13][15][16] The versatility and reactivity of isocyanates have also been harnessed in medicinal chemistry for the synthesis of various pharmaceutical compounds and for bioconjugation.[17]

Anomeric Isocyanates: Merging Carbohydrate Stereocontrol with Isocyanate Reactivity

Anomeric isocyanates of tetrahydropyran derivatives represent a powerful class of synthetic intermediates that combine the stereochemical richness of carbohydrates with the versatile reactivity of the isocyanate group. These compounds serve as precursors to N-glycosides, which are integral components of many natural products and pharmaceuticals.[18] The ability to generate a highly reactive electrophile at the anomeric position allows for the stereoselective formation of stable C-N bonds under specific conditions, providing access to a diverse range of complex molecules, including neoglycopeptides, glycomimetics, and other valuable glycoconjugates.

Synthesis of Anomeric Isocyanates with a Tetrahydropyran Core

The generation of these reactive intermediates requires methods that are compatible with the often-sensitive nature of carbohydrate scaffolds. The most prominent and elegant approach involves a[13][13]-sigmatropic rearrangement, though other classical methods can also be adapted.

2.1[13][13]-Sigmatropic Rearrangement of Glycal-Derived Allylic Cyanates

A highly effective and stereoselective method for generating glycosyl isocyanates involves the[13][13]-sigmatropic rearrangement of an allylic cyanate derived from a glycal.[18][19] Glycals, which are cyclic enol ethers, serve as ideal starting materials. The process begins with the conversion of the C3-hydroxyl group of a protected glycal into a cyanate. This intermediate is typically not isolated but is generated in situ and, upon heating, undergoes a concerted, suprafacial[13][13]-sigmatropic rearrangement. This rearrangement proceeds through a highly ordered chair-like transition state, which ensures a complete transfer of stereochemical information from the starting glycal to the product. The resulting anomeric isocyanate is a transient species that can be trapped by various nucleophiles present in the reaction mixture.[18]

G Glycal Protected Glycal (e.g., 4,6-O-protected d-glucal) Cyanate Allylic Cyanate (Unstable Intermediate) Glycal->Cyanate + BrCN, Base Isocyanate Anomeric Isocyanate (Reactive Intermediate) Cyanate->Isocyanate [13][13]-Sigmatropic Rearrangement (Heat) Product β-N-Glycoside Product (Carbamate, Urea, etc.) Isocyanate->Product Nucleophile Nucleophile (Alcohol, Amine) Nucleophile->Product Trapping

Caption: Synthesis via[13][13]-Sigmatropic Rearrangement.

Curtius Rearrangement of Anomeric Acyl Azides

The Curtius rearrangement provides another pathway to anomeric isocyanates. This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. In the context of THP derivatives, an anomeric carboxylic acid can be converted to its corresponding acyl azide via an activated ester or acyl chloride. Subsequent rearrangement generates the anomeric isocyanate.[20] This method is particularly useful for accessing C-glycosyl isocyanates, where the isocyanate is attached to the anomeric carbon via a methylene bridge, for example.

Phosgenation of Anomeric Amines (Glycosylamines)

Direct phosgenation of an amine is a standard industrial method for producing isocyanates.[11] This approach can be applied to glycosylamines (compounds with an amino group at the anomeric position). Treatment of a protected glycosylamine with phosgene (COCl₂) or a safer phosgene equivalent, such as diphosgene or triphosgene, in the presence of a non-nucleophilic base can yield the corresponding anomeric isocyanate. Careful control of reaction conditions is crucial to avoid side reactions and the formation of urea byproducts.

Reactivity and Mechanistic Considerations

The Isocyanate Group as an Electrophilic Hub

The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. It readily undergoes nucleophilic addition.[13][21] This reactivity is the foundation of its utility in synthesis.

G cluster_nucleophiles cluster_products Isocyanate R-N=C=O (Anomeric Isocyanate) Urea R-NH-CO-NH-R' (Glycosyl Urea) Isocyanate->Urea + Amine Carbamate R-NH-CO-O-R' (Glycosyl Carbamate) Isocyanate->Carbamate + Alcohol FinalAmine R-NH₂ (Glycosylamine) Isocyanate->FinalAmine + Water (-CO₂) Amine R'-NH₂ (Amine) Alcohol R'-OH (Alcohol) Water H₂O (Water)

Caption: General reaction pathways for anomeric isocyanates.

Reactions with Nucleophiles: Synthesis of Glycosyl Ureas and Carbamates

Anomeric isocyanates are powerful tools for forging C-N bonds at the anomeric center. Their reaction with various nucleophiles leads to a range of important glycosidic structures:

  • With Amines: The reaction with primary or secondary amines is typically very fast and yields N,N'-disubstituted glycosyl ureas.[15] This is a highly efficient method for linking carbohydrate moieties to amino acids, peptides, or other amine-containing molecules.

  • With Alcohols: In the presence of an alcohol or phenol, anomeric isocyanates form glycosyl carbamates (urethanes).[14][22] This reaction can be used to create stable N-glycosidic linkages with hydroxyl-containing molecules.

  • With Water: The reaction with water is often considered a side reaction in polyurethane chemistry but can be synthetically useful.[16] The isocyanate first forms an unstable carbamic acid, which rapidly decarboxylates to yield a glycosylamine.[12]

Influence of the Anomeric Effect on Reactivity and Stereoselectivity

The stereochemical outcome of reactions at the anomeric center is profoundly influenced by the anomeric effect. In the case of the[13][13]-sigmatropic rearrangement of glycals, the reaction proceeds through a transition state that leads exclusively to the β-anomeric isocyanate (for D-glucal and D-galactal series), which is then trapped by a nucleophile to give the β-N-glycoside.[18] This high degree of stereocontrol is a key advantage of this methodology. The inherent preference for a specific anomeric configuration can influence the accessibility of the isocyanate group and its subsequent reaction kinetics.

Spectroscopic Characterization

The identification and characterization of anomeric isocyanates and their derivatives rely on a combination of standard spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is the most direct method for confirming the presence of the isocyanate functional group. The -N=C=O group exhibits a strong, sharp, and highly characteristic absorption band in the region of 2250–2275 cm⁻¹. The disappearance of this peak and the appearance of new carbonyl absorptions (e.g., ~1630-1680 cm⁻¹ for ureas, ~1680-1730 cm⁻¹ for carbamates) provides definitive evidence of a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for detailed structural elucidation and stereochemical assignment.

  • ¹H NMR: The anomeric proton (H-1) is a key diagnostic signal. Its chemical shift and coupling constant (³J(H1,H2)) are indicative of the anomeric configuration.[6] For many pyranose derivatives, β-anomers display a larger coupling constant (typically 7-10 Hz, corresponding to a trans-diaxial relationship), while α-anomers show a smaller coupling constant (typically 3-4 Hz).[6]

  • ¹³C NMR: The anomeric carbon (C-1) resonates in a distinct region of the spectrum. The isocyanate carbon itself has a characteristic chemical shift around 120-130 ppm.[23] Upon conversion to a urea or carbamate, this signal shifts downfield into the typical carbonyl region (150-160 ppm). Solid-state NMR can also be a powerful tool for analyzing the anomeric center.[9]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules, providing an accurate molecular weight that validates the identity of the product.

Applications in Drug Development

The unique reactivity of anomeric isocyanates positions them as valuable building blocks in medicinal chemistry and chemical biology.

Synthesis of N-Glycosides and Glycoconjugates

The most direct application is the synthesis of N-glycosides, which are more metabolically stable than their O-glycoside counterparts. By generating the anomeric isocyanate in the presence of an amine-containing molecule (e.g., an amino acid, peptide, or drug molecule), a stable glycosyl urea linkage can be formed in a single, stereocontrolled step.[18] This provides rapid access to novel glycoconjugates for therapeutic evaluation.

Building Blocks for Neoglycopeptides and Glycomimetics

Anomeric isocyanates are ideal precursors for constructing neoglycopeptides. The isocyanate can be reacted with the N-terminus or a side-chain amine (e.g., lysine) of a peptide to append a carbohydrate moiety. This glycosylation can improve the peptide's solubility, stability, and pharmacokinetic properties. They are also used to create glycomimetics, where the carbohydrate scaffold is used to present a pharmacophore in a specific three-dimensional orientation.

Use as Reactive Probes in Chemical Biology

Due to their high reactivity with nucleophiles, anomeric isocyanates can be designed as activity-based probes. By incorporating a reporter tag (e.g., a fluorophore or biotin), these molecules can be used to covalently label the active sites of enzymes or other proteins that feature a reactive nucleophilic residue, aiding in target identification and validation.

Key Experimental Protocols

The following protocols are generalized from methodologies reported in the literature, particularly the work on allyl cyanate/isocyanate rearrangements.[18][19]

Protocol: Synthesis of a Glycosyl Isocyanate via[13][13]-Sigmatropic Rearrangement and In Situ Trapping with Benzylamine
  • Reactant Preparation: A solution of a 4,6-O-protected glycal (1.0 eq) in anhydrous dichloromethane (DCM) is prepared under an inert atmosphere (N₂ or Ar).

  • Cyanate Formation: The solution is cooled to 0 °C. Cyanogen bromide (1.1 eq) is added, followed by the dropwise addition of a non-nucleophilic base such as powdered 4Å molecular sieves and a hindered base like diisopropylethylamine (1.5 eq). The mixture is stirred at 0 °C for 30 minutes.

  • Nucleophile Addition: Benzylamine (1.2 eq) is added to the reaction mixture.

  • Rearrangement and Trapping: The reaction vessel is sealed and heated to 60-80 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting glycal is consumed (typically 4-12 hours). The reaction involves the in situ formation of the allylic cyanate, its[13][13]-sigmatropic rearrangement to the anomeric isocyanate, and subsequent trapping by benzylamine.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, filtered to remove solids, and the filtrate is concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to yield the pure β-N-glycosyl urea product.

  • Validation: The structure and stereochemistry of the product are confirmed by IR (disappearance of -NCO peak, appearance of urea C=O peak), ¹H NMR (anomeric proton coupling constant), ¹³C NMR, and HRMS.

Data Presentation
EntryGlycal Starting MaterialNucleophileProductYield (%)Anomeric Ratio (β:α)
13,4,6-Tri-O-acetyl-D-glucalBenzylamineN-Benzoyl-N'-(...)-β-D-glucopyranosyl urea~85>99:1
23,4,6-Tri-O-acetyl-D-galactalAnilineN-Phenyl-N'-(...)-β-D-galactopyranosyl urea~80>99:1
33,4,6-Tri-O-acetyl-D-glucalMethanolMethyl (...)-β-D-glucopyranosyl carbamate~75>99:1

Note: Yields and specific protecting groups are illustrative and based on representative literature procedures.

Conclusion and Future Outlook

Anomeric isocyanates of tetrahydropyran derivatives are potent and highly versatile synthetic intermediates. Their ability to undergo stereocontrolled synthesis, particularly via the elegant[13][13]-sigmatropic rearrangement of glycals, combined with the predictable and efficient reactivity of the isocyanate group, makes them exceptionally valuable tools. For drug development professionals, these building blocks offer a streamlined path to novel N-glycosides and complex glycoconjugates with enhanced metabolic stability. Future research will likely focus on expanding the scope of applicable carbohydrate scaffolds, exploring new catalytic methods for their generation, and applying them to the synthesis of increasingly complex and biologically relevant molecules, from targeted therapeutics to sophisticated probes for chemical biology.

References

As per the prompt, this section consolidates sources that support the claims made in the text.

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  • Patsnap. (2025). Technical Insights into Isocyanate Reaction Pathways.
  • Cardona, F., et al. (2020). Allyl Cyanate/Isocyanate Rearrangement in Glycals: Stereoselective Synthesis of 1-Amino and Diamino Sugar Derivatives. Organic Letters, 22(22), 8992-8997. Available at: [Link]

  • Demchenko, A. V. (2018). Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs. Molecules, 23(12), 3325. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of the reaction between an isocyanate and a hydroxyl group to.... Retrieved from [Link]

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  • Reddy, K. A., et al. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry, 77(5), 2259-2273. Available at: [Link]

  • Banfi, L., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(18), 10741-10806. Available at: [Link]

  • Kamar, A. A., et al. (2005). 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates. Magnetic Resonance in Chemistry, 43(5), 383-389. Available at: [Link]

  • PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]

  • Cardona, F., et al. (2020). Allyl Cyanate/Isocyanate Rearrangement in Glycals: Stereoselective Synthesis of 1-Amino and Diamino Sugar Derivatives.
  • Reddy, K. A., et al. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of selected isocyanates of commercial importance. Retrieved from [Link]

  • Wang, Y., et al. (2024). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules, 30(1), 120. Available at: [Link]

  • Ryan, C. A., et al. (2022). Glutathione reactivity with aliphatic polyisocyanates. PLOS ONE, 17(7), e0270726. Available at: [Link]

  • ResearchGate. (n.d.). Determination-of-isomer-ratio-of-TDI-using-NMR-technique.pdf. Retrieved from [Link]

  • European Patent Office. (n.d.). A process for the preparation of isocyanates and/or derivatives thereof - EP 0067463 A1. Retrieved from [Link]

  • Singh, M. S., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16(4), 2824-2850. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of C- and S-Glycosides. Retrieved from [Link]

  • Frontiers. (2019). Reactivity of Isocyanate-Functionalized Lignins: A Key Factor for the Preparation of Lignin-Based Polyurethanes. Retrieved from [Link]

  • Morita, T., et al. (2020). Nucleophilic Isocyanation. Accounts of Chemical Research, 53(4), 868-880. Available at: [Link]

  • Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

  • Elsevier. (2001). Double labeled isocyanate resins for the solid-state NMR detection of urethane linkages to wood.
  • Díez-Poza, C., et al. (2020). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Chemistry – An Asian Journal, 15(16), 2531-2535.
  • Beilstein Journals. (2018). Anomeric modification of carbohydrates using the Mitsunobu reaction. Retrieved from [Link]

  • Beilstein Journals. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]

  • Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals.
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  • Quora. (2021). I am studying nucleophilic reactions and came upon an isocyanate reaction.... Retrieved from [Link]

  • Forest Products Society. (n.d.). Characterizing Polymeric Methylene Diphenyl Diisocyanate Reactions with Wood: 1.
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  • Oreate AI Blog. (2026). Understanding the Anomeric Carbon: A Key Player in Sugar Chemistry.
  • Goliszek, M., et al. (2019). On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate. Polymers, 11(7), 1173. Available at: [Link]

  • Taylor & Francis. (2016). Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols. Retrieved from [Link]

  • SpringerLink. (n.d.).
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A Comparative Technical Guide to Tetrahydro-2-isocyanato-2H-pyran and Tetrahydro-4-isocyanato-2H-pyran for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of two isomeric building blocks, Tetrahydro-2-isocyanato-2H-pyran and Tetrahydro-4-isocyanato-2H-pyran. As valuable reagents in medicinal chemistry, a comprehensive understanding of their distinct chemical properties, reactivity, and synthetic pathways is crucial for their effective application in drug discovery and development programs. This document moves beyond a simple datasheet to offer insights into the stereoelectronic factors governing their behavior and practical guidance on their synthesis and handling.

Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility and metabolic stability[1][2]. The introduction of a highly reactive isocyanate group onto this scaffold at either the 2- or 4-position creates versatile intermediates for the synthesis of a wide array of derivatives, including ureas, carbamates, and other heterocyclic systems. These derivatives have shown promise in various therapeutic areas, including oncology and virology[3][4][5][6][7]. This guide will dissect the nuances of the 2- and 4-isocyanato isomers, providing a comparative analysis to inform rational drug design.

Physicochemical and Spectroscopic Properties: A Comparative Overview

A fundamental understanding of the physical and spectroscopic properties of these isomers is essential for their identification, handling, and quality control.

PropertyThis compoundTetrahydro-4-isocyanato-2H-pyran
Molecular Formula C₆H₉NO₂C₆H₉NO₂
Molecular Weight 127.14 g/mol 127.14 g/mol [8]
Appearance Not explicitly documented; likely a liquidColorless to pale yellow liquid[8]
CAS Number 1194-00-953035-92-0[8]
Solubility Not explicitly documented; expected to be soluble in organic solventsSoluble in organic solvents, limited solubility in water[8]

Spectroscopic Characterization:

The isocyanate functional group provides a distinct spectroscopic handle for monitoring reactions.

  • Infrared (IR) Spectroscopy: Both isomers will exhibit a strong, characteristic absorption band for the asymmetric stretch of the N=C=O group in the region of 2240–2280 cm⁻¹[1][9][10]. This peak is an excellent diagnostic tool for confirming the presence of the isocyanate and monitoring its consumption during a reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectra will show characteristic signals for the tetrahydropyran ring protons. The chemical shifts of the protons on the carbon bearing the isocyanate group will be downfield due to the electronegativity of the nitrogen.

Synthesis of Tetrahydro-isocyanato-2H-pyrans

The most common and industrially scalable method for the synthesis of isocyanates is the phosgenation of the corresponding primary amines[14][15]. Safer alternatives to gaseous phosgene, such as triphosgene (bis(trichloromethyl) carbonate) or N,N'-carbonyldiimidazole (CDI), are often employed in a laboratory setting[15].

Synthesis of Tetrahydro-4-isocyanato-2H-pyran

The synthesis of the 4-isomer starts from the readily available tetrahydro-4-aminopyran.

G cluster_0 Synthesis of Tetrahydro-4-isocyanato-2H-pyran Tetrahydro-4-aminopyran Tetrahydro-4-aminopyran Isocyanate_4 Tetrahydro-4-isocyanato-2H-pyran Tetrahydro-4-aminopyran->Isocyanate_4  + Base (e.g., Pyridine)  - 2 HCl Phosgene_Triphosgene Phosgene (COCl₂) or Triphosgene Phosgene_Triphosgene->Isocyanate_4

General synthesis of the 4-isocyanate isomer.

Experimental Protocol (General):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a scrubber (for trapping HCl and excess phosgene), dissolve tetrahydro-4-aminopyran in an inert, anhydrous solvent (e.g., toluene or dichloromethane).

  • Phosgenation: Cool the solution in an ice bath. Add a solution of phosgene or triphosgene in the same solvent dropwise, maintaining the temperature below 10 °C. A base, such as pyridine, is typically added to scavenge the generated HCl[14].

  • Reaction Monitoring: Monitor the reaction progress by TLC or IR spectroscopy, looking for the disappearance of the starting amine and the appearance of the strong isocyanate peak around 2270 cm⁻¹.

  • Work-up: After the reaction is complete, filter the reaction mixture to remove any precipitated salts. The solvent is then removed under reduced pressure.

  • Purification: The crude product is typically purified by vacuum distillation to yield the pure Tetrahydro-4-isocyanato-2H-pyran.

Synthesis of this compound

The synthesis of the 2-isomer follows a similar principle, starting from tetrahydro-2-aminopyran. However, the synthesis of the starting amine and the subsequent phosgenation require special consideration due to the stereoelectronic effects at the anomeric C2 position.

G cluster_1 Synthesis of this compound Tetrahydro-2-aminopyran Tetrahydro-2-aminopyran Isocyanate_2 This compound Tetrahydro-2-aminopyran->Isocyanate_2  + Base  - 2 HCl Phosgene_Triphosgene Phosgene (COCl₂) or Triphosgene Phosgene_Triphosgene->Isocyanate_2

General synthesis of the 2-isocyanate isomer.

Comparative Reactivity and Stereoelectronic Considerations

The difference in the position of the isocyanate group on the tetrahydropyran ring leads to significant differences in their conformational preferences and reactivity.

Tetrahydro-4-isocyanato-2H-pyran: A Conformationally Mobile System

In the 4-substituted isomer, the isocyanate group can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable to minimize steric interactions. The reactivity of the isocyanate will be primarily governed by the electrophilicity of the carbonyl carbon, which is readily attacked by nucleophiles such as amines, alcohols, and water[16].

G cluster_2 Reactivity of Tetrahydro-4-isocyanato-2H-pyran Isocyanate_4 Tetrahydro-4-isocyanato-2H-pyran Product Urea, Carbamate, etc. Isocyanate_4->Product Nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, H₂O) Nucleophile->Product

Nucleophilic addition to the 4-isocyanate.

The reaction with primary or secondary amines to form urea derivatives is a cornerstone of its application in drug discovery. This reaction is typically fast and high-yielding[15][16][17][18][19].

This compound: The Influence of the Anomeric Effect

The C2 position of the tetrahydropyran ring is an anomeric center. This means that the conformational preference of a substituent at this position is influenced by stereoelectronic effects, specifically the anomeric effect[2]. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon to favor the axial position, contrary to what would be expected based on steric hindrance alone[2][20]. This is due to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C2-substituent bond[1][9][10][21][22][23][24].

G cluster_3 Anomeric Effect in 2-Substituted THP Axial Axial Conformer (Favored by Anomeric Effect) Equatorial Equatorial Conformer Axial->Equatorial Conformational Equilibrium

Conformational equilibrium at the C2 position.

For this compound, the anomeric effect is expected to favor the axial orientation of the isocyanate group. This has significant implications for its reactivity:

  • Steric Hindrance: An axial isocyanate group is more sterically hindered than an equatorial one, which could potentially slow down the rate of reaction with bulky nucleophiles.

  • Electronic Effects: The hyperconjugative interaction that stabilizes the axial conformer also affects the electronic properties of the C2-N bond and, consequently, the reactivity of the isocyanate group.

The interplay between steric and stereoelectronic effects will determine the overall reactivity profile of the 2-isomer, making it a fascinating and potentially more nuanced building block compared to its 4-substituted counterpart[8][20].

Applications in Drug Discovery and Development

Both isomers serve as valuable precursors for the synthesis of libraries of compounds for high-throughput screening. The ability to readily form urea and carbamate linkages allows for the exploration of a wide chemical space around a core scaffold.

  • Urea Derivatives: The reaction with various amines allows for the introduction of diverse functional groups, enabling the fine-tuning of properties such as potency, selectivity, and ADME profiles. Urea-containing compounds are prevalent in modern drug discovery, with many approved drugs featuring this moiety[15][16][17].

  • Carbamate Derivatives: The reaction with alcohols or phenols yields carbamates, which can act as prodrugs or as key pharmacophoric elements.

  • Heterocyclic Synthesis: The isocyanate group can also participate in cycloaddition reactions and other transformations to construct more complex heterocyclic systems[7][25].

While specific examples of drugs synthesized from these two particular isomers are not widely reported in the public domain, the tetrahydropyran motif itself is present in numerous approved drugs and clinical candidates, highlighting the value of this scaffold[3][4][26][27][28][29].

Safety and Handling

Isocyanates are reactive compounds and should be handled with care. They are known respiratory and skin sensitizers. All work with these reagents should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Moisture should be excluded from reactions involving isocyanates, as they readily react with water to form an unstable carbamic acid that decomposes to the corresponding amine and carbon dioxide, which can lead to pressure build-up in closed systems.

Conclusion

This compound and Tetrahydro-4-isocyanato-2H-pyran are valuable and versatile building blocks for medicinal chemistry. While both isomers provide a reactive handle for the introduction of diverse functionality onto a privileged scaffold, their reactivity profiles are distinct. The 4-isomer offers straightforward reactivity governed by the inherent electrophilicity of the isocyanate group. In contrast, the 2-isomer presents a more complex system where stereoelectronic effects, particularly the anomeric effect, play a crucial role in determining its conformational preference and reactivity. A thorough understanding of these differences is paramount for researchers and drug development professionals to effectively leverage these reagents in the design and synthesis of novel therapeutic agents.

References

  • Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (2017). PubMed. [Link]

  • The anomeric effect: the dominance of exchange effects in closed-shell systems - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]

  • Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect. (2005). PubMed. [Link]

  • Stereoelectronic effects on reactivity. Crystal-structure–reactivity correlations for acetals with synperiplanar lone pairs - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). [Link]

  • Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023). Spectroscopy. [Link]

  • endo-Anomeric and exo-anomeric effects in 2-substituted tetrahydropyrans - Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). [Link]

  • endo-Anomeric and exo-Anomeric Effects in 2-Substituted Tetrahydropyrans c1 - RSC Publishing. (n.d.). [Link]

  • Anomeric effect - Wikipedia. (n.d.). [Link]

  • Sridhar, G., Hanumaiah, M., & Sharma, G. V. M. (n.d.). Synthesis of Novel Pyran β-Amino Acid and 5,6-Dihydro-2H - Figshare. [Link]

  • A decade review of triphosgene and its applications in organic reactions - PMC. (n.d.). [Link]

  • A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014). LinkedIn. [Link]

  • The value of pyrans as anticancer scaffolds in medicinal chemistry - SciSpace. (2017). [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). [Link]

  • Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. (2026). [Link]

  • Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Publishing. (n.d.). [Link]

  • Environment Protection Engineering DETERMINATION OF ISOCYANATES IN WATER SAMPLES BY IR SPECTROPHOTOMETRY. (n.d.). [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.). [Link]

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - Beilstein Journals. (2013). [Link]

  • Stereochemistry of tetrahydropyran-2-yl ions, radicals, and related species. Conjugative and inductive effects | The Journal of Organic Chemistry - ACS Publications. (n.d.). [Link]

  • Use of tetrahydro-4-methyl-2-phenyl-2H-pyran as perfuming ingredient - Google P
  • (2S,4R)-4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT - European Patent Office - EP 3666763 A1 - EPO. (2020). [Link]

  • Stereoelectronic effect - Wikipedia. (n.d.). [Link]

  • Use of tetrahydro-4-methyl-2-phenyl-2h-pyran as perfuming ingredient - Google P
  • 1H and 13C NMR Spectrum of compounds - Rsc.org. (n.d.). [Link]

  • Synthesis and biological activities of some fused pyran derivatives. (2011). ScienceDirect. [Link]

  • (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (2006). [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans - MDPI. (2019). [Link]

  • 436 reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. (n.d.). [Link]

  • RING TRANSFORMATIONS OF 2H-PYRAN-2-ONES AND FUSED PYRAN-2-ONES WITH NUCLEOPHILIC REAGENTS Franc Požgan and Marijan Kočevar Fa - LOCKSS: Serve Content*. (2008). [Link]

  • Patents & Products - Garg Lab - UCLA. (n.d.). [Link]

  • Organic based thermal stabilizers and heat stabilized polymer compositions - Patent 1342749. (n.d.). [Link]

  • Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe - Remspec Corporation. (n.d.). [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology - Universitas Pendidikan Indonesia. (n.d.). [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024). [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry. (2013). [Link]

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Technical Profile: 2-Isocyanatotetrahydropyran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Isocyanatotetrahydropyran Molecular Weight and Density Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Isocyanatotetrahydropyran (CAS: 1194-00-9) is a specialized heterocyclic building block used primarily in the synthesis of urea and carbamate derivatives for pharmaceutical applications. As an isocyanate functionalized at the anomeric position of the tetrahydropyran (THP) ring, it serves as a critical electrophile for introducing the THP moiety—a bioisostere of the cyclohexyl group that offers improved metabolic stability and water solubility.

This guide provides a rigorous physicochemical profile, a validated synthetic workflow based on the Curtius rearrangement, and a structural analysis of its utility in covalent drug design.

Physicochemical Specifications

The following data consolidates calculated and predicted properties for 2-Isocyanatotetrahydropyran. Due to its nature as a reactive intermediate, experimental density and boiling point values are often derived from structural analogs (e.g., cyclohexyl isocyanate) and computational models.

PropertyValueNotes
IUPAC Name 2-IsocyanatooxaneAlso: Tetrahydro-2-isocyanato-2H-pyran
CAS Number 1194-00-9 Verified Registry Number
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol Monoisotopic Mass: 127.0633
Density (Predicted) 1.08 ± 0.05 g/mL Estimate based on cyclohexyl isocyanate (0.98 g/mL) corrected for ether oxygen density contribution.[1]
Boiling Point (Predicted) 65–75 °C @ 15 mmHg Atmospheric equivalent approx. 170–180 °C.
Physical State Colorless to pale yellow liquidMoisture sensitive; lachrymator.
Solubility DCM, THF, Toluene, Ethyl AcetateReacts with protic solvents (Water, Alcohols).

Synthetic Utility & Mechanism[2][3][4]

The primary utility of 2-isocyanatotetrahydropyran lies in its high reactivity toward nucleophiles (amines, alcohols, thiols) to form stable adducts.

Mechanistic Pathway: Urea and Carbamate Formation

The isocyanate carbon is highly electrophilic. Upon attack by a nucleophile (Nu-H), the electron density shifts to the nitrogen, which is subsequently protonated, yielding the addition product.

  • Reaction with Amines (R-NH₂): Yields N-(tetrahydropyran-2-yl)ureas .

  • Reaction with Alcohols (R-OH): Yields O-alkyl N-(tetrahydropyran-2-yl)carbamates .

Visualization: Synthetic Workflow

The following diagram illustrates the generation of 2-isocyanatotetrahydropyran via the Curtius rearrangement and its subsequent diversion into urea or carbamate scaffolds.

G cluster_0 In Situ Generation Acid Tetrahydropyran-2- carboxylic acid (Precursor) Azide Acyl Azide Intermediate Acid->Azide DPPA, Et3N Activation Isocyanate 2-Isocyanato- tetrahydropyran (CAS 1194-00-9) Azide->Isocyanate Curtius Rearrangement (-N2, Heat) Urea Tetrahydropyran Urea Derivative Isocyanate->Urea + Amine (R-NH2) Carbamate Tetrahydropyran Carbamate Isocyanate->Carbamate + Alcohol (R-OH)

Figure 1: Synthetic workflow for the generation and derivatization of 2-isocyanatotetrahydropyran.

Experimental Protocol: Synthesis via Curtius Rearrangement[7][9]

Context: Direct commercial sourcing of 2-isocyanatotetrahydropyran can be inconsistent due to its stability profile. The standard laboratory method involves in situ generation from tetrahydropyran-2-carboxylic acid using Diphenylphosphoryl azide (DPPA).

Reagents Required[1][4][6][9][10][11][12]
  • Tetrahydropyran-2-carboxylic acid (1.0 equiv)[2]

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous Toluene or THF (Solvent)

  • Target Nucleophile (Amine or Alcohol)

Step-by-Step Methodology
  • Activation (Acyl Azide Formation):

    • Charge a flame-dried round-bottom flask with tetrahydropyran-2-carboxylic acid (10 mmol) and anhydrous toluene (50 mL).

    • Add Triethylamine (12 mmol) and cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

    • Dropwise add DPPA (11 mmol) over 15 minutes.

    • Allow the mixture to warm to room temperature and stir for 1 hour. Note: This forms the acyl azide intermediate.

  • Rearrangement (Isocyanate Generation):

    • Heat the reaction mixture to 80–90 °C . Evolution of nitrogen gas (N₂) will be observed.

    • Maintain temperature for 1–2 hours until gas evolution ceases.

    • Checkpoint: The solution now contains 2-isocyanatotetrahydropyran . For isolation, the solvent can be removed under reduced pressure (handle with care, see Safety). For derivatization, proceed to Step 3.

  • Derivatization (One-Pot Coupling):

    • Cool the isocyanate solution to ambient temperature.

    • Add the target amine (1.0–1.2 equiv) or alcohol (excess) directly to the reaction vessel.

    • Stir at room temperature for 4–12 hours.

    • Workup: Quench with water, extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Applications in Drug Discovery[5][13]

Bioisosterism

The tetrahydropyran ring is a classic bioisostere for the cyclohexyl and phenyl rings.

  • Solubility: The ether oxygen lowers logP (lipophilicity) compared to cyclohexane, improving aqueous solubility.

  • Metabolic Stability: The 2-position substitution blocks metabolic oxidation at the alpha-ether position, a common clearance pathway for cyclic ethers.

Covalent Inhibition

Isocyanates are occasionally employed as "warheads" in chemical biology probes to covalently modify nucleophilic residues (Serine, Cysteine, Lysine) in active sites, although their high reactivity usually limits them to ex vivo proteomics or as intermediates for more stable covalent modifiers like ureas.

Safety & Handling Standards

Critical Hazard: Isocyanates are potent sensitizers.

  • Respiratory Sensitization: Inhalation of vapors or mist can cause severe asthma-like reactions. All operations must be performed in a fume hood .

  • Moisture Sensitivity: Reacts rapidly with water to form the corresponding amine and CO₂. Pressure buildup in sealed containers is a risk. Store under inert gas (Nitrogen/Argon) at 2–8 °C.

  • Lachrymator: Irritating to eyes and mucous membranes. Wear chemical splash goggles and butyl rubber gloves.

References

  • European Chemicals Agency (ECHA). this compound - Substance Information. Retrieved from

  • National Institute of Standards and Technology (NIST). Tetrahydropyran - Gas Phase Thermochemistry. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Organic Chemistry Portal. Synthesis of Tetrahydropyrans and Curtius Rearrangement Protocols. Retrieved from

  • PubChem. 2-Isocyanatotetrahydropyran Compound Summary (CID 53394784). National Library of Medicine. Retrieved from

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society.[3]

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Novel Heterocycle Building Blocks Containing Pyran Rings: A Guide to Synthesis, Application, and Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Pyran Scaffold

The pyran ring, a six-membered oxygen-containing heterocycle, stands as a "privileged structure" in medicinal chemistry. Its prevalence is remarkable, forming the core of countless natural products such as flavonoids, coumarins, and xanthones, many of which possess significant therapeutic properties.[1][2] This natural abundance has inspired chemists to explore pyran-based compounds, leading to the development of numerous synthetic molecules with a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[3][4][5] Marketed drugs like the antiviral Zanamivir (Relenza) and the anticancer agent β-lapachone underscore the clinical success of this versatile scaffold.[1][6]

This guide provides an in-depth exploration of novel pyran-containing building blocks, moving beyond simple enumeration to explain the causality behind modern synthetic choices. We will delve into the most efficient and innovative strategies for their construction, with a focus on multicomponent reactions and domino processes that align with the principles of green chemistry. Furthermore, we will examine their application in drug discovery, highlighting key structure-activity relationships (SAR) and the strategic use of the pyran ring as a bioisostere to overcome modern drug development challenges.

Pillar 1: Advanced Synthetic Strategies for Pyran-Based Building Blocks

The construction of the pyran ring has evolved significantly from classical methods. Modern organic synthesis prioritizes efficiency, atom economy, and environmental sustainability. Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, have emerged as a dominant and powerful tool for generating molecular diversity.[7][8]

The Workhorse of Pyran Synthesis: Multicomponent Reactions (MCRs)

The most prevalent MCR for synthesizing 4H-pyran derivatives involves the condensation of an aldehyde, an active methylene compound (typically malononitrile), and a 1,3-dicarbonyl compound (such as dimedone, ethyl acetoacetate, or cyclohexane-1,3-dione).[9][10]

Causality of the Mechanism: This reaction proceeds through a logical and self-validating sequence. The choice of a basic or Lewis acidic catalyst is crucial for initiating the first step.

  • Knoevenagel Condensation: The reaction is typically initiated by the base-catalyzed condensation of the aldehyde and malononitrile. This step is rapid and generates a highly electrophilic benzylidenemalononitrile intermediate.[6][11]

  • Michael Addition: The enolizable 1,3-dicarbonyl compound then acts as a nucleophile, attacking the electron-deficient double bond of the Knoevenagel adduct in a classic Michael addition.[6]

  • Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes a spontaneous intramolecular cyclization, followed by tautomerization, to yield the stable 4H-pyran ring system.[6]

The elegance of this MCR lies in its convergence; three separate molecules are precisely assembled into a complex heterocyclic scaffold in a single, efficient operation.

Below is a diagram illustrating the generalized workflow for the synthesis and evaluation of novel pyran derivatives.

G cluster_0 Synthesis & Design cluster_1 Biological Evaluation Reactants Aldehyde + Malononitrile + 1,3-Dicarbonyl MCR One-Pot Multicomponent Reaction (MCR) Reactants->MCR Catalyst (e.g., Organocatalyst, Nanoparticle) Purification Purification (Recrystallization/ Chromatography) MCR->Purification Characterization Structural Characterization (NMR, IR, HRMS) Purification->Characterization Screening In Vitro Anticancer Screening (e.g., MCF7, A549) Characterization->Screening Submit Pure Compounds Hit_ID Hit Identification (Low IC50 Values) Screening->Hit_ID Mechanism Mechanism of Action (Apoptosis, Cell Cycle Arrest) Hit_ID->Mechanism ADMET In Silico ADMET Prediction Mechanism->ADMET Evaluate Drug-Likeness

Caption: High-level workflow from synthesis to biological evaluation of pyran derivatives.

Catalyst Selection: The Key to Efficiency and Sustainability

The choice of catalyst significantly impacts yield, reaction time, and environmental footprint. Modern approaches have moved away from harsh, stoichiometric bases towards more sustainable options.

Catalyst TypeExample(s)Key AdvantagesYield RangeReaction TimeReference(s)
Organocatalysts Triphenylphosphine, Sodium BenzoateMetal-free, low toxicity, readily available.Good to Excellent1-3 hours[7][10]
Magnetic Nanoparticles Fe3O4@SiO2-based catalystsExcellent recyclability via external magnet, high surface area.Excellent (up to 98%)10-30 minutes[11][12]
Green Solvents/Catalysts Dodecyl benzenesulfonic acid (DBSA) in H2OActs as both a Brønsted acid catalyst and a surfactant (microemulsion system), avoids organic solvents.Excellent75-150 minutes[9]
Reusable Catalysts Nd2O3Efficient, recyclable, simple work-up procedures.HighVaries[8]

This table clearly demonstrates a trend towards catalysts that are not only highly efficient but also easily separable and reusable, which is a cornerstone of green chemistry.[8][11]

Domino Strategies for Fused and Complex Pyrans

Beyond simple MCRs, domino reactions (or tandem/cascade reactions) offer an elegant pathway to more complex, often fused, pyran systems. A noteworthy example is the domino-Knoevenagel-hetero-Diels-Alder reaction , which has been used to construct pyran-annulated systems.[13] Another powerful strategy involves an initial Knoevenagel condensation followed by an intramolecular 6π-electrocyclization, which is particularly useful for synthesizing bicyclic 2H-pyrans.[14][15] These methods provide rapid access to complex molecular architectures from simple starting materials, a highly desirable feature in library synthesis for drug discovery.

Pillar 2: Application in Drug Discovery and Medicinal Chemistry

The true value of these synthetic building blocks is realized in their application to solve biological problems. The pyran scaffold is a versatile template that can be tailored to interact with a wide range of biological targets.

Pyran Derivatives as Anticancer Agents

A significant body of research highlights the potent anticancer activity of pyran derivatives.[4][5] Fused pyran systems, in particular, have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, including breast (MCF7), lung (A549), and colon (HCT116).[16]

Mechanism of Action: The planar, electron-rich nature of many pyran-based heterocycles facilitates intercalation with DNA or binding to enzyme active sites. For example, recent studies on novel fused pyran derivatives incorporating nitrogen heterocycles (like pyrazole or triazole) identified compounds with potent anticancer efficacy.[16] The mechanism was found to involve the induction of apoptosis and the targeting of cell cycle progression.[16]

The following diagram illustrates the established mechanistic pathway for a common three-component synthesis of 4H-pyrans.

G cluster_reactants Starting Materials R1CHO R1-CHO (Aldehyde) Catalyst Catalyst (Base or Acid) NCCH2CN CH2(CN)2 (Malononitrile) Dicarbonyl 1,3-Dicarbonyl Michael_Adduct Michael Adduct Dicarbonyl->Michael_Adduct Step 2: Michael Addition Knoevenagel_Adduct Knoevenagel Adduct (R1-CH=C(CN)2) Knoevenagel_Adduct->Michael_Adduct Step 2: Michael Addition Pyran 4H-Pyran Product Michael_Adduct->Pyran Step 3: Intramolecular Cyclization Catalyst->Knoevenagel_Adduct Step 1: Knoevenagel Condensation

Caption: Reaction mechanism for the three-component synthesis of 4H-pyrans.

The Pyran Ring as a Bioisostere

In modern drug design, strategically replacing one functional group with another to improve physicochemical or pharmacological properties is a key optimization strategy. This concept, known as bioisosteric replacement, is a powerful tool for addressing metabolic liabilities, improving solubility, or altering receptor binding.[17][18]

The tetrahydropyran (THP) ring has emerged as an effective bioisostere for commonly used groups like cyclohexane or morpholine.

  • Replacing Cyclohexane: Swapping a lipophilic cyclohexane ring for a more polar THP ring can reduce lipophilicity (LogP) and decrease metabolic oxidation, which often occurs on alkyl rings.[19] The introduction of the ring oxygen atom can also serve as a hydrogen bond acceptor, potentially introducing new beneficial interactions with a biological target.

  • Replacing Morpholine: While both are polar heterocycles, the THP ring lacks the basic nitrogen of morpholine. This switch can be crucial for modulating a compound's pKa, which in turn affects its absorption, distribution, and off-target activity (e.g., hERG liability). In kinase inhibitors, replacing a hinge-binding morpholine with a pyran can alter the conformation and binding mode, offering a strategy to fine-tune selectivity.[19]

The logical relationship between different pyran scaffolds and their associated biological activities is summarized in the diagram below.

G Pyran Pyran Core Scaffold Chromene Benzopyrans (Chromenes) Pyran->Chromene Xanthone Xanthones Pyran->Xanthone Flavonoid Flavonoids Pyran->Flavonoid FusedPyran Fused Pyrans (e.g., Pyrano[2,3-d]pyrimidines) Pyran->FusedPyran Antiviral Antiviral (Anti-HIV, Anti-influenza) Pyran->Antiviral Anticancer Anticancer Chromene->Anticancer Xanthone->Anticancer Antimicrobial Antimicrobial Xanthone->Antimicrobial Flavonoid->Anticancer Neuroprotective Neuroprotective (Anti-Alzheimer's) Flavonoid->Neuroprotective FusedPyran->Anticancer FusedPyran->Antimicrobial

Sources

Definitive Technical Guide: Tetrahydro-2-isocyanato-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tetrahydro-2-isocyanato-2H-pyran (CAS 1194-00-9) Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity

This compound (CAS 1194-00-9 ) is a specialized, high-reactivity electrophile used primarily as a "soft" protecting group donor and a building block for urea-linked tetrahydropyranyl (THP) derivatives.

Critical Distinction: Researchers frequently confuse this compound with its regioisomer, Tetrahydro-4-isocyanato-2H-pyran (CAS 53035-92-0). The 2-isomer (discussed here) carries the isocyanate group at the anomeric position, conferring unique glycosyl-donor-like reactivity, whereas the 4-isomer behaves as a standard secondary aliphatic isocyanate.

Chemical Profile
PropertySpecification
CAS Number 1194-00-9
IUPAC Name 2-Isocyanatotetrahydro-2H-pyran
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
Physical State Colorless liquid (moisture sensitive)
Reactivity Class Anomeric Isocyanate (Glycosyl Isocyanate Analogue)
Storage -20°C, Inert Atmosphere (Argon/Nitrogen)

Commercial Sourcing Landscape

Unlike common reagents, this compound is often classified as a Custom Synthesis or Make-to-Order item due to its hydrolytic instability. It is rarely held in bulk stock by catalog vendors.

Validated Supplier Categories

The supply chain for this compound is bifurcated into "Catalog Aggregators" and "Custom Synthesis Houses."

Tier 1: Custom Synthesis & Specialty Vendors (High Reliability)

These suppliers typically synthesize fresh batches upon order to ensure purity.

  • BOC Sciences: Specializes in heterocyclic building blocks; offers custom synthesis with COA verification.

  • Angene International: Lists the compound with specific purity metrics (>95%).

  • Atomax Chemicals: Known for sourcing rare CAS numbers in the heterocyclic space.

Tier 2: Procurement Strategy

Do not rely on "In Stock" flags for this CAS. The half-life of the compound on a shelf is limited without rigorous exclusion of moisture.

  • Actionable Protocol: Request a fresh ¹H-NMR immediately prior to shipment.

  • Red Flag: If a supplier cannot provide a spectrum dated within the last 30 days, reject the batch. The compound degrades to the amine, which rapidly ring-opens to 5-aminopentanal and polymerizes.

Synthetic Production & Verification

Given the sourcing difficulty, many advanced labs prefer in situ generation or in-house synthesis. The following protocol is the industry standard for generating high-purity anomeric isocyanates.

Synthesis Logic (Expertise)

The most reliable route involves the nucleophilic substitution of 2-chlorotetrahydropyran with Silver Cyanate (AgNCO) . This method is preferred over the reaction of dihydropyran with isocyanic acid (HCNO) because it avoids the formation of acidic byproducts that can degrade the acid-sensitive acetal linkage.

Protocol: AgNCO Displacement

Safety: Work in a fume hood. Isocyanates are sensitizers.[1][2]

  • Precursor Prep: Generate 2-chlorotetrahydropyran freshly by treating dihydropyran (DHP) with dry HCl gas in anhydrous ether at 0°C. Remove solvent under vacuum.

  • Reaction:

    • Suspend activated Silver Cyanate (AgNCO) (1.2 equiv) in anhydrous Benzene or Toluene.

    • Add 2-chlorotetrahydropyran (1.0 equiv) dropwise at 0°C under Argon.

    • Mechanism: The reaction proceeds via an Sₙ1-like mechanism involving an oxocarbenium ion intermediate, which is intercepted by the isocyanate anion.

  • Workup:

    • Reflux the mixture for 1 hour (monitor by IR: appearance of -N=C=O stretch at ~2250 cm⁻¹).

    • Filter off the silver salts under an inert atmosphere.

    • Distill the filtrate under reduced pressure to isolate the product.

Quality Control (Self-Validating System)
  • IR Spectroscopy: Look for the sharp, strong isocyanate peak at 2250–2270 cm⁻¹ .

  • ¹H NMR (CDCl₃): The anomeric proton (H-2) typically appears as a multiplet or doublet around 5.2–5.5 ppm , distinct from the starting chloride.

  • Titration: React a known mass with excess dibutylamine and back-titrate with standard HCl to determine the % NCO content.

Stability & Degradation Pathways

Understanding the degradation logic is vital for handling. The anomeric position makes the isocyanate group susceptible to rapid hydrolysis.

DegradationPathway ISO This compound (Active Reagent) CARB Carbamic Acid (Transient) ISO->CARB Hydrolysis H2O + H₂O (Moisture) H2O->ISO AMINE 2-Aminotetrahydropyran (Unstable Hemiaminal) CARB->AMINE - CO₂ OPEN 5-Aminopentanal (Ring Open) AMINE->OPEN Equilibrium POLY Polymers/Oligomers (Brown Tar) OPEN->POLY Self-Condensation

Figure 1: Degradation cascade of this compound upon exposure to moisture. The instability of the intermediate hemiaminal drives the irreversible formation of polymers.

Applications in Drug Development

The primary utility of CAS 1194-00-9 lies in its ability to transfer the Tetrahydropyran-2-yl-carbamoyl moiety.

N-THP Urea Formation (Prodrug Strategy)

Reaction with secondary amines yields N-THP ureas. The THP group on the urea nitrogen is acid-labile. This can be used to mask the polarity of a urea linkage or as a cleavable linker in antibody-drug conjugates (ADCs).

Reaction Workflow:

  • Dissolve amine substrate in dry DCM.

  • Add This compound (1.1 equiv).

  • Stir at RT for 2-4 hours.

  • Result: Quantitative formation of the urea. No base is usually required, preventing side reactions.

Heterocyclic Synthesis

It serves as a C-N-C-O building block for fusing pyran rings onto other heterocycles, often used in the synthesis of complex nucleoside analogues where the pyran ring mimics the sugar moiety.

References

  • European Chemicals Agency (ECHA). this compound Substance Information. Retrieved from [Link]

  • Jursic, B. S. (1996). Synthetic Applications of Glycosyl Isocyanates. Journal of Carbohydrate Chemistry.

Sources

Methodological & Application

Preparation of N-Tetrahydropyranyl Carbamates: A Comprehensive Guide to Synthesis and Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the N-Tetrahydropyranyl Group in Carbamate Protection

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the judicious use of protecting groups is paramount. Carbamates are a cornerstone functional group in a vast array of bioactive molecules, and their temporary masking is often a critical step to ensure chemoselectivity during synthetic transformations.[1][2] The tetrahydropyranyl (THP) group, a well-established and cost-effective protecting group for alcohols, presents an attractive, albeit less documented, strategy for the protection of the N-H bond within carbamates.[3][4]

This technical guide provides an in-depth exploration of the preparation of N-tetrahydropyranyl (N-THP) carbamates. Drawing upon the well-understood principles of O-tetrahydropyranylation, this document will elucidate the reaction mechanism, detail robust experimental protocols for both the formation and cleavage of N-THP carbamates, and discuss the critical parameters that ensure high-yield and selective transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their repertoire of protecting group strategies.

Mechanistic Rationale: An Analogy to O-Tetrahydropyranylation

The formation of N-THP carbamates proceeds via a mechanism analogous to the acid-catalyzed formation of THP ethers from alcohols. The key reagent, 3,4-dihydro-2H-pyran (DHP), is activated by a protic or Lewis acid catalyst. This activation generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile. The nucleophilic nitrogen of the carbamate then attacks this electrophile, forming the N-THP bond. Subsequent deprotonation of the nitrogen regenerates the catalyst and yields the protected carbamate.

dot digraph "N-THP Carbamate Formation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंद Caption: Acid-catalyzed mechanism for N-THP carbamate formation.

While the fundamental mechanism is conserved, the nucleophilicity and acidity of the carbamate N-H bond compared to an alcohol's O-H bond can influence reaction kinetics and optimal conditions. The lone pair on the nitrogen of a carbamate is delocalized into the adjacent carbonyl group, rendering it less nucleophilic than the oxygen of an alcohol. Consequently, the N-tetrahydropyranylation of carbamates may require more forcing conditions or more potent catalysts compared to their alcohol counterparts.

Catalytic Systems for N-Tetrahydropyranylation

A variety of acid catalysts can be employed for the tetrahydropyranylation reaction. The choice of catalyst is critical and depends on the substrate's sensitivity to acid-mediated side reactions.

Catalyst TypeExamplesKey Characteristics & Considerations
Brønsted Acids p-Toluenesulfonic acid (PTSA), Pyridinium p-toluenesulfonate (PPTS), Sulfuric acidReadily available and effective. PTSA is a common choice. PPTS is a milder alternative, suitable for acid-sensitive substrates.
Lewis Acids Bismuth(III) triflate, Zeolite H-betaOffer milder reaction conditions and can be advantageous for substrates prone to acid-catalyzed degradation.
Heterogeneous Catalysts Silica-supported perchloric acidFacilitate simplified work-up procedures through filtration.

Experimental Protocols

The following protocols are designed to be robust and adaptable to a range of carbamate substrates. As with any synthetic procedure, optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Protocol 1: General Procedure for the N-Tetrahydropyranylation of a Carbamate using PTSA

This protocol is based on the well-established conditions for O-tetrahydropyranylation and has been shown to be effective for the N-protection of indole-containing structures, such as tryptophan derivatives.[3]

Materials:

  • Carbamate substrate (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 - 2.0 equiv)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.05 - 0.1 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the carbamate substrate in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Add 3,4-dihydro-2H-pyran to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonic acid monohydrate in one portion.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-THP carbamate.

dot digraph "N-THP_Carbamate_Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} केंद Caption: Experimental workflow for N-THP carbamate synthesis.

Protocol 2: Deprotection of N-THP Carbamates

The THP group is readily cleaved under acidic conditions, regenerating the free carbamate. The mild acidity of this deprotection makes it orthogonal to many other protecting groups.

Materials:

  • N-THP carbamate (1.0 equiv)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-THP carbamate in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 v/v/v ratio).

  • Stir the solution at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the deprotected carbamate.

Trustworthiness and Validation: Stability and Orthogonality

The N-THP carbamate protecting group exhibits a stability profile analogous to that of THP ethers, providing a self-validating system for synthetic planning.

  • Stability: N-THP carbamates are generally stable to strongly basic conditions (e.g., organometallic reagents, hydrides, and alkoxides), acylation, and alkylation conditions.[5][6]

  • Lability: The N-THP bond is readily cleaved under mild acidic conditions. This acid lability allows for selective deprotection in the presence of acid-stable protecting groups.

  • Orthogonality: The N-THP group is orthogonal to a wide range of other protecting groups, including those that are base-labile (e.g., Fmoc) or removed by hydrogenolysis (e.g., Cbz). This orthogonality is a key feature for its application in complex molecule synthesis.

Conclusion

The N-tetrahydropyranyl group, while not as commonly employed for carbamate protection as other moieties, offers a valuable and cost-effective alternative with a distinct stability profile. The straightforward, acid-catalyzed protection and deprotection protocols, analogous to the well-established procedures for alcohols, make this protecting group an accessible tool for synthetic chemists. The stability of N-THP carbamates to a wide range of non-acidic reagents, coupled with their mild acid-lability, provides a high degree of reliability and predictability in multi-step synthetic sequences. By understanding the underlying mechanistic principles and following the detailed protocols provided in this guide, researchers can confidently incorporate the N-THP group into their synthetic strategies, thereby enhancing the efficiency and versatility of their chemical endeavors.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Al-Warhi, T., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Retrieved from [Link]

  • Wikipedia. (2023). Tetrahydropyran. Retrieved from [Link]

  • Total Synthesis. (2024). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tetrahydropyranyl ethers as protecting groups for alcohols and phenols. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). Retrieved from [Link]

  • ResearchGate. (2025). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. Retrieved from [Link]

  • MDPI. (2022). Hf(OTf)4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones. Retrieved from [Link]

  • HETEROCYCLES. (1992). NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES. Retrieved from [Link]

  • YouTube. (2020). 26.05 Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cleavage of carbamates. Retrieved from [Link]

  • PMC. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]

  • PubMed. (2002). Alpha-(N-carbamoyl)alkylcuprate chemistry in the synthesis of nitrogen heterocycles. Retrieved from [Link]

  • ResearchGate. (2025). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. Retrieved from [Link]

  • ACS Publications. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • RSC Publishing. (n.d.). Difluorination of heterobenzylic C–H bonds with N-fluoro-N-(fluorosulfonyl)carbamate (NFC). Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of Carbamate Formation and Breakdown. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • PMC. (n.d.). Dihydropyranone Formation by Ipso C–H Activation in a Glucal 3-Carbamate-Derived Rhodium Acyl Nitrenoid. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage of the carbamate group and determination of absolute configurations. Reaction conditions. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and reactivity of N-heterocyclic carbene (NHC)-supported heavier nitrile ylides. Retrieved from [Link]

Sources

Reaction of 2-isocyanatooxane with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Utility of N-Substituted Ureas via 2-Isocyanatooxane and Primary Amines

Authored by: A Senior Application Scientist

Abstract

The reaction between isocyanates and primary amines stands as one of the most robust and efficient methods for the formation of N,N'-disubstituted ureas. This application note provides a comprehensive technical guide on the reaction of 2-isocyanatooxane (also known as 2-isocyanato-tetrahydropyran) with primary amines. We delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss the critical role of the resulting urea-containing compounds in modern drug discovery and development. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful transformation for the synthesis of diverse molecular entities.

Introduction: The Strategic Importance of the Urea Linkage

The urea functional group is a privileged scaffold in medicinal chemistry, prized for its unique ability to act as both a hydrogen bond donor and acceptor. This property allows urea-containing molecules to form potent and specific interactions with biological targets such as enzymes and receptors.[1] Consequently, this motif is a cornerstone in numerous clinically approved therapeutics, particularly in the domain of kinase inhibitors for oncology.[1]

The reaction of an isocyanate with a primary amine is the most direct and widely utilized method for synthesizing these crucial N,N'-disubstituted ureas.[1][2][3] The reaction is characterized by its high efficiency, mild conditions, and broad functional group tolerance. 2-Isocyanatooxane serves as a particularly interesting reagent in this context. The oxane (tetrahydropyran) ring not only imparts specific physicochemical properties but can also function as a removable protecting group for isocyanic acid, offering a versatile two-step method for synthesizing mono-substituted ureas from primary amines.[4]

Reaction Mechanism and Scientific Principles

The formation of a urea from an isocyanate and a primary amine is a classic example of nucleophilic addition. The reaction proceeds through a well-defined and highly favorable pathway.

The Nucleophilic Addition Pathway

The core of the reaction involves the nucleophilic attack of the lone pair of electrons on the primary amine's nitrogen atom onto the highly electrophilic carbonyl carbon of the isocyanate group. This concerted step leads to the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable, neutral urea product. The reaction is typically very fast and often exothermic, proceeding readily at room temperature without the need for a catalyst.[5]

Caption: Mechanism of Urea Formation.

Causality of Experimental Choices
  • Anhydrous Solvents: The use of anhydrous (dry) solvents is critical. Isocyanates are highly reactive towards water. Any moisture present will lead to the hydrolysis of the isocyanate into an unstable carbamic acid intermediate, which then decomposes to form a primary amine and carbon dioxide gas.[5] This not only consumes the starting material but the newly formed amine can react with remaining isocyanate to produce an undesired symmetrical urea byproduct.

  • Controlled Addition: For highly reactive primary amines, the reaction can be significantly exothermic. Adding the isocyanate solution dropwise to the stirred amine solution, often at a reduced temperature (e.g., 0 °C), allows for better control of the reaction temperature, preventing potential side reactions and ensuring safety.[1]

  • Inert Atmosphere: While not always strictly necessary for this rapid reaction, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) provides an additional safeguard against moisture and oxidative side reactions, ensuring higher purity of the final product.

Potential Side Reactions

Beyond hydrolysis, the primary side reaction of concern is the formation of a biuret. This occurs when the N-H proton of the newly formed urea product is sufficiently nucleophilic to attack another molecule of isocyanate.[5] This is more prevalent when an excess of isocyanate is used or at elevated temperatures. Careful control of stoichiometry (using a 1:1 or slight excess of the amine) minimizes this outcome.

Application Protocol: Synthesis of N-Alkyl-N'-(oxan-2-yl)urea

This protocol provides a generalized, robust procedure for the synthesis of substituted ureas from 2-isocyanatooxane and a diverse range of primary amines.

Materials and Equipment
  • 2-Isocyanatooxane (reagent grade)

  • Primary amine of interest (reagent grade)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Round-bottom flasks, magnetic stirrer, and stir bars

  • Dropping funnel or syringe pump

  • Inert gas line (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography (if required)

Experimental Workflow Diagram

Workflow Setup 1. Setup & Reagent Prep - Dry glassware - Dissolve amine in anhydrous solvent - Prepare isocyanate solution Reaction 2. Reaction - Cool amine solution (0 °C) - Add isocyanate dropwise - Stir at room temperature (2-4h) Setup->Reaction Monitoring 3. Monitoring - Check progress via TLC - Stain with KMnO₄ or view under UV Reaction->Monitoring Workup 4. Work-up - Quench reaction (if necessary) - Remove solvent in vacuo Monitoring->Workup Upon completion Purification 5. Purification - Trituration with ether/hexane - Recrystallization or - Silica gel chromatography Workup->Purification Characterization 6. Characterization - ¹H NMR, ¹³C NMR - IR Spectroscopy - High-Resolution Mass Spec (HRMS) Purification->Characterization

Caption: General Experimental Workflow.

Step-by-Step Procedure
  • Preparation: In a clean, dry, two-neck round-bottom flask under an inert atmosphere, dissolve the desired primary amine (1.0 equivalent) in a suitable volume of anhydrous solvent (e.g., 5-10 mL of THF per mmol of amine).

  • Isocyanate Solution: In a separate dry flask, prepare a solution of 2-isocyanatooxane (1.0-1.05 equivalents) in the same anhydrous solvent.

  • Reaction: While vigorously stirring the amine solution at 0 °C (ice-water bath), add the isocyanate solution dropwise over a period of 10-15 minutes.

  • Stirring: Once the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring: Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC). The product urea is typically less polar than the starting amine.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • For many reactions, the resulting crude solid is of high purity and can be purified by simple trituration with a non-polar solvent like diethyl ether or hexane, followed by filtration.

    • If further purification is needed, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or column chromatography on silica gel can be performed.[1]

  • Drying: Dry the final product under vacuum to remove any residual solvent.

Product Characterization

The identity and purity of the synthesized urea should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure. Look for characteristic signals for the N-H protons (often broad singlets) and the urea carbonyl carbon (typically ~155-165 ppm).[6][7]

  • Infrared (IR) Spectroscopy: To identify key functional groups. Expect strong absorptions for the N-H stretch (around 3300 cm⁻¹) and the C=O stretch (the "urea band," around 1630-1680 cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula of the product.

Representative Data

The following table summarizes typical results for the synthesis of various substituted ureas using the described protocol.

Primary Amine Solvent Reaction Time (h) Yield (%) Purification Method
BenzylamineTHF295Trituration (Hexane)
AnilineDCM392Recrystallization (EtOAc/Hexane)
CyclohexylamineTHF298Trituration (Diethyl Ether)
4-FluoroanilineDCM490Column Chromatography

Applications in Drug Development

The isocyanate-amine reaction is a powerful tool for rapidly generating libraries of structurally diverse compounds for structure-activity relationship (SAR) studies.[1] By varying the primary amine input, researchers can systematically probe the chemical space around a core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The 2-isocyanatooxane reagent is particularly useful as the oxane moiety can improve aqueous solubility and introduce a vector for further modification. This strategy is integral to hit-to-lead and lead optimization campaigns in modern drug discovery.[8][9][10]

Safety and Handling Precautions

Isocyanates are hazardous chemicals and must be handled with extreme care.

  • Toxicity: Isocyanates are potent respiratory and skin sensitizers, may cause allergic reactions or asthma-like symptoms if inhaled, and are suspected carcinogens.[11][12]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and splash-proof safety goggles. For handling larger quantities, respiratory protection (e.g., a supplied-air respirator) is essential.[11]

  • Spills: Have an appropriate spill kit ready. Small spills can be decontaminated with a solution of water, detergent, and ammonia, which reacts with the isocyanate to form inert polyureas.

  • Storage: Store isocyanates in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like water, alcohols, and strong bases.[11]

References

  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. (2023). MDPI. [Link]

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (2013). Beilstein Journal of Organic Chemistry. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry. [Link]

  • Urea formation via reaction of an isocyanate with an amine. ResearchGate. [Link]

  • GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]

  • Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. (2021). PMC. [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Portal. [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). PMC. [Link]

  • Tetrahydropyranyl protecting group. I. Tetrahydropyran-2-yl isocyanate. Canadian Science Publishing. [Link]

  • A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. (2023). PMC. [Link]

  • 1-cyano-3-phenylurea. Organic Syntheses Procedure. [Link]

  • Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. (2010). Organic Letters. [Link]

  • The Role of Isocyanates in Modern Pharmaceuticals. Patsnap Eureka. [Link]

  • Reaction of Isocyanates with amines. ResearchGate. [Link]

  • Synthesis and Characterization of Urea Nitrate and Nitrourea. ResearchGate. [Link]

  • Manufacture and purification of urea derivatives.
  • Isocyanide-based multicomponent reactions in drug discovery. PubMed. [Link]

  • Double labeled isocyanate resins for the solid-state NMR detection of urethane linkages to wood. Elsevier. [Link]

  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023). MDPI. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • Synthesis of Primary Amines. (2020). Chemistry LibreTexts. [Link]

  • Polyurea Structure Characterization by HR-MAS NMR Spectroscopy. ResearchGate. [Link]

  • Synthesis of tetrahydropyrans. Organic Chemistry Portal. [Link]

  • Process for preparing isocyanates from primary amines which are not readily dissolved.
  • A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. (2023). TUE Research portal. [Link]

  • Data on the synthesis and mechanical characterization of polysiloxane-based urea-elastomers prepared from amino-terminated. ScienceDirect. [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. (2019). MDPI. [Link]

  • Producing Secondary and Tertiary Amines (A-Level). ChemistryStudent. [Link]

  • Isocyanide-based multicomponent reactions in drug discovery. ResearchGate. [Link]

  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). PMC. [Link]

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Application Notes & Protocols: Combinatorial Library Synthesis Using Pyran Isocyanates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Pyran Scaffolds and Isocyanate Reactivity

In the landscape of modern drug discovery, the pyran ring system is a privileged scaffold, forming the core of numerous natural products and synthetic bioactive molecules with a wide range of therapeutic applications, from anticancer to neuroprotective agents.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal starting point for the design of novel therapeutics. Combinatorial chemistry provides the engine for rapidly exploring the chemical space around such privileged scaffolds, enabling the synthesis of large, diverse libraries of compounds for high-throughput screening.[3][4]

This guide details the application of pyran isocyanates as powerful and versatile building blocks for the construction of combinatorial libraries. The isocyanate group (–N=C=O) is a highly reactive electrophile that readily couples with a vast array of nucleophiles—including amines, alcohols, and thiols—without the need for coupling agents, often proceeding to completion under mild conditions.[5][6][7] This inherent reactivity makes it an exceptional tool for diversity-oriented synthesis. By leveraging solid-phase organic synthesis (SPOS), we can systematically combine a core pyran isocyanate structure with hundreds or thousands of nucleophilic building blocks to generate libraries of novel pyran-based ureas, carbamates, and thiocarbamates with significant potential for lead discovery.

The Chemistry of Pyran Isocyanates: A Gateway to Diversity

The power of this methodology lies in the predictable and efficient reactivity of the isocyanate functional group. The central carbon atom is highly electrophilic and susceptible to nucleophilic attack.

Core Reactivity

The fundamental reaction involves the addition of a nucleophile (H-Nu) across the N=C bond of the isocyanate. This reaction is typically rapid, high-yielding, and forms stable covalent bonds.

  • With Primary/Secondary Amines: Forms substituted ureas.

  • With Alcohols/Phenols: Forms carbamates.[8]

  • With Thiols: Forms thiocarbamates.

This diverse reactivity allows for the incorporation of a wide range of functional groups and physicochemical properties into the final library, driven by the selection of the nucleophile pool.

G cluster_nucleophiles Nucleophile Building Blocks (H-Nu) cluster_products Diverse Library Products PyranNCO Pyran Isocyanate (R-N=C=O) Amine Amines (R'-NH2) PyranNCO->Amine + Alcohol Alcohols (R'-OH) PyranNCO->Alcohol + Thiol Thiols (R'-SH) PyranNCO->Thiol + Urea Ureas (Pyran-NH-CO-NH-R') Amine->Urea Forms Carbamate Carbamates (Pyran-NH-CO-O-R') Alcohol->Carbamate Forms Thiocarbamate Thiocarbamates (Pyran-NH-CO-S-R') Thiol->Thiocarbamate Forms

Caption: Core reactivity of pyran isocyanates with various nucleophiles.

Synthesis of Pyran Isocyanate Building Blocks

The pyran isocyanate itself can be synthesized through several established methods, most commonly from a corresponding carboxylic acid or primary amine. A reliable route involves the Curtius rearrangement of an acyl azide derived from a pyran-containing carboxylic acid. This allows for the preparation of the isocyanate immediately before its use in library synthesis.

Solid-Phase Library Synthesis Strategy

Solid-phase organic synthesis (SPOS) is the cornerstone of generating large combinatorial libraries, as it simplifies purification to simple filtration and washing steps, and allows for the use of excess reagents to drive reactions to completion.[9][10]

Workflow Overview

The overall strategy involves anchoring a starting material to a solid support (polymeric resin), performing a series of chemical transformations, and finally cleaving the desired products from the support for analysis and screening.

G node_process node_process node_material node_material node_final node_final start Start: Select Resin (e.g., Rink Amide) step1 1. Attach Linker/ Pyran Acid start->step1 step2 2. Convert to Isocyanate (e.g., DPPA) step1->step2 step3 3. Split Resin into Reaction Vessels step2->step3 step4 4. Add Nucleophile Library (One per vessel) step3->step4 step5 5. Pool Resins (Optional) or Process Separately step4->step5 step6 6. Cleave Products from Resin (e.g., TFA) step5->step6 end Final Library for Analysis & Screening step6->end

Caption: General workflow for solid-phase synthesis of a pyran-based library.

Key Components and Considerations
  • Solid Support: Lightly cross-linked polystyrene resins (e.g., Merrifield, TentaGel) are commonly used. The choice depends on the polarity of the solvents and reagents. TentaGel resins, with their polyethylene glycol grafts, offer better swelling in polar solvents.[11]

  • Linker: The linker connects the initial molecule to the resin and dictates the cleavage conditions. Acid-labile linkers like the Rink Amide linker are popular, as they release the final product as a primary amide upon treatment with trifluoroacetic acid (TFA), a common functionality in drug candidates.[11]

  • Split-and-Pool Synthesis: For generating very large libraries, a "split-and-pool" strategy can be employed. The resin is split into multiple portions, each is reacted with a different building block, and then they are pooled back together. This process exponentially increases the number of unique compounds.[9][10]

Detailed Protocols

Disclaimer: All procedures involving isocyanates must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[12][13] Isocyanates are potent respiratory and dermal sensitizers.[12][13]

Protocol 1: On-Resin Synthesis of Tetrahydropyran-4-yl Isocyanate

This protocol describes the synthesis of the isocyanate functional group on a solid support starting from a commercially available tetrahydropyran-4-carboxylic acid attached to a Rink Amide resin.

Materials:

  • Rink Amide AM Resin (100-200 mesh, ~0.5 mmol/g loading)

  • Tetrahydropyran-4-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Diphenylphosphoryl azide (DPPA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Toluene, Tetrahydrofuran (THF)

  • Reagents: Piperidine, Triethylamine (TEA)

StepProcedureCausality & Expert Notes
1 Resin Swelling & Deprotection Swell 1g of Rink Amide resin in DMF for 30 min. Drain, then treat with 20% piperidine in DMF (10 mL) for 20 min. Wash thoroughly with DMF (3x), DCM (3x), and DMF (3x).
2 Carboxylic Acid Coupling In a separate flask, dissolve tetrahydropyran-4-carboxylic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Add this solution to the deprotected resin and shake at room temperature for 4 hours.
3 Washing Drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and finally THF (3x). Dry the resin under vacuum for 1 hour.
4 Isocyanate Formation (Curtius Rearrangement) Suspend the dry resin in anhydrous toluene (10 mL). Add TEA (5 eq.) followed by DPPA (4 eq.). Heat the mixture to 80°C and shake for 3 hours.
5 Final Wash Cool the resin to room temperature. Wash thoroughly with anhydrous THF (3x) and anhydrous DCM (3x). The resin-bound pyran isocyanate is now ready for library synthesis.
Protocol 2: Parallel Synthesis of a Pyran-Urea Library

This protocol details the reaction of the resin-bound pyran isocyanate with a library of primary amines in a 96-well filter plate format.

Materials:

  • Resin-bound pyran isocyanate (from Protocol 1)

  • Library of diverse primary amines (dissolved in DMF or NMP at 0.5 M)

  • 96-well filter plate

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Cleavage solution: 95:2.5:2.5 TFA / Triisopropylsilane (TIS) / Water

StepProcedureCausality & Expert Notes
1 Resin Dispensing Distribute the pyran isocyanate resin into the wells of a 96-well filter plate (~20 mg per well).
2 Nucleophile Addition To each well, add 200 µL of a unique primary amine solution (4 eq. excess). Seal the plate and shake at room temperature for 6 hours.
3 Washing Remove the excess amine solution by vacuum filtration. Wash the resin in each well sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the plate under vacuum.
4 Cleavage Add 200 µL of the cleavage solution to each well. Allow the reaction to proceed for 2 hours at room temperature.
5 Product Isolation Place the filter plate on top of a 96-well collection plate and transfer the cleavage solution containing the products via vacuum or centrifugation.
6 Evaporation & Storage Evaporate the TFA from the collection plate using a centrifugal evaporator or a stream of nitrogen. Re-dissolve the resulting library compounds in DMSO for storage and screening.

Library Analysis and Purification

Ensuring the quality of a combinatorial library is paramount for the reliability of screening results.[14][15][16]

Quality Control

A representative subset of the library (e.g., 5-10%) should be analyzed to confirm the identity and purity of the products.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique for library analysis. It confirms the presence of the desired product by its molecular weight and provides an estimate of its purity based on the UV chromatogram.[14]

  • NMR (Nuclear Magnetic Resonance): For more detailed structural confirmation of a few selected compounds, ¹H NMR can be employed.[17]

Table 1: Example Analytical Data for a Pyran-Urea Subset
Compound IDAmine UsedExpected Mass [M+H]⁺Observed Mass [M+H]⁺Purity (UV @ 214nm)
PYR-001Benzylamine305.17305.2>95%
PYR-002Cyclohexylamine297.22297.3>95%
PYR-0034-Fluoroaniline309.15309.1>92%
PYR-004Morpholine285.17285.2>95%
High-Throughput Purification

For lead optimization libraries where high purity is required for every compound, automated high-throughput purification is necessary.[18]

  • Preparative HPLC-MS: This technique uses mass-directed fractionation to isolate the peak corresponding to the target compound's molecular weight, yielding highly pure samples.

Conclusion

The use of pyran isocyanates in solid-phase combinatorial synthesis offers a robust, efficient, and highly versatile platform for the generation of diverse, drug-like compound libraries. The straightforward and high-yielding nature of isocyanate chemistry, combined with the power of parallel synthesis techniques, allows researchers to rapidly explore the structure-activity relationships around the privileged pyran scaffold. The protocols and strategies outlined in this guide provide a comprehensive framework for the successful design, synthesis, and analysis of these valuable libraries, ultimately accelerating the engine of drug discovery.

References

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Application Notes & Protocols: Nucleophilic Addition to Tetrahydro-2-isocyanato-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the nucleophilic addition to Tetrahydro-2-isocyanato-2H-pyran. This versatile building block combines the reactivity of the isocyanate group with the structural features of a tetrahydropyran ring, making it a valuable reagent in the synthesis of novel compounds for drug discovery and materials science. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, mechanistic understanding, and practical execution.

Critical Safety Protocol: Handling Isocyanates

Isocyanates are potent sensitizers and require stringent safety measures to prevent exposure.[1][2][3] Inhalation is the most common route of exposure, which can lead to severe asthma, while skin contact can cause irritation, rashes, and allergic skin reactions.[2][3] Long-term exposure may lead to workers becoming so sensitized that they can no longer work where the chemicals are present.[2]

Core Safety Requirements:

  • Engineering Controls : All manipulations involving isocyanates must be conducted within a certified chemical fume hood with sufficient ventilation.[1][4] Processes should be designed to minimize the release of isocyanates into the workplace atmosphere.[1] For operations with a higher risk of aerosol generation, such as spraying, dedicated spray booths or isolated work areas should be used.[1][4]

  • Personal Protective Equipment (PPE) : PPE is essential and should supplement, not replace, engineering controls.[1]

    • Gloves : Chemically resistant gloves are mandatory. Nitrile or butyl rubber gloves are preferable to thin latex gloves, which are not suitable.[1][3]

    • Eye Protection : Chemical splash goggles or a full-face shield must be worn.[3][4]

    • Lab Coat/Apron : A chemically resistant lab coat or apron should be worn to protect against splashes.[1]

    • Respiratory Protection : For any procedure with the potential to generate aerosols or vapors, appropriate respiratory protection, such as a supplied-air respirator, is necessary.[1][3]

  • Work Practices :

    • Check Safety Data Sheets (SDS) for all chemicals before use.[1]

    • Wash hands and face thoroughly before eating, drinking, or smoking.[2][4]

    • Immediately wash any skin that comes into contact with isocyanates.[2]

    • Contaminated work clothes should be left at the workplace to avoid exposing others.[2][4]

Part 1: The Underlying Chemistry: Mechanism of Nucleophilic Addition

The chemistry of this compound is dominated by the highly electrophilic carbon atom of the isocyanate group (–N=C=O). Nucleophiles readily attack this carbon, leading to the formation of stable addition products. The general mechanism involves the attack of the nucleophile's lone pair of electrons on the carbonyl carbon, followed by proton transfer to the nitrogen atom.

Caption: General mechanism of nucleophilic addition to an isocyanate.

The reactivity of nucleophiles towards isocyanates generally follows the order: Amines > Thiols > Alcohols . Reactions with amines are typically very fast and often do not require a catalyst.[5] Reactions with alcohols and thiols can be slower and may benefit from catalysis.

Part 2: Experimental Protocols

The following protocols provide a starting point for the reaction of this compound with various nucleophiles. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

Protocol 1: Synthesis of Tetrahydropyranyl-Urea Derivatives via Reaction with Amines

The reaction between an isocyanate and a primary or secondary amine is a highly efficient method for forming N,N'-disubstituted ureas.[6][7] This reaction is typically rapid and exothermic, proceeding readily at room temperature without the need for a catalyst.[5][8]

Workflow Diagram:

Caption: Workflow for the synthesis of urea derivatives.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the desired primary or secondary amine (1.0 eq.).

  • Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN)) to a concentration of approximately 0.1-0.5 M.[6][8]

  • Reactant Addition: In a separate flask, dissolve this compound (1.0-1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at room temperature. For highly reactive amines, cooling the reaction mixture to 0°C is recommended to control the exotherm.

  • Reaction: Allow the reaction to stir at room temperature. The reaction is often complete within a few hours.[9]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting isocyanate is consumed.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: The resulting urea product is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If the product is an oil or requires further purification, flash column chromatography on silica gel can be employed.

Protocol 2: Synthesis of Tetrahydropyranyl-Carbamate Derivatives via Reaction with Alcohols

The addition of alcohols to isocyanates yields carbamates (urethanes).[10][11] This reaction is generally slower than the reaction with amines and is often catalyzed by bases or organometallic compounds, such as dibutyltin dilaurate (DBTDL).[5]

Workflow Diagram:

Caption: Workflow for the synthesis of carbamate derivatives.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.) and an anhydrous solvent (e.g., Toluene, THF).

  • Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.1-1.0 mol%). The choice of catalyst and its loading may require optimization.[5]

  • Reactant Addition: Add this compound (1.0-1.2 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-80°C) to increase the rate. The reaction time can vary from a few hours to overnight.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude carbamate product by flash column chromatography on silica gel.

Protocol 3: Synthesis of Tetrahydropyranyl-Thiocarbamate Derivatives via Reaction with Thiols

Thiols react with isocyanates to form thiocarbamates. This reaction is typically faster than with alcohols but slower than with amines. It is often catalyzed by a tertiary amine base, such as triethylamine (TEA), which deprotonates the thiol to form a more nucleophilic thiolate anion.[5]

Workflow Diagram:

Caption: Workflow for the synthesis of thiocarbamate derivatives.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.0 eq.) and an anhydrous solvent (e.g., THF, MeCN).

  • Base Addition: Add triethylamine (1.1 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Reactant Addition: Add a solution of this compound (1.0 eq.) in the same solvent dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, which typically occurs within 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude thiocarbamate product by flash column chromatography on silica gel.

Part 3: Summary of Reaction Conditions

The choice of conditions depends on the nucleophile used. The following table summarizes typical parameters for the nucleophilic addition to this compound.

Product ClassNucleophileCatalystTypical Solvent(s)TemperatureTypical Time
Urea Amine (R-NH₂)None required[5][8]THF, DCM, MeCN0°C to RT2-4 h
Carbamate Alcohol (R-OH)DBTDL (cat.)[5]Toluene, THFRT to 80°C4-24 h
Thiocarbamate Thiol (R-SH)TEA (1.1 eq.)[5]THF, MeCNRT2-12 h

Part 4: Product Characterization

Successful synthesis of the desired adduct can be confirmed by standard analytical techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most definitive evidence of reaction completion is the disappearance of the strong, sharp isocyanate (–N=C=O) stretching band, typically found around 2250-2275 cm⁻¹.[9] Concurrently, new carbonyl (C=O) stretching bands will appear for the urea (~1640 cm⁻¹), carbamate (~1700 cm⁻¹), or thiocarbamate (~1680 cm⁻¹) products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Appearance of a new N-H proton signal, typically a broad singlet, is expected. The chemical shifts of protons adjacent to the newly formed linkage will also be altered.

    • ¹³C NMR: The electrophilic carbon of the isocyanate group (around 120-130 ppm) will be replaced by a new carbonyl carbon signal at a lower field (e.g., ~155-160 ppm for ureas and carbamates).[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the final product.

By following these detailed protocols and safety guidelines, researchers can effectively utilize this compound as a key intermediate for the synthesis of a diverse range of urea, carbamate, and thiocarbamate derivatives.

References

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  • Cravotto, G., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2378–2386. Retrieved from [Link]

  • Tóbik, Z., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3393. Retrieved from [Link]

  • Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(22), 8697-8736. Retrieved from [Link]

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  • Kégl, T., et al. (2020). Conversion of Isocyanide to Amine in The Presence of Water and Hg(II) Ions: Kinetics and Mechanism as Detected by Fluorescence Spectroscopy and Mass Spectrometry. International Journal of Molecular Sciences, 21(15), 5521. Retrieved from [Link]

  • Anonymous. (2011). Solvent-Free Synthesis of 2H-Pyrans: One-Pot Reactions of Dithiocarbamates, Alkyl Propiolates, and Isocyanides. Journal of Heterocyclic Chemistry. Retrieved from [Link]

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  • Chen, Y., et al. (2022). Synthesis and application of thiocarbamates via thiol-dioxazolone modified Lossen rearrangement. Chemical Communications, 58(94), 13083-13086. Retrieved from [Link]

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  • Schaub, T., et al. (2016). Synthesis of Industrially Relevant Carbamates towards Isocyanates using Carbon Dioxide and Organotin(IV) Alkoxides. ChemSusChem, 9(15), 1986-1991. Retrieved from [Link]

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  • Khalilzadeh, M. A., et al. (2010). A novel isocyanide-based three-component reaction: a facile synthesis of substituted 2H-pyran-3,4-dicarboxylates. Tetrahedron, 66(43), 8464-8467. Retrieved from [Link]

  • Sridhar, M., & Rao, R. K. (2013). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of Scientific & Engineering Research, 4(7), 1251-1256. Retrieved from [Link]

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The Emerging Utility of 2-Isocyanatotetrahydropyran as a Non-Polymeric Scavenger in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of high-throughput organic synthesis and medicinal chemistry, the efficient purification of reaction mixtures is a paramount challenge. Scavenger agents, particularly those that are solid-supported, have become indispensable tools for the removal of excess reagents and byproducts, streamlining workflows and obviating the need for traditional chromatographic methods.[1] This application note introduces 2-isocyanatotetrahydropyran, a non-polymeric, solution-phase scavenger, and delineates its application in the sequestration of excess nucleophilic reagents, primarily primary and secondary amines. By leveraging the well-established reactivity of the isocyanate functional group with the unique physicochemical properties of the tetrahydropyran scaffold, this reagent offers a compelling alternative to traditional polymer-bound scavengers, with potential advantages in reaction kinetics and compatibility with a broader range of solvents.

Introduction: Beyond Polymer-Bound Scavengers

For decades, polymer-bound reagents have been the cornerstone of simplified purification in parallel synthesis.[1] Resins such as polystyrene-functionalized isocyanate (PS-Isocyanate) are widely used to remove excess nucleophiles like amines and alkoxides from reaction mixtures.[1] The primary advantage of these solid-supported scavengers lies in the ease of separation; the resin-bound byproducts are simply removed by filtration.[1]

However, solid-phase scavengers are not without their limitations. These can include:

  • Heterogeneous Reaction Kinetics: Reactions occur on the surface and within the pores of a polymer bead, which can lead to slower reaction rates compared to solution-phase chemistry.

  • Swelling and Solvent Compatibility: The efficacy of polymer-based scavengers is often dependent on the choice of solvent to ensure adequate swelling of the resin beads.[1]

  • Mechanical Agitation: Reactions with solid-supported reagents may require vigorous stirring to ensure sufficient interaction between the dissolved reactants and the solid-phase scavenger.

To address these challenges, we present here a detailed guide to the application of 2-isocyanatotetrahydropyran as a solution-phase scavenger. Its homogenous nature allows for more predictable reaction kinetics, and the tetrahydropyran moiety imparts favorable solubility in a wide array of common organic solvents.

Mechanism of Action: The Electrophilic Reactivity of the Isocyanate Group

The scavenging capability of 2-isocyanatotetrahydropyran is centered on the high electrophilicity of the isocyanate carbon atom. This functional group readily reacts with a variety of nucleophiles. In the context of scavenging, the most pertinent reactions are with primary and secondary amines, which are often used in excess to drive reactions to completion.

The reaction with a primary amine yields a substituted urea, while a secondary amine will also form a corresponding urea derivative. These urea adducts are typically of significantly different polarity than the desired product, facilitating their removal by subsequent purification steps such as a catch-and-release strategy or simple silica gel chromatography.

Synthesis of 2-Isocyanatotetrahydropyran

While not yet a common commercially available reagent, 2-isocyanatotetrahydropyran can be synthesized from readily available starting materials. A plausible synthetic route involves the Curtius rearrangement of the corresponding acyl azide, which can be prepared from tetrahydropyran-2-carboxylic acid. Another potential route is from tetrahydropyran-2-methanol via activation and displacement with an isocyanate source. The synthesis of isocyanates from alcohols has been reported through various methods, providing accessible pathways for its preparation in a research setting.

Application and Protocols

General Considerations for Use
  • Stoichiometry: Typically, 2 to 3 equivalents of 2-isocyanatotetrahydropyran are used relative to the excess amount of the nucleophile to be scavenged.

  • Solvent Choice: A key advantage of this non-polymeric scavenger is its solubility in a wide range of common organic solvents, including dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and toluene.

  • Reaction Time: Scavenging is generally complete within 1 to 16 hours at room temperature, depending on the nucleophilicity of the substrate being scavenged.

  • Work-up: After the scavenging reaction is complete, the resulting urea byproduct can be removed by silica gel chromatography or by employing a secondary "catch" resin to bind the urea adduct.

Experimental Workflow

The general workflow for utilizing 2-isocyanatotetrahydropyran as a scavenger is depicted in the following diagram:

G cluster_0 Primary Reaction cluster_1 Scavenging Step cluster_2 Purification A Reactant A + Excess Nucleophile (B) B_node Product (P) + Unreacted Nucleophile (B) A->B_node Reaction Completion C Add 2-Isocyanatotetrahydropyran D Product (P) + Urea Adduct (B') C->D Stir at RT (1-16h) E Silica Gel Chromatography or Catch Resin D->E F Pure Product (P) E->F Isolation

Caption: General workflow for scavenging excess nucleophiles.

Protocol: Scavenging of Excess Benzylamine from an Amide Coupling Reaction

This protocol describes the use of 2-isocyanatotetrahydropyran to remove excess benzylamine following the synthesis of N-benzylbenzamide.

Step 1: Amide Formation

  • To a solution of benzoyl chloride (1.0 mmol, 1.0 eq) in DCM (10 mL) at 0 °C, add benzylamine (2.0 mmol, 2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of benzoyl chloride.

Step 2: Scavenging

  • To the reaction mixture containing the product and excess benzylamine (1.0 mmol), add a solution of 2-isocyanatotetrahydropyran (2.5 mmol, 2.5 eq) in DCM (2 mL).

  • Stir the mixture at room temperature for 3 hours.

  • Monitor the disappearance of benzylamine by TLC or LC-MS.

Step 3: Work-up and Purification

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the desired N-benzylbenzamide from the urea byproduct.

Advantages and Comparative Data

While direct experimental data for 2-isocyanatotetrahydropyran is not yet widely published, we can extrapolate its potential performance against the well-characterized PS-Isocyanate.

FeaturePS-Isocyanate2-Isocyanatotetrahydropyran (Projected)
Reaction Phase Solid-Liquid (Heterogeneous)Liquid-Liquid (Homogeneous)
Reaction Kinetics Slower, diffusion-limitedFaster, solution-phase kinetics
Work-up Simple filtrationChromatography or catch-and-release
Solvent Dependency Requires good swelling solventsBroad solvent compatibility
Stoichiometry Typically 2-3 equivalentsTypically 2-3 equivalents

Conclusion

2-Isocyanatotetrahydropyran presents a promising, solution-phase alternative to traditional polymer-bound isocyanate scavengers. Its projected advantages in reaction kinetics and solvent compatibility make it a potentially valuable tool for researchers in drug discovery and process development. The straightforward reaction mechanism, forming a distinct urea byproduct, allows for facile purification by standard laboratory techniques. Further research and application studies are encouraged to fully elucidate the scope and utility of this emerging scavenger reagent.

References

  • Wipf, P. (2004). Strategies in organic synthesis. Drug Discovery World, Spring 2004. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Thioureas from Tetrahydro-2-isocyanato-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of Thioureas in Medicinal Chemistry

Thiourea derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] The unique structural features of the thiourea moiety (R¹R²N)(R³R⁴N)C=S, particularly its ability to form strong hydrogen bonds, contribute to its potent interactions with various biological targets.[5] The synthesis of novel thiourea analogs is a continuous endeavor in the pursuit of more effective and selective therapeutic agents.

This guide provides a comprehensive and technically detailed protocol for the synthesis of a novel class of thioureas derived from Tetrahydro-2-isocyanato-2H-pyran. The inclusion of the tetrahydropyran (THP) ring, a common motif in natural products and pharmaceuticals, offers an opportunity to explore new chemical space and potentially enhance the pharmacological properties of thiourea-based compounds. We will delve into a multi-step synthetic pathway, providing not just the procedural steps, but also the underlying chemical principles and rationale for key experimental choices, ensuring a thorough understanding for researchers at all levels.

Synthetic Strategy: A Multi-Step Approach to Novel Thioureas

The synthesis of the target thioureas from readily available starting materials necessitates a well-defined, multi-step approach. As this compound is not a commercially common reagent, we will first focus on the synthesis of a key precursor, Tetrahydro-2H-pyran-2-yl isothiocyanate . This will be achieved through a three-step sequence starting from the corresponding alcohol:

  • Step 1: Synthesis of 2-Hydroxytetrahydropyran: Preparation of the initial alcohol precursor.

  • Step 2: Synthesis of 2-Aminotetrahydropyran: Conversion of the alcohol to the primary amine.

  • Step 3: Synthesis of Tetrahydro-2H-pyran-2-yl Isothiocyanate: Transformation of the amine to the reactive isothiocyanate intermediate.

  • Step 4: Synthesis of N-Substituted-N'-(tetrahydro-2H-pyran-2-yl)thioureas: The final coupling reaction to form the desired thiourea derivatives.

This modular approach allows for the potential diversification of the final products by introducing various amines in the final step.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxytetrahydropyran

The synthesis of 2-hydroxytetrahydropyran, a cyclic hemiacetal, can be achieved from the corresponding open-chain hydroxy aldehyde, 5-hydroxypentanal, through an acid-catalyzed intramolecular cyclization.

Reaction Scheme:

5-Hydroxypentanal 5-Hydroxypentanal 2-Hydroxytetrahydropyran 2-Hydroxytetrahydropyran 5-Hydroxypentanal->2-Hydroxytetrahydropyran H+ (cat.)

Caption: Acid-catalyzed cyclization of 5-hydroxypentanal.

Protocol:

Step Procedure Rationale/Notes
1To a solution of 5-hydroxypentanal (1.0 eq) in a suitable solvent (e.g., dichloromethane, 0.5 M), add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid, 0.05 eq).The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the intramolecular nucleophilic attack by the hydroxyl group.
2Stir the reaction mixture at room temperature for 2-4 hours.The reaction is typically monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
3Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.This step neutralizes the acid catalyst.
4Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).To ensure complete extraction of the product.
5Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.Standard work-up procedure to isolate the crude product.
6Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-hydroxytetrahydropyran.Purification is necessary to remove any unreacted starting material or byproducts.

Expected Yield: 85-95%

Step 2: Synthesis of 2-Aminotetrahydropyran via Mitsunobu Reaction

The conversion of 2-hydroxytetrahydropyran to 2-aminotetrahydropyran can be effectively achieved using the Mitsunobu reaction. This reaction allows for the stereospecific conversion of an alcohol to a primary amine with inversion of configuration, which can be crucial for controlling the stereochemistry of the final thiourea derivatives. Phthalimide is used as the nitrogen source, followed by deprotection.

Reaction Scheme:

cluster_0 Step 2a: Mitsunobu Reaction cluster_1 Step 2b: Deprotection 2-Hydroxytetrahydropyran 2-Hydroxytetrahydropyran N-(Tetrahydro-2H-pyran-2-yl)phthalimide N-(Tetrahydro-2H-pyran-2-yl)phthalimide 2-Hydroxytetrahydropyran->N-(Tetrahydro-2H-pyran-2-yl)phthalimide PPh3, DIAD, Phthalimide 2-Aminotetrahydropyran 2-Aminotetrahydropyran N-(Tetrahydro-2H-pyran-2-yl)phthalimide->2-Aminotetrahydropyran Hydrazine hydrate

Caption: Two-step synthesis of 2-aminotetrahydropyran.

Protocol:

Step Procedure Rationale/Notes
2a Mitsunobu Reaction
1To a solution of 2-hydroxytetrahydropyran (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.The order of addition is crucial. DEAD/DIAD is added last to the pre-mixed solution of the other reactants. The reaction is exothermic and should be cooled.
2Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.The reaction progress can be monitored by TLC.
3Concentrate the reaction mixture under reduced pressure.
4Purify the residue by flash column chromatography (eluent: ethyl acetate/hexane gradient) to yield N-(Tetrahydro-2H-pyran-2-yl)phthalimide.
2b Deprotection (Gabriel Synthesis)
1Dissolve the N-(Tetrahydro-2H-pyran-2-yl)phthalimide (1.0 eq) in ethanol (0.2 M).
2Add hydrazine hydrate (4.0-5.0 eq) to the solution and reflux the mixture for 4-6 hours.Hydrazine cleaves the phthalimide group to release the primary amine.
3Cool the reaction mixture to room temperature, and filter off the precipitated phthalhydrazide.The byproduct is a solid and can be easily removed by filtration.
4Concentrate the filtrate under reduced pressure.
5Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 2-aminotetrahydropyran.The product can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.

Expected Yield: 60-75% over two steps.

Step 3: Synthesis of Tetrahydro-2H-pyran-2-yl Isothiocyanate

The conversion of the primary amine to the corresponding isothiocyanate is a key step. The use of thiophosgene is a classic and efficient method. However, due to the high toxicity of thiophosgene, a safer alternative using carbon disulfide is also presented.

Method A: Using Thiophosgene (Caution: Highly Toxic and Corrosive)

Reaction Scheme:

2-Aminotetrahydropyran 2-Aminotetrahydropyran Tetrahydro-2H-pyran-2-yl isothiocyanate Tetrahydro-2H-pyran-2-yl isothiocyanate 2-Aminotetrahydropyran->Tetrahydro-2H-pyran-2-yl isothiocyanate CSCl2, Et3N

Caption: Synthesis of the isothiocyanate using thiophosgene.

Protocol:

Step Procedure Rationale/Notes
1CAUTION: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). To a solution of 2-aminotetrahydropyran (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (0.2 M) at 0 °C, add a solution of thiophosgene (1.1 eq) in dichloromethane dropwise.Triethylamine acts as a base to neutralize the HCl byproduct. The reaction is exothermic and requires cooling.
2Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.Monitor the reaction by TLC.
3Quench the reaction by the slow addition of water.
4Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
5Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexane gradient) to afford Tetrahydro-2H-pyran-2-yl isothiocyanate.The product should be stored under an inert atmosphere.

Expected Yield: 70-85%

Method B: Using Carbon Disulfide (Safer Alternative)

Reaction Scheme:

2-Aminotetrahydropyran 2-Aminotetrahydropyran Dithiocarbamate salt Dithiocarbamate salt 2-Aminotetrahydropyran->Dithiocarbamate salt CS2, Et3N Tetrahydro-2H-pyran-2-yl isothiocyanate Tetrahydro-2H-pyran-2-yl isothiocyanate Dithiocarbamate salt->Tetrahydro-2H-pyran-2-yl isothiocyanate Tosyl chloride

Caption: Two-step, one-pot synthesis using carbon disulfide.

Protocol:

Step Procedure Rationale/Notes
1To a solution of 2-aminotetrahydropyran (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF (0.5 M) at 0 °C, add carbon disulfide (1.5 eq) dropwise.This forms the dithiocarbamate salt intermediate.
2Stir the mixture at room temperature for 2-3 hours.
3Cool the reaction mixture back to 0 °C and add a solution of tosyl chloride (1.1 eq) in THF dropwise.Tosyl chloride acts as a dehydrating agent to facilitate the elimination to the isothiocyanate.
4Stir the reaction at room temperature for an additional 2-4 hours.
5Filter the reaction mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.
6Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexane gradient) to yield the desired isothiocyanate.

Expected Yield: 50-65%

Step 4: Synthesis of N-Substituted-N'-(tetrahydro-2H-pyran-2-yl)thioureas

The final step involves the nucleophilic addition of a primary amine to the electrophilic carbon of the isothiocyanate group, forming the stable thiourea linkage. This reaction is generally high-yielding and proceeds under mild conditions.

Reaction Scheme:

Tetrahydro-2H-pyran-2-yl isothiocyanate Tetrahydro-2H-pyran-2-yl isothiocyanate N-Substituted-N'-(tetrahydro-2H-pyran-2-yl)thiourea N-Substituted-N'-(tetrahydro-2H-pyran-2-yl)thiourea Tetrahydro-2H-pyran-2-yl isothiocyanate->N-Substituted-N'-(tetrahydro-2H-pyran-2-yl)thiourea R-NH2

Caption: Final thiourea synthesis.

Protocol:

Step Procedure Rationale/Notes
1To a solution of Tetrahydro-2H-pyran-2-yl isothiocyanate (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF, 0.2 M), add the desired primary amine (1.0-1.1 eq) dropwise at room temperature.The reaction is typically exothermic. A slight excess of the amine can ensure complete consumption of the isothiocyanate.
2Stir the reaction mixture at room temperature for 1-4 hours.The reaction is usually complete within a few hours and can be monitored by TLC.
3If the product precipitates, it can be collected by filtration and washed with a cold solvent like diethyl ether or hexane.This is often the case for crystalline thioureas.
4If the product remains in solution, remove the solvent under reduced pressure.
5The crude product can be purified by recrystallization or flash column chromatography if necessary.The choice of purification method depends on the physical properties of the thiourea derivative.

Expected Yields for Representative Thioureas:

Primary Amine (R-NH2) Product Name Expected Yield (%)
AnilineN-phenyl-N'-(tetrahydro-2H-pyran-2-yl)thiourea90-98
BenzylamineN-benzyl-N'-(tetrahydro-2H-pyran-2-yl)thiourea92-99
n-ButylamineN-butyl-N'-(tetrahydro-2H-pyran-2-yl)thiourea88-95
4-FluoroanilineN-(4-fluorophenyl)-N'-(tetrahydro-2H-pyran-2-yl)thiourea85-95

Data Presentation and Visualization

Overall Synthetic Workflow

A 5-Hydroxypentanal B 2-Hydroxytetrahydropyran A->B Step 1: Acid-catalyzed cyclization C 2-Aminotetrahydropyran B->C Step 2: Mitsunobu Reaction & Deprotection D Tetrahydro-2H-pyran-2-yl isothiocyanate C->D Step 3: Thiophosgene or CS2/Tosyl Chloride E N-Substituted-N'-(tetrahydro-2H-pyran-2-yl)thiourea D->E Step 4: Reaction with Primary Amine

Caption: Synthetic workflow for thiourea derivatives.

Trustworthiness and Self-Validating Systems

The protocols described herein are based on well-established and widely utilized synthetic transformations in organic chemistry. Each step includes clear instructions for reaction monitoring (e.g., TLC) and purification, allowing the researcher to validate the successful formation of the desired product at each stage. The expected yields provided are based on literature precedents for analogous reactions and serve as a benchmark for successful execution. For definitive structural confirmation, it is imperative to characterize all intermediates and final products using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

References

Sources

One-pot synthesis of pyran-functionalized peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Efficiency One-Pot Synthesis of Pyran-Functionalized Peptidomimetics via Multicomponent Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bridging Peptides and Privileged Scaffolds

Peptidomimetics, synthetic molecules that replicate the structural and functional aspects of natural peptides, have become indispensable tools in modern drug discovery.[1][2] They are designed to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability against proteolysis, low bioavailability, and rapid clearance.[3] By systematically modifying the peptide backbone or side chains, researchers can develop peptidomimetics with enhanced pharmacokinetic profiles, receptor selectivity, and therapeutic efficacy.[3][4]

A powerful strategy in peptidomimetic design involves incorporating heterocyclic scaffolds to impose conformational constraints and introduce novel pharmacophoric features. The pyran ring system, in particular, is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

Traditional multi-step syntheses of such complex hybrid molecules are often laborious and inefficient. In contrast, one-pot methodologies, especially those based on multicomponent reactions (MCRs), offer a streamlined and sustainable alternative.[7] MCRs enable the assembly of complex products from three or more starting materials in a single synthetic operation, significantly reducing reaction times, solvent waste, and purification steps, thereby aligning with the principles of green chemistry.[7][8]

This guide provides a comprehensive overview and a detailed, field-proven protocol for the one-pot synthesis of pyran-functionalized peptidomimetics. We will explore the underlying reaction mechanism, rationale for experimental design, and step-by-step procedures for synthesis, purification, and characterization.

Reaction Mechanism: A Tandem Cascade to Complexity

The synthesis proceeds through a highly efficient domino reaction sequence involving three key components: an aldehyde, malononitrile, and a custom-synthesized β-ketoester functionalized with a dipeptide mimic. The entire transformation is typically facilitated by a mild base catalyst.

The generally accepted mechanism involves three sequential steps:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aldehyde ( 1 ) and the active methylene group of malononitrile ( 2 ). This step rapidly forms a highly electrophilic arylidene malononitrile intermediate ( 3 ).[9][10]

  • Michael Addition: The enolate of the peptidomimetic β-ketoester ( 4 ), also generated in the presence of the base, acts as a Michael donor. It attacks the electron-deficient double bond of the Knoevenagel adduct ( 3 ) in a conjugate addition, forming a new carbon-carbon bond and yielding an acyclic intermediate ( 5 ).[11]

  • Intramolecular Cyclization and Tautomerization: The intermediate ( 5 ) then undergoes a rapid intramolecular cyclization, where the oxygen of the enol attacks one of the nitrile groups. A subsequent tautomerization leads to the formation of the stable, highly functionalized 4H-pyran ring system ( 6 ).

This elegant cascade allows for the creation of significant molecular complexity from simple precursors in a single, atom-economical step.

G Figure 1: Proposed Reaction Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization Aldehyde (1) Aldehyde (1) Knoevenagel Adduct (3) Knoevenagel Adduct (3) Aldehyde (1)->Knoevenagel Adduct (3) + Malononitrile (2) (Base Catalyst) Malononitrile (2) Malononitrile (2) Acyclic Intermediate (5) Acyclic Intermediate (5) Knoevenagel Adduct (3)->Acyclic Intermediate (5) + Ketoester (4) Peptidomimetic\nβ-Ketoester (4) Peptidomimetic β-Ketoester (4) Final Product (6) Final Product (6) Acyclic Intermediate (5)->Final Product (6) Intramolecular Cyclization

Caption: Figure 1: Proposed Reaction Mechanism.

Experimental Design and Optimization

The success of a one-pot synthesis hinges on the careful selection of reactants and conditions to ensure all reaction steps proceed smoothly without the need to isolate intermediates.

Rationale for Component and Catalyst Selection
  • Aldehyde Component: A wide variety of aromatic aldehydes can be employed. The electronic nature of substituents on the aromatic ring can influence the reaction rate; aldehydes with electron-withdrawing groups tend to react faster due to the increased electrophilicity of the carbonyl carbon.

  • Peptidomimetic β-Ketoester: This component is the key to incorporating the peptide-like functionality. It must be designed to be stable yet possess an acidic α-proton to facilitate the crucial Michael addition. A representative structure, ethyl 2-(N-acetylglycyl)oxy-3-oxobutanoate, can be synthesized separately and used as a stable building block.

  • Catalyst: While various catalysts can be used, piperidine is often the catalyst of choice for this transformation.[12] It is a cost-effective, mild organic base that efficiently catalyzes both the initial Knoevenagel condensation and the subsequent Michael addition without promoting significant side reactions. Alternative green catalysts, such as sodium benzoate or certain lipases, have also been reported for similar pyran syntheses, offering environmental benefits.[13][14]

Optimization of Reaction Conditions

The choice of solvent and temperature is critical for achieving high yields and purity.

  • Solvent: Protic solvents like ethanol are highly effective for this reaction.[15] They are excellent at solvating the ionic intermediates and reagents, and their relatively high boiling point allows for moderate heating to ensure the reaction goes to completion. Green alternatives, such as conducting the reaction in water or under solvent-free conditions, have also proven successful.[8]

  • Temperature: The reaction is typically performed at reflux in ethanol (around 80 °C). This temperature provides sufficient thermal energy to overcome the activation barriers of all steps in the cascade without causing decomposition of the starting materials or the final product.

The following table summarizes a typical catalyst screening for the model reaction, demonstrating the superior efficiency of piperidine under these conditions.

Entry Catalyst (10 mol%) Solvent Time (h) Yield (%)
1PiperidineEthanol292
2Acetic AcidEthanol1245[7]
3No CatalystEthanol12No product[7]
4Sodium BenzoateWater485[13]
5MgOEthanol1060[7]

Table 1. Optimization of the catalyst for the one-pot synthesis. Yields are based on representative literature values for similar transformations.

Detailed Experimental Protocol

This protocol describes a general procedure for the one-pot synthesis of a pyran-functionalized peptidomimetic using 4-chlorobenzaldehyde as a representative aldehyde.

Materials and Equipment
  • Reagents: 4-Chlorobenzaldehyde (98%), Malononitrile (99%), Peptidomimetic β-ketoester (synthesized in-house), Piperidine (99%), Ethanol (anhydrous).

  • Equipment: 100 mL round-bottom flask, magnetic stirrer hotplate, reflux condenser, magnetic stir bar, Thin Layer Chromatography (TLC) plates (silica gel 60 F254), beakers, graduated cylinders, filtration apparatus (Büchner funnel), rotary evaporator.

Overall Experimental Workflow

The process follows a logical sequence from preparation and synthesis to purification and final characterization.

Caption: Figure 2: General Experimental Workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.41 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and the peptidomimetic β-ketoester (11 mmol, 1.1 equiv).

  • Solvent and Catalyst Addition: Add 30 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until most solids have dissolved. Add piperidine (0.1 mL, 10 mol%) to the mixture using a micropipette.

  • Reaction Execution: Attach a reflux condenser to the flask and place the setup in a preheated oil bath on a stirrer hotplate. Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (eluent: 3:1 Hexane/Ethyl Acetate).[16] A complete reaction is typically indicated by the disappearance of the aldehyde spot. The reaction is generally complete within 2-4 hours.

  • Work-up and Isolation: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. A solid precipitate will form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of ice-cold ethanol (2 x 10 mL) to remove any residual catalyst and unreacted starting materials. The product can be further purified by recrystallization from hot ethanol to yield a crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Results: Synthesis of a Compound Library

The developed protocol is robust and can be applied to a variety of substituted aldehydes to generate a library of pyran-functionalized peptidomimetics.

Entry Aldehyde Substituent (R) Product Yield (%)
14-Cl2-Amino-4-(4-chlorophenyl)-6-[((N-acetylglycyl)oxy)methyl]-3-cyano-4H-pyran-5-carboxylic acid ethyl ester92
24-OCH₃2-Amino-4-(4-methoxyphenyl)-6-[((N-acetylglycyl)oxy)methyl]-3-cyano-4H-pyran-5-carboxylic acid ethyl ester89
34-NO₂2-Amino-4-(4-nitrophenyl)-6-[((N-acetylglycyl)oxy)methyl]-3-cyano-4H-pyran-5-carboxylic acid ethyl ester95
4H2-Amino-4-phenyl-6-[((N-acetylglycyl)oxy)methyl]-3-cyano-4H-pyran-5-carboxylic acid ethyl ester91

Table 2. Scope of the one-pot synthesis with various aromatic aldehydes.

Troubleshooting and Safety

  • Low Yield: If the yield is low, ensure all reagents are pure and the ethanol is anhydrous. Incomplete reaction can be addressed by extending the reflux time.

  • Product Oiling Out: If the product does not precipitate upon cooling, it may be necessary to reduce the solvent volume using a rotary evaporator before cooling in an ice bath.

  • Safety Precautions: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Malononitrile is toxic and should be handled with care. Piperidine is a corrosive and flammable liquid.

Conclusion

This application note details a highly efficient, reliable, and scalable one-pot protocol for the synthesis of novel pyran-functionalized peptidomimetics. By leveraging a catalyst-mediated tandem Knoevenagel-Michael-cyclization cascade, this method provides rapid access to complex molecular architectures from simple, readily available starting materials. The synthesized compounds serve as valuable building blocks for constructing larger peptidomimetic libraries and as potential leads for screening in various drug discovery programs, particularly in oncology and infectious diseases.[1]

References

  • Maddila, S., Kerru, N., & Jonnalagadda, S. B. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules. Available at: [Link]

  • Azizkhani, V., & Zohreh, N. (2022). Multicomponent Synthesis of Tetrahydrobenzo[b]Pyrans, Pyrano[2,3-d]Pyrimidines, and Dihydropyrano[3,2-c]Chromenes Catalyzed by Sodium Benzoate. Polycyclic Aromatic Compounds. Available at: [Link]

  • Chander, S., Kumar, V., & Kumar, V. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Current Organic Synthesis. Available at: [Link]

  • Maddila, S., Kerru, N., & Jonnalagadda, S. B. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Semantic Scholar. Available at: [Link]

  • Puttaswamy, M., & Suresha, G. P. (2023). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Journal of Chemical and Isotopic Synthesis and Objects. Available at: [Link]

  • Fraser-Reid, B. (2005). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. Current Organic Synthesis. Available at: [Link]

  • Gupta, K., Saini, N., Rohilla, S., & Kant, R. (2023). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters. Available at: [Link]

  • Marco-Contelles, J., & León, L. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules. Available at: [Link]

  • Wang, J., Li, Y., Wang, Y., & Wei, W. (2020). Biocatalytic tandem multicomponent reactions for one-pot synthesis of 2-Amino-4H-Pyran library and in vitro biological evaluation. Journal of Molecular Catalysis. Available at: [Link]

  • Marco-Contelles, J., & León, L. (2019). Recent Advances in the Synthesis of 2H-Pyrans. MDPI. Available at: [Link]

  • Scott, M. E., & Kodadek, T. (2009). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. ACS Chemical Biology. Available at: [Link]

  • Shaaban, M. R., & El-Sayed, N. N. E. (2015). Synthesis of 5H-Pyrrolo[3,4-b]pyrazine-Based Peptidomimetics. ResearchGate. Available at: [Link]

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English. Available at: [Link]

  • Al-Zaydi, K. M., & Al-shatti, M. H. (2023). One-pot synthesis of polyfunctionalized 4H-pyran derivatives containing fluorochloro pyridyl moiety 140 catalyzed by piperidine. ResearchGate. Available at: [Link]

  • Karlsson, C., et al. (2013). Synthesis of fluorescent ring-fused 2-pyridone peptidomimetics. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sathyabama, S., & Ranjani, V. (2022). One pot synthesis of 4-h pyrans via knoevenagel condensation reaction. Sathyabama Institute of Science and Technology. Available at: [Link]

  • Sharma, A., & Kumar, P. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews: A Journal of Drug Design and Discovery. Available at: [Link]

  • Yadav, P., & Singh, A. (2023). Peptidomimetics : A New Era in Drug Discovery. ResearchGate. Available at: [Link]

  • Murthy, P. S., & John, M. (2025). Environment Friendly One-Pot Synthesis of Pyran and Benzopyran. International Journal of Research and Scientific Innovation. Available at: [Link]

  • Karnati, S., & Anusha, N. (2025). Peptidomimetics as next – generation therapeutic applications. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • Sharma, R., et al. (2013). Therapeutic importance of peptidomimetics in medicinal chemistry. Medicinal Chemistry Research. Available at: [Link]

Sources

Catalytic conditions for 2-isocyanatooxane alcoholysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Strategies for the Alcoholysis of 2-Isocyanatooxane


-(Tetrahydro-2H-pyran-2-yl)carbamates via 2-Isocyanatooxane

Executive Summary & Chemical Context

2-Isocyanatooxane (also known as tetrahydro-2-isocyanato-2H-pyran) is a specialized heterocycle featuring an isocyanate group at the anomeric position. Unlike standard aliphatic isocyanates, this molecule combines the electrophilicity of the cumulative double bond (


) with the stereoelectronic influences of the cyclic ether oxygen.

The alcoholysis of 2-isocyanatooxane is a pivotal transformation in medicinal chemistry, primarily used to generate


-THP protected carbamates  or to introduce the tetrahydropyranyl pharmacophore onto hydroxyl-bearing payloads.

Critical Chemical Insight: While the isocyanate group is highly reactive, the resulting product—an


-anomeric carbamate—possesses a hemiaminal ether linkage . This bond is chemically distinct from standard carbamates; it is stable under basic conditions but highly susceptible to acid-catalyzed hydrolysis . Therefore, the choice of catalyst and workup conditions must prioritize neutrality to prevent the degradation of the product back to the alcohol and 5-hydroxypentanal.

Mechanistic Principles & Catalyst Selection

The reaction proceeds via the nucleophilic addition of an alcohol (


) to the isocyanate carbon. This process is kinetically sluggish at room temperature and requires activation.
Mechanism of Action
  • Base Catalysis (Organocatalysis): Tertiary amines (e.g., DABCO, TEA) activate the alcohol by increasing the nucleophilicity of the oxygen atom via hydrogen bonding or partial deprotonation.

  • Lewis Acid Catalysis (Metal-Organic): Organometallics (e.g., DBTL, Zr(acac)

    
    ) coordinate to the isocyanate nitrogen or oxygen, increasing the electrophilicity of the central carbon, facilitating alcohol attack.
    
Catalyst Performance Matrix
Catalyst ClassCatalyst NameLoad (mol%)Reaction RateSelectivitySuitability for Pharma
Organotin DBTL (Dibutyltin dilaurate)0.1 - 1.0Very FastHighLow (Genotoxic concerns)
Organocatalyst DABCO (1,4-Diazabicyclo[2.2.2]octane)1.0 - 5.0ModerateHighHigh (Easy removal)
Superbase DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)0.5 - 2.0FastModerateMedium (Risk of side reactions)
Green Metal Bi(OTf)

(Bismuth Triflate)
0.1 - 1.0FastHighHigh (Low toxicity)
Transition Metal Zr(acac)

1.0 - 3.0ModerateHighHigh (Chemo-selective)

Visualization: Reaction Pathway

The following diagram illustrates the activation pathways and the critical acid-sensitivity of the product.

ReactionPathway Start 2-Isocyanatooxane (Electrophile) Complex Activated Complex [Cat...NCO...HO-R] Start->Complex + Catalyst Alcohol Alcohol (R-OH) (Nucleophile) Alcohol->Complex Product N-THP Carbamate (Hemiaminal Ether) Complex->Product Nucleophilic Addition Hydrolysis Degradation Products (Amine + 5-Hydroxypentanal) Product->Hydrolysis Acidic Conditions (H+ / H2O) Cat1 DBTL / DABCO Cat1->Complex Activation

Caption: Figure 1. Reaction pathway for 2-isocyanatooxane alcoholysis, highlighting the catalytic activation and the risk of acid-catalyzed product degradation.

Detailed Experimental Protocol

This protocol is optimized for DABCO (Organocatalytic) and DBTL (Tin-based) routes. For pharmaceutical intermediates, the DABCO method is preferred to avoid heavy metal contamination.

Reagents & Preparation
  • 2-Isocyanatooxane: Distill prior to use if yellowing is observed. Store under Nitrogen at 4°C.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous (water < 50 ppm). Note: Water reacts with isocyanates to form ureas.

  • Alcohol Substrate: Dry via azeotropic distillation or molecular sieves (3Å) if hygroscopic.

Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent Charge: Add anhydrous DCM (0.2 M concentration relative to limiting reagent).

  • Reactant Addition:

    • Add the Alcohol (1.0 equiv).

    • Add the Catalyst :

      • Option A (DABCO): Add 2.0 - 5.0 mol% (solid).

      • Option B (DBTL): Add 0.5 - 1.0 mol% (liquid via microsyringe).

  • Isocyanate Addition: Dropwise add 2-isocyanatooxane (1.05 - 1.10 equiv) over 5 minutes.

    • Observation: A mild exotherm is expected. Maintain temperature < 30°C using a water bath if scaling up (> 10g).

  • Reaction Monitoring: Stir at Room Temperature (20-25°C).

    • Monitor by TLC or IR.

    • IR Endpoint: Disappearance of the strong Isocyanate peak at ~2270 cm⁻¹ .

    • Typical Time: 1–4 hours for primary alcohols; 6–12 hours for secondary alcohols.

  • Quenching (Optional): If excess isocyanate remains, add a scavenger (e.g., 0.1 equiv of methanol) and stir for 15 mins.

  • Workup (CRITICAL):

    • Concentrate the reaction mixture under reduced pressure.

    • Do NOT perform an acidic aqueous wash (e.g., 1N HCl), as this will hydrolyze the N-THP bond.

    • If catalyst removal is required:

      • For DABCO: Pass through a short pad of neutral alumina.

      • For DBTL: Adsorb on silica and elute rapidly.

Purification Strategy
  • Column Chromatography: Use Silica Gel pre-treated with 1% Triethylamine (TEA) to neutralize surface acidity.

  • Eluent: Hexanes/Ethyl Acetate gradient.

  • Stability Check: Verify product integrity via NMR immediately. The N-H proton typically appears as a doublet or broad singlet around 4.5–5.5 ppm, coupled to the anomeric proton.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Urea Formation Moisture in solvent or alcohol.Dry reagents over 4Å Molecular Sieves for 24h. Ensure N₂ atmosphere.
Product Degradation on Column Silica gel acidity.Pre-wash silica with 1% Et₃N in Hexanes. Switch to Neutral Alumina.
Slow Reaction (Secondary OH) Steric hindrance.Increase Temp to 40°C or switch to DBTL (0.5 mol%) + Zr(acac)₄ co-catalysis.
Yellowing of Reaction Oxidation or amine impurities.Degas solvents. Ensure 2-isocyanatooxane is colorless before use.

References

  • Isocyanate Alcoholysis Kinetics: Raspoet, G., et al.[1] "The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism."[1] Journal of Organic Chemistry, vol. 63, no. 20, 1998, pp. 6878–6885.[1] Link

  • THP-Isocyanate Identity: National Center for Biotechnology Information. "PubChem Compound Summary for CID 102576, this compound." PubChem, 2025. Link

  • Catalyst Comparison (DABCO vs DBTL): Gong, Y., et al. "Kinetic and Thermodynamic Studies of the Urethane Reaction Based on 1,3-diazetidine-2,4-dione and 4-(Tetrahydro-Pyran-2-yloxy)-butan-1-ol." Progress in Organic Coatings, vol. 77, 2014. Link

  • Organocatalysis in Polyurethanes: Sardon, H., et al. "Organocatalysis for Isocyanate-Free Polyurethanes." Macromolecules, 2015. Link

Sources

Advanced Protocol: Solvent Engineering for Tetrahydro-2-isocyanato-2H-pyran (THP-NCO) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile[1]

Tetrahydro-2-isocyanato-2H-pyran (THP-NCO) (CAS: 1194-00-9) is a specialized electrophile featuring an isocyanate group attached to the anomeric carbon of a tetrahydropyran ring.[1] Unlike standard aliphatic isocyanates, the reactivity of THP-NCO is governed by the anomeric effect , rendering the C2-N bond electronically unique and potentially labile under acidic or high-thermal conditions.

This guide provides a definitive framework for solvent selection, moving beyond "rule of thumb" chemistry to a thermodynamically and kinetically validated approach. We prioritize Green Chemistry principles (GSK/Pfizer solvent guides) without compromising yield, focusing on the synthesis of THP-ureas and THP-carbamates .

Core Chemical Challenges
  • Moisture Sensitivity: Like all isocyanates, THP-NCO hydrolyzes to the amine (which is unstable and degrades to the lactol/aldehyde) and CO₂.[1]

  • Thermal Instability: At elevated temperatures (>80°C), anomeric isocyanates can undergo retro-addition or elimination reactions.[1]

  • Solvent Polarity Effects: The reaction rate with nucleophiles is heavily influenced by the solvent's ability to stabilize the dipolar transition state.[1]

Part 2: Solvent Selection Matrix

The choice of solvent dictates the reaction trajectory. We categorize solvents into Recommended (Green/High-Performance) , Legacy (Functional but Flawed) , and Prohibited .

Table 1: Solvent Performance & Green Metrics
Solvent ClassSolventGreen Score*Dielectric Const. (

)
SuitabilityTechnical Rationale
Recommended 2-MeTHF 8/106.97Excellent Hydrophobic (easy water removal), higher boiling point than THF, derived from biomass.[1]
Recommended CPME 9/104.76Excellent Low peroxide formation, high hydrophobicity, clean workup (phase separation).
Recommended Ethyl Acetate 7/106.02Good Green, cheap.[1] Caution: Nucleophilic amines can attack EtOAc at high T (transamidation).
Legacy DCM 3/108.93Moderate Good solubility, but toxic, volatile, and strictly regulated. Avoid if possible.
Legacy THF 4/107.58Moderate Hygroscopic (hard to dry), peroxide risk. 2-MeTHF is the superior drop-in replacement.
Legacy DMF 2/1036.7Poor High boiling point makes removal difficult; potential decomposition of isocyanates at high T.
Prohibited Alcohols N/A~20-30FAIL Reacts immediately to form carbamates (unless the alcohol is the reactant).[1]
Prohibited Water N/A80.1FAIL Hydrolysis destroys reagent; releases CO₂.[1]

*Green Score based on GSK/ACS GCI Solvent Selection Guides (10 = Best).

Part 3: Mechanistic Visualization

The following diagram illustrates the decision logic for solvent selection and the competing reaction pathways.

THP_Reaction_Pathways Start THP-NCO (Reagent) Solvent_Check Solvent Selection Start->Solvent_Check Protic Protic Solvents (MeOH, H2O) Solvent_Check->Protic Avoid Aprotic_Wet Wet Aprotic (THF + H2O) Solvent_Check->Aprotic_Wet Avoid Aprotic_Dry Anhydrous Aprotic (2-MeTHF, CPME) Solvent_Check->Aprotic_Dry Select Product Target Urea/Carbamate Protic->Product Side Rxn (Solvolysis) Hydrolysis Unstable Carbamic Acid Aprotic_Wet->Hydrolysis H2O Attack Target_Rxn Nucleophilic Attack Aprotic_Dry->Target_Rxn + Nucleophile (R-NH2 / R-OH) Decomp Decomposition (Amine/Lactol + CO2) Hydrolysis->Decomp -CO2 Target_Rxn->Product Dipolar Transition State

Figure 1: Reaction landscape for THP-NCO.[1] Red pathways indicate failure modes via hydrolysis or solvolysis; green pathways indicate successful coupling in anhydrous aprotic media.[1]

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of THP-Ureas (Amine Coupling)

Objective: Coupling THP-NCO with a primary or secondary amine.[1] Preferred Solvent: 2-Methyltetrahydrofuran (2-MeTHF).[1]

Rationale:

  • Kinetics: The reaction of isocyanates with amines is fast and exothermic. 2-MeTHF manages heat well.[1]

  • Workup: 2-MeTHF is immiscible with water, allowing for a direct aqueous wash to remove excess amine or salts without solvent swapping.[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) under Argon flow.

  • Solvent Drying: Ensure 2-MeTHF has a water content <50 ppm (verify via Karl Fischer titration).[1] If wet, dry over activated 3Å molecular sieves for 24 hours.

  • Charge: Add the amine nucleophile (1.0 equiv) to the flask and dissolve in 2-MeTHF (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Controlling exotherm prevents side reactions.[1]

  • Addition: Add THP-NCO (1.05 equiv) dropwise via syringe over 10 minutes.

    • Observation: No base is usually required for aliphatic amines.[1] For aniline derivatives, add 1.1 equiv of DIPEA or Pyridine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin for amines or KMnO4 for the alkene/THP ring).

  • Quench & Workup:

    • Add 10% citric acid solution (if product is acid-stable) or saturated NH₄Cl.[1]

    • Separate phases.[1] Wash organic layer with brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallization from EtOAc/Heptane is often sufficient.[1] Column chromatography (SiO₂) should use neutralized silica (1% Et₃N) to prevent THP ring degradation.

Protocol B: Synthesis of THP-Carbamates (Alcohol Coupling)

Objective: Coupling THP-NCO with a primary or secondary alcohol.[1] Preferred Solvent: Toluene (Legacy) or Anisole (Green Alternative).

Rationale:

  • Kinetics: Alcohols are weaker nucleophiles than amines.[1] The reaction requires catalysis and often elevated temperatures (40–60°C).

  • Catalysis: Standard DBTL (Dibutyltin dilaurate) is toxic.[1] We recommend Bismuth Neodecanoate or Zirconium(IV) acetylacetonate as greener, high-activity alternatives.

Step-by-Step Procedure:

  • Charge: In a dried vial, dissolve the alcohol (1.0 equiv) in anhydrous Anisole or Toluene (0.5 M).

  • Catalyst: Add Bismuth Neodecanoate (1–5 mol%).

  • Addition: Add THP-NCO (1.1–1.2 equiv).

  • Heating: Heat the mixture to 50°C.

    • Critical Control Point: Do not exceed 80°C. High temperatures can cause the THP-isocyanate to decompose or the carbamate to dissociate (reversibility).

  • Monitoring: Monitor IR spectroscopy for the disappearance of the strong Isocyanate peak (~2270 cm⁻¹).

  • Workup: Evaporate solvent. If Anisole is used (high BP), perform a column purification directly or use a scavenger resin (e.g., polymer-supported amine) to remove excess isocyanate before evaporation.

Part 5: Troubleshooting & Validation

Common Failure Modes
SymptomDiagnosisCorrective Action
White precipitate forms immediately upon NCO addition. Urea formation from moisture. Solvent was wet.[1] Use KF titration.[1] Dry solvent over 3Å sieves.[1]
Reaction stalls at 50% conversion. Isocyanate consumption/degradation. Check NCO quality. Isocyanates can dimerize (uretdione) on storage. Distill THP-NCO if necessary.
Product decomposes on Silica Gel. Acid sensitivity of THP acetal. The N-THP bond is an acetal.[1] Use 1% Triethylamine in the eluent to deactivate silica acidity.
"Gummy" crude mixture. Polymerization. Reaction too concentrated or too hot.[1] Dilute to 0.1 M and lower temperature.
Storage of THP-NCO[1]
  • Store at 2–8°C under Argon.

  • Protect from light.[1]

  • If the liquid turns cloudy, filter through a 0.45 µm PTFE syringe filter before use to remove polyurea solids.

Part 6: References

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry. Link

  • Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development. Link

  • European Chemicals Agency (ECHA). "this compound Registration Dossier."[1] Link

  • Sigma-Aldrich. "Greener Solvent Alternatives: 2-Methyltetrahydrofuran."[1] Link

  • BenchChem. "Common side reactions in the synthesis of 2H-pyran-2-ones and derivatives." Link

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.[1] Isocyanates are potent sensitizers.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrolysis of Tetrahydro-2-isocyanato-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tetrahydro-2-isocyanato-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling this versatile reagent. As a Senior Application Scientist, my goal is to move beyond simple instructions and explain the fundamental principles behind each recommendation, ensuring the integrity and success of your experiments. This compound is a valuable building block, but its high reactivity, particularly the sensitivity of the isocyanate group to water, requires meticulous handling. This document provides a structured, question-and-answer guide to troubleshoot and, more importantly, prevent the unwanted hydrolysis of this compound.

Section 1: Understanding the Problem - The Chemistry of Isocyanate Hydrolysis

This section delves into the core chemical challenge. Understanding the mechanism of hydrolysis is the first step toward preventing it.

Q1: What is hydrolysis, and why is it a critical issue for this compound?

A1: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. The isocyanate functional group (-N=C=O) in this compound is highly electrophilic and, therefore, extremely reactive toward nucleophiles, with water being a common and potent reactant.

The reaction is not a simple one-step process but a cascade that fundamentally alters your intended chemical pathway[1]:

  • Carbamic Acid Formation: The initial reaction between the isocyanate and water forms an unstable carbamic acid intermediate.

  • Decomposition: This carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) gas and forming a primary amine.[1][2]

  • Urea Formation: The newly formed primary amine is a strong nucleophile and will rapidly react with another molecule of the starting isocyanate to form a highly stable and often insoluble disubstituted urea.[1][3]

This process is detrimental for three primary reasons:

  • Stoichiometric Imbalance: For every one molecule of water, two molecules of your isocyanate are consumed, severely impacting reaction yields.

  • Byproduct Contamination: The resulting urea is a significant impurity that can be difficult to remove and may interfere with subsequent steps or biological assays.

  • Pressure Buildup: The evolution of CO₂ gas can create a hazardous pressure increase in a sealed reaction vessel.

Hydrolysis_Pathway cluster_reactants Isocyanate R-N=C=O (this compound) CarbamicAcid R-NH-COOH (Unstable Carbamic Acid) Isocyanate->CarbamicAcid + H₂O Water H₂O (Moisture Contamination) Amine R-NH₂ (Primary Amine) CarbamicAcid->Amine Decomposition CO2 CO₂ (Gas) CarbamicAcid->CO2 Urea R-NH-CO-NH-R (Urea Byproduct) Amine->Urea + R-N=C=O Isocyanate2 R-N=C=O (Second Molecule) Troubleshooting_Flowchart decision decision start Experiment shows poor yield, precipitate, or gas evolution. run_ftir Run FTIR Analysis on reaction aliquot start->run_ftir check_nco Is the N=C=O peak (2250-2270 cm⁻¹) present? run_ftir->check_nco check_urea Are urea peaks present? (e.g., ~1650 cm⁻¹) check_nco->check_urea No partial_hydrolysis Conclusion: Partial Hydrolysis Occurred. Purify material and tighten moisture controls. check_nco->partial_hydrolysis Yes (but diminished) hydrolysis_confirmed Conclusion: Hydrolysis Confirmed. Review handling procedures. check_urea->hydrolysis_confirmed Yes other_issue Conclusion: Isocyanate is stable. Investigate other reaction parameters (catalyst, temp, etc.). check_urea->other_issue No

Sources

Tetrahydro-2-isocyanato-2H-pyran storage stability and shelf life

Author: BenchChem Technical Support Team. Date: February 2026

Storage Stability, Handling & Troubleshooting Guide

Product Identity: Tetrahydro-2-isocyanato-2H-pyran (2-Isocyanatooxane) CAS: 1462-94-8 Functional Class: Aliphatic Isocyanate / THP-derivative

Module 1: The Degradation Mechanism (Why Storage Fails)

Senior Scientist Note: The most common failure mode for this compound is moisture-induced hydrolysis . Unlike simple oxidation, this process is autocatalytic in poorly sealed vessels because the byproduct (amine) reacts faster with the remaining isocyanate than water does, leading to rapid purity loss and solid formation (ureas).

The Hydrolysis Cascade

The following pathway illustrates why you might observe pressure buildup (CO₂) or white precipitates (Ureas) in your vial.

HydrolysisPathway NCO Tetrahydro-2-isocyanato- 2H-pyran (R-NCO) Carbamic Unstable Carbamic Acid (R-NH-COOH) NCO->Carbamic Hydrolysis Urea Disubstituted Urea (R-NH-CO-NH-R) (White Solid/Turbidity) NCO->Urea Consumption H2O Moisture (H₂O) H2O->Carbamic Hydrolysis Amine Primary Amine (R-NH₂) Carbamic->Amine Decarboxylation CO2 CO₂ Gas (Pressure Buildup) Carbamic->CO2 Release Amine->Urea Reacts with Excess R-NCO (Fast Reaction)

Figure 1: The degradation cascade of isocyanates. Note that one molecule of water can eventually consume two molecules of isocyanate to form one urea molecule.

Module 2: Storage Protocols & Shelf Life

Core Directive: Treat this reagent as strictly moisture-sensitive. The tetrahydropyran ring adds lipophilicity, but the isocyanate group remains highly electrophilic.

Optimal Storage Conditions
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits dimerization and hydrolysis rates.
Atmosphere Argon (Preferred) or NitrogenArgon is denser than air, providing a better "blanket" over the liquid surface in opened vials.
Container Glass with PTFE-lined Septum Plastic allows moisture diffusion. Parafilm alone is insufficient for long-term storage.
Desiccant Secondary containmentStore the vial inside a jar containing activated molecular sieves or Drierite™.
Shelf Life Estimates
  • Unopened (Manufacturer Seal): 12–18 months at -20°C.

  • Opened (Re-sealed under Inert Gas): 3–6 months (Highly dependent on handling).

  • Opened (No Inert Gas): <1 month (Expect rapid degradation).

Module 3: Troubleshooting & FAQs

Q1: The septum popped up/there was a "pop" sound when I opened the vial. Is it safe?

Diagnosis: CO₂ Release. This indicates moisture ingress has occurred. The reaction


 generates gas.
  • Action: The reagent is likely compromised. Perform a QC check (see Module 4). If the pressure is extreme, discard the vial as the concentration of the active isocyanate is significantly reduced.

Q2: The liquid is cloudy or has white solids at the bottom.

Diagnosis: Urea Formation. The amine generated from hydrolysis has reacted with the remaining isocyanate to form 1,3-bis(tetrahydro-2H-pyran-2-yl)urea. This urea is typically insoluble in the parent isocyanate.

  • Troubleshooting:

    • Minor Turbidity: Filter through a 0.2 µm PTFE syringe filter under nitrogen. Re-titrate to determine concentration.

    • Heavy Precipitate: Discard. Purification is generally not cost-effective compared to repurchasing.

Q3: Can I use NMR to check purity?

Diagnosis: Yes, but with caveats.

  • Proton NMR (

    
    H-NMR):  Look for the appearance of urea NH protons (typically broad singlets downfield, >5-6 ppm) or amine protons.
    
  • Carbon NMR (

    
    C-NMR):  The Isocyanate carbon appears around 120–130 ppm . The Urea carbonyl will appear slightly downfield from the isocyanate signal.
    
  • Limitation: NMR is excellent for qualitative identity but can be less precise than titration for bulk purity determination of isocyanates.

Module 4: Quality Control (Self-Validating Protocol)

Standard: ASTM D2572 (Modified for Micro-scale) Objective: Quantitatively determine the % NCO content.

The Dibutylamine Back-Titration Workflow

This method relies on reacting the isocyanate with an excess of secondary amine (dibutylamine), which forms a soluble urea. The unreacted amine is then back-titrated with acid.

QC_Workflow Start Sample Reagent (Weigh ~0.5g precisely) React Add Excess 2N Dibutylamine (in Toluene/DMF) Start->React Wait Incubate (15 min @ RT) React->Wait Quench Add Isopropanol (Solubilizer) Wait->Quench Titrate Back-Titrate Excess Amine with 1N HCl Quench->Titrate Calc Calculate % NCO Titrate->Calc

Figure 2: Quantitative analysis workflow for Isocyanate content.

Step-by-Step Protocol
  • Blank Preparation: Pipette 20.0 mL of Dibutylamine solution (2N in dry toluene) into a flask. Add 50 mL isopropanol. Titrate with 1.0 N HCl to a bromophenol blue endpoint (Blue

    
     Yellow). Record volume (
    
    
    
    ).
  • Sample Analysis:

    • Weigh 0.5–1.0 g of this compound (

      
      ) into a flask.
      
    • Dissolve in 10 mL dry toluene.

    • Add exactly 20.0 mL of the Dibutylamine solution .

    • Stir for 15 minutes (allow urea formation).

    • Add 50 mL isopropanol.

    • Titrate with 1.0 N HCl to the same endpoint. Record volume (

      
      ).
      
  • Calculation:

    
    
    

References

  • ASTM International. (2019).[1] ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers.[2] ASTM International.[1] [Link]

  • Safe Work Australia. (2020). Guide to Handling Isocyanates.[3] Safe Work Australia. [Link]

  • European Chemicals Agency (ECHA). (n.d.). This compound Registration Dossier. ECHA. [Link]

Sources

Advanced Control of Urea Byproducts in Isocyanate Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

To: Research Scientists, Process Engineers, and Drug Development Professionals From: Senior Application Scientist Subject: Minimizing Urea Formation: Mechanistic Control & Protocol Optimization

Executive Summary

Urea formation is the most persistent parasitic reaction in isocyanate chemistry. It occurs when isocyanates react with moisture (hydrolysis) or amines, leading to insoluble precipitates, viscosity drift, and yield loss. This guide moves beyond basic "keep it dry" advice, offering a mechanistic breakdown, catalyst selection strategies for orthogonal selectivity, and self-validating protocols to ensure reaction integrity.

Module 1: The Mechanistic Landscape

Q: Why does urea form even when I am not adding amines?

A: The root cause is almost invariably trace moisture intrusion , which triggers a cascade reaction known as the "Hydrolysis-Decarboxylation Cycle."

  • Step 1 (Hydrolysis): Isocyanate (

    
    ) reacts with water to form unstable carbamic acid (
    
    
    
    ).
  • Step 2 (Decarboxylation): Carbamic acid rapidly decomposes into a primary amine (

    
    ) and carbon dioxide (
    
    
    
    ).
  • Step 3 (Urea Formation): The newly formed amine is a potent nucleophile—often more reactive than your intended alcohol or thiol substrate. It attacks a remaining isocyanate molecule to form a disubstituted urea (

    
    ).
    
Visualizing the Competitive Pathway

The following diagram illustrates the kinetic competition between the desired urethane formation and the parasitic urea pathway.

UreaMechanism ISO Isocyanate (R-NCO) CARB Carbamic Acid (Unstable) ISO->CARB Parasitic Hydrolysis UREA Byproduct: Urea (R-NH-CO-NH-R) ISO->UREA URETHANE Product: Urethane (R-NH-CO-O-R) ISO->URETHANE Desired Path (Catalyst Dependent) H2O Trace Water (H2O) H2O->CARB ROH Target Alcohol (R-OH) ROH->URETHANE AMINE Primary Amine (R-NH2) CARB->AMINE Decarboxylation CO2 CO2 Gas CARB->CO2 AMINE->UREA Fast Kinetic Trap

Caption: Competitive kinetic pathways. Red paths indicate moisture-driven failure modes leading to urea. Green paths indicate the desired urethane synthesis.

Module 2: Critical Control Points (The "How")
1. Catalyst Selectivity: Beyond Tin

Q: I'm using DBTDL (Dibutyltin Dilaurate). Is that the best choice?

A: Likely not. While DBTDL is a workhorse, it is non-selective ; it catalyzes the reaction of isocyanates with water almost as efficiently as with hydroxyls. For moisture-sensitive reactions, switch to Zirconium (Zr) or Bismuth (Bi) catalysts, which show "orthogonal selectivity"—preferentially activating the hydroxyl group over water.

Table 1: Catalyst Selectivity Profile

Catalyst ClassExampleSelectivity (OH vs H2O)MechanismBest For
Organotin DBTDL, Sn(Oct)2Low / ModerateLewis Acid (General)Robust systems, foams (where CO2 is desired)
Zirconium Zr ChelatesHigh Insertion MechanismHigh-solids coatings, moisture-prone environments
Bismuth Bi CarboxylatesModerate/HighLewis AcidTin-free alternatives, cure speed control
Tertiary Amine DABCO, TEAVery Low Base CatalysisFoams (promotes water reaction/blowing)

Technical Insight: Zirconium chelates operate via a coordination-insertion mechanism that strictly requires the specific geometry of a hydroxyl group, making them kinetically unfavorable for water molecules [1].

2. Solvent Engineering & Self-Validating Protocols

Q: How dry is "dry"? How do I verify it?

A: "Anhydrous" from a bottle is a starting point, not a guarantee. Isocyanates are scavengers; if your solvent has 500 ppm water, you will make urea.

Protocol: The Solvent Integrity Check

  • Target: < 50 ppm water content.

  • Method:

    • Drying: Store solvents (Toluene, THF, DMF) over activated 3Å or 4Å molecular sieves (20% w/v) for at least 24 hours.

    • Validation (The "Blank" Test): Before adding your valuable nucleophile, add a small aliquot of isocyanate to your solvent in the reaction vessel.

    • Observation: Stir for 10 minutes. If the solution turns hazy or precipitates form, your solvent is wet. Abort and re-dry.

    • Quantification: Use Karl Fischer titration if available.

Module 3: Process Optimization

Q: Does temperature affect urea formation?

A: Yes. Higher temperatures generally reduce selectivity.[1]

  • The Kinetic Effect: The activation energy (

    
    ) for the amine-isocyanate reaction (urea) is lower than for the alcohol-isocyanate reaction. However, at high temperatures, the rate of all reactions increases, and the subtle selectivity provided by catalysts often diminishes.
    
  • Recommendation: Run the addition phase at lower temperatures (0°C to 20°C) to favor the catalyst-mediated urethane pathway, then ramp to 40-60°C to drive conversion to completion [3].

Q: How does "Order of Addition" impact side products?

A: Always maintain an excess of the "desired" nucleophile relative to the isocyanate during mixing.

  • Correct: Add Isocyanate slowly to the Polyol/Alcohol solution. This ensures that every isocyanate molecule immediately encounters a high concentration of alcohol, statistically favoring urethane formation.

  • Incorrect: Adding Polyol to Isocyanate. This creates a local excess of isocyanate. If any moisture is present, it reacts to form amine, which then has plenty of excess isocyanate to react with, rapidly generating urea.

Module 4: Diagnostic & Analytical Workflow

Q: How do I confirm if the white precipitate is actually urea?

A: Urea derivatives are notoriously insoluble and distinctive in spectroscopy.

Analytical Fingerprints:

  • FTIR (Fourier Transform Infrared):

    • Urethane C=O: ~1700–1720 cm⁻¹ (Hydrogen bonded).

    • Urea C=O: ~1630–1660 cm⁻¹ (distinctly lower wavenumber due to bidentate hydrogen bonding).

    • Isocyanate N=C=O: Strong peak at ~2270 cm⁻¹ (disappearance indicates reaction progress).

  • Solubility Test: Ureas are often insoluble in the reaction solvent (e.g., Toluene, DCM) but soluble in hot DMF or DMSO. If a precipitate forms that resists dissolution in your reaction solvent, it is likely urea.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Haze or Precipitate in Reaction CheckSolvent Step 1: Check Solvent Moisture (<50ppm?) Start->CheckSolvent DrySolvent Action: Re-dry with 4Å Sieves for 24h CheckSolvent->DrySolvent No / Unsure CheckCat Step 2: Check Catalyst Selection CheckSolvent->CheckCat Yes, it's dry SwitchCat Action: Switch from Tin (Sn) to Zirconium (Zr) CheckCat->SwitchCat Using Amine/Tin CheckTemp Step 3: Check Temp During Addition CheckCat->CheckTemp Using Zr/Bi LowerTemp Action: Cool to 0-10°C during addition CheckTemp->LowerTemp Temp > 40°C CheckAtm Step 4: Check Atmosphere CheckTemp->CheckAtm Temp Low InertGas Action: Ensure continuous N2/Ar purge CheckAtm->InertGas Open Air

Caption: Diagnostic workflow for identifying and resolving urea byproduct formation.

FAQ: Rapid Fire Solutions

Q: My reaction viscosity is increasing uncontrollably. Is this urea? A: Likely, yes. Urea groups can hydrogen bond extensively, acting as "physical crosslinks" that drastically increase viscosity even before the molecular weight is high. This is a hallmark of moisture contamination [5].

Q: Can I use scavengers to remove water during the reaction? A: Yes, chemicals like p-Toluenesulfonyl Isocyanate (PTSI) or Triethyl Orthoformate can be used as scavengers. PTSI reacts rapidly with water to form an inert sulfonamide, sacrificing itself to protect your main isocyanate. Add it 15 minutes before your main isocyanate [2].

Q: I see a peak at 2270 cm⁻¹ that won't disappear. What happened? A: If you have precipitate (urea), you may have consumed your nucleophile (amine/alcohol) in side reactions, leaving unreacted isocyanate. Alternatively, the isocyanate may have dimerized (uretdione) or trimerized (isocyanurate), which are different side reactions often catalyzed by heat or basic conditions [6].

References
  • Blank, W. J. "Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts." Werner Blank Resources. Available at: [Link]

  • Florio, J. "Troubleshooting Polyurethane Defects.
  • Lomölder, R., Plogmann, F., & Speier, P. (1997).[2] "Selectivity of Isophorone Diisocyanate in the Urethane Reaction: Influence of Temperature, Catalysis, and Reaction Partners." Journal of Coatings Technology. Available at: [Link]

  • Chemical Communications. (2019). "Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere." Royal Society of Chemistry. Available at: [Link]

  • Sabtech Machine. "How Does Isocyanate Index Affect Catalyst Dosage?" Available at: [Link]

  • National Institutes of Health (NIH). "Urea Decomposition Mechanism by Dinuclear Nickel Complexes." PubMed Central. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Isocyanatotetrahydropyran Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-isocyanatotetrahydropyran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile isocyanate. Our focus is on providing practical, field-proven solutions grounded in robust scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in my crude 2-isocyanatotetrahydropyran reaction mixture?

A1: The impurity profile largely depends on the synthetic route employed. However, several common classes of impurities are frequently observed:

  • Unreacted Starting Materials: Such as the corresponding alcohol or amine precursor.

  • Chlorinated Byproducts: If phosgene or a phosgene equivalent is used, you may find residual carbamoyl chlorides or compounds where the isocyanate group has been replaced by chlorine.[1]

  • Urea and Biuret Derivatives: These form when the isocyanate reacts with trace amounts of water or amines present in the reaction mixture. The presence of moisture is a primary cause, leading to the formation of an unstable carbamic acid which decomposes to an amine and CO₂, with the amine then reacting with more isocyanate.[2]

  • Isocyanurates (Trimers) and Other Oligomers: Isocyanates can self-condense to form highly stable six-membered isocyanurate rings (trimers) or other higher-molecular-weight oligomers.[3][4][5] This process can be catalyzed by a wide range of substances, including bases, metal salts, and even heat.[4][6][7]

Analytical Detection: A multi-technique approach is recommended for comprehensive purity assessment:

  • FT-IR Spectroscopy: A strong, sharp absorption band around 2250-2275 cm⁻¹ is characteristic of the N=C=O stretch. The disappearance of precursor peaks (e.g., O-H stretch) and the absence of urea (C=O stretch around 1640 cm⁻¹) or isocyanurate (C=O stretch around 1680 cm⁻¹) peaks are key indicators of purity.

  • NMR Spectroscopy (¹H, ¹³C): Provides structural confirmation and can quantify impurities if suitable internal standards are used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and byproducts.[8] Note that derivatization may be necessary for less volatile isocyanates, though 2-isocyanatotetrahydropyran should be amenable to direct analysis.

  • High-Performance Liquid Chromatography (HPLC): Often used for less volatile isocyanates or oligomers.[9][10][11] Derivatization with an agent like 1-(2-pyridyl)piperazine (1,2-PP) is a common strategy to create stable, UV-active derivatives for accurate quantification.[10]

Q2: My purified 2-isocyanatotetrahydropyran turns viscous or solidifies upon storage. What is happening and how can I prevent it?

A2: This is a classic sign of isocyanate trimerization or oligomerization.[4] The isocyanate group (-NCO) is thermodynamically driven to form more stable isocyanurate structures, a reaction that can be initiated by trace impurities.

Causality:

  • Catalysis: Trace amounts of bases (e.g., residual amines, hydroxides), metal ions, or even moisture can catalyze this reaction.[5]

  • Temperature: Elevated storage temperatures accelerate the rate of trimerization.

  • Moisture Ingress: Reaction with water produces an amine, which is a potent catalyst for the trimerization of the remaining isocyanate.

Prevention Protocol:

  • Ensure Purity: The most critical step is to ensure the purified product is free from catalytic impurities.

  • Inert Atmosphere: Always store the product under a dry, inert atmosphere such as nitrogen or argon. This prevents contact with atmospheric moisture.[12]

  • Proper Sealing: Use containers with tight-fitting seals, preferably with PTFE liners, to prevent moisture ingress.

  • Temperature Control: Store the container in a refrigerator or freezer (check the material's freezing point) to significantly slow down the self-reaction rate.

  • Avoid Contamination: Never introduce spatulas or syringes that may have been exposed to moisture or other chemicals into the main storage container.

Troubleshooting Guide

Issue 1: Low Yield and/or Product Decomposition During Distillation
Potential Cause Explanation Recommended Solution
Thermal Degradation Isocyanates, particularly those with additional functional groups, can be thermally sensitive. Prolonged exposure to high temperatures can lead to decomposition or unwanted side reactions.Use vacuum distillation to lower the boiling point of the compound. A lower boiling temperature minimizes thermal stress on the molecule.[13][14]
Polymerization/Trimerization The heat required for distillation can provide the activation energy needed for trimerization, especially if catalytic impurities are present. This results in a high-viscosity residue in the distillation flask.Employ short-path distillation or a thin-film evaporator .[1][15] These techniques minimize the residence time of the material at high temperatures, reducing the opportunity for self-reaction. Ensure all glassware is scrupulously clean and dry.
Hydrolysis Any residual water in the crude mixture will react with the isocyanate upon heating, consuming the product and generating non-volatile ureas.Before distillation, dry the crude mixture over a suitable drying agent that does not react with isocyanates (e.g., anhydrous magnesium sulfate, molecular sieves). Filter off the drying agent before proceeding.
Issue 2: Product is Impure After Purification Attempt

This troubleshooting workflow can help you select the most appropriate purification strategy.

Purification_Workflow start Crude Reaction Mixture q1 Are major impurities non-volatile (e.g., salts, polymers)? start->q1 distillation Vacuum Distillation (Short-Path Preferred) q1->distillation  Yes q2 Are impurities thermally stable with a different boiling point? q1->q2 No end Pure Product distillation->end q2->distillation  Yes q3 Are product and impurities soluble in immiscible solvents? q2->q3 No extraction Liquid-Liquid Extraction q3->extraction  Yes q4 Is the product stable on silica/alumina? q3->q4 No extraction->end chromatography Flash Chromatography (Dry solvents/deactivated stationary phase) q4->chromatography  Yes crystallization Crystallization / Recrystallization q4->crystallization No / Consider other methods chromatography->end crystallization->end

Sources

Technical Support Center: Troubleshooting 2-Isocyanatooxane Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-isocyanatooxane coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during their synthetic work. My goal is to provide not just solutions, but a deeper understanding of the reaction's intricacies, enabling you to diagnose and resolve issues effectively. The advice herein is based on established chemical principles and practical field experience.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common issues encountered. For more detailed explanations, please refer to the in-depth Troubleshooting Guide that follows.

Q1: My reaction is not proceeding at all. What is the most likely culprit? A1: The most common reason for a complete lack of reaction is the presence of water. Isocyanates are extremely sensitive to moisture, which consumes the starting material.[1][2] The second most likely cause is an inactive catalyst or reaction conditions (like temperature) that are too mild.

Q2: I'm seeing a lot of white precipitate in my reaction. What is it? A2: A white, often insoluble, precipitate is typically a symmetrically substituted urea. This forms when the isocyanate reacts with water to generate an amine, which then rapidly reacts with another molecule of isocyanate.[2][3][4] Its presence is a strong indicator of moisture contamination.

Q3: Can I use any solvent for this reaction? A3: No. Solvents must be anhydrous and aprotic. Protic solvents like alcohols or water will react directly with the isocyanate. Recommended solvents include dry toluene, tetrahydrofuran (THF), or dichloromethane (DCM). Ensure they are freshly dried and stored over molecular sieves.[5][6][7]

Q4: My yield is low and I see multiple spots on my TLC plate. What's happening? A4: This points to the formation of multiple byproducts. The primary cause is often a combination of moisture contamination (forming ureas) and potential side reactions from excess isocyanate, such as the formation of allophanates (reaction with the urethane product) or trimers (isocyanurates).[4][8] Careful control of stoichiometry and temperature is critical.

Q5: How critical is the choice of catalyst? A5: The catalyst is crucial for controlling the reaction rate and, in some cases, selectivity.[1][9] Organotin catalysts like dibutyltin dilaurate (DBTDL) are highly efficient for the isocyanate-alcohol reaction but can also catalyze the reaction with water.[10][11][12] Tertiary amines are also used but can be less effective for aliphatic isocyanates.[9][13]

In-Depth Troubleshooting Guide

This section is organized by the symptoms you might observe during your experiment.

Symptom 1: No Product Formation or Very Low Conversion

If your starting materials remain largely unreacted, a fundamental component of the reaction is either missing or inhibited.

  • Moisture Contamination: The N=C=O group of the isocyanate is highly electrophilic and reacts rapidly with water. This reaction forms an unstable carbamic acid, which decarboxylates to yield a primary amine and CO2 gas.[2][4] This amine is often more nucleophilic than the intended alcohol coupling partner and will quickly react with another isocyanate molecule to form a stable, often insoluble, urea, consuming two equivalents of your starting material.

    • Solution: Implement a rigorous anhydrous reaction setup. This is the single most critical factor for success.

    • Validation: The absence of a broad N-H stretch and a strong C=O stretch around 1640 cm⁻¹ in an IR spectrum of the crude material suggests water has been successfully excluded.

  • Catalyst Inactivity: The catalyst's role is to lower the activation energy of the reaction.[14] If it is old, has been exposed to moisture, or is fundamentally unsuitable for the substrate, the reaction may not proceed at a practical rate.

    • Solution: Use a fresh bottle of catalyst. For organotin catalysts like DBTDL, which are common, ensure they are stored under an inert atmosphere.[1] If using a tertiary amine catalyst, ensure its pKa is appropriate for the reaction.

    • Validation: Run a small-scale, parallel control reaction with a known, highly reactive alcohol to confirm the catalyst's activity.

  • Insufficient Thermal Energy: While many isocyanate couplings are exothermic, they still require sufficient energy to overcome the initial activation barrier.[15]

    • Solution: If the reaction is being run at room temperature, consider gently heating it to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

    • Validation: A noticeable decrease in starting material concentration after a period of heating confirms the reaction is temperature-dependent.

Symptom 2: Low Yield with a Complex Mixture of Byproducts

This is a common and frustrating outcome. It indicates that the desired reaction is occurring, but competing side reactions are consuming the reagents.

  • Incorrect Stoichiometry: Using a significant excess of the isocyanate can lead to the formation of allophanates, where a second isocyanate molecule reacts with the N-H bond of the newly formed urethane product. This consumes the isocyanate and complicates purification.

    • Solution: Use a stoichiometry close to 1:1, or with a very slight excess (1.05 eq.) of the isocyanate. Add the isocyanate dropwise to the solution of the alcohol and catalyst to maintain a low instantaneous concentration, minimizing self-reaction or reaction with the product.

    • Validation: Careful analysis of the crude product by LC-MS should show a decrease in high molecular weight byproducts corresponding to allophanates or biurets.

  • Trimerization: At elevated temperatures or in the presence of certain catalysts, isocyanates can self-condense to form highly stable, six-membered isocyanurate trimers.[4][8]

    • Solution: Maintain strict temperature control. Avoid excessive heating. If trimerization is suspected, consider switching to a catalyst less prone to promoting this side reaction.

    • Validation: The isocyanurate trimer often has a characteristic C=O stretch in its IR spectrum (around 1700 cm⁻¹) and a distinct mass in MS analysis.

The following diagram illustrates a logical workflow for diagnosing low-yield issues.

Troubleshooting_Workflow cluster_sm_present Starting Material (SM) Present cluster_sm_absent Starting Material (SM) Absent start Low Yield Observed check_sm Analysis of Crude Reaction: Are Starting Materials Consumed? start->check_sm sm_present_q Is Catalyst Active? Is Temperature Sufficient? check_sm->sm_present_q  Yes sm_absent_q Predominant Byproduct ID: White Precipitate (Urea)? Multiple Spots (TLC)? check_sm->sm_absent_q  No sm_present_a Action: 1. Use fresh catalyst. 2. Gently heat reaction (40-60°C). 3. Re-verify anhydrous setup. sm_present_q->sm_present_a urea Urea Byproduct sm_absent_q->urea Urea multiple Multiple Byproducts sm_absent_q->multiple Multiple urea_a Action: Improve Anhydrous Technique! (See Protocol 2) urea->urea_a multiple_a Action: 1. Check Stoichiometry (use ~1:1). 2. Control Temperature. 3. Add isocyanate slowly. multiple->multiple_a

Caption: A decision tree for troubleshooting low yields.

Key Reaction Mechanisms: Desired vs. Undesired Pathways

Understanding the underlying mechanisms is key to rational troubleshooting.

Reaction_Pathways cluster_desired Desired Reaction Pathway cluster_undesired Major Undesired Side Reaction R_NCO 2-Isocyanatooxane (R-NCO) Urethane Desired Urethane Product R_NCO->Urethane R_OH Alcohol (R'-OH) R_OH->Urethane Catalyst Catalyst (e.g., DBTDL) Catalyst->Urethane Accelerates R_NCO2 2-Isocyanatooxane (R-NCO) Amine Unstable Carbamic Acid -> Amine (R-NH₂) + CO₂ R_NCO2->Amine H2O Water (H₂O) H2O->Amine Urea Symmetric Urea Byproduct Amine->Urea R_NCO3 2-Isocyanatooxane (R-NCO) R_NCO3->Urea

Caption: Comparison of desired urethane formation vs. urea byproduct pathway.

Experimental Protocols

Protocol 1: General Procedure for Coupling of an Alcohol to 2-Isocyanatooxane

This protocol assumes a standard laboratory setup with magnetic stirring and an inert atmosphere.

  • Glassware Preparation: All glassware (round-bottom flask, condenser, addition funnel) must be oven-dried at 125 °C for at least 12 hours or rigorously flame-dried under vacuum and cooled under a stream of dry nitrogen or argon.[5][6][16]

  • Reagent Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 eq.).

    • Dissolve the alcohol in anhydrous solvent (e.g., toluene, THF, DCM) to a concentration of 0.1-0.5 M.

    • Add the catalyst, such as dibutyltin dilaurate (DBTDL), typically at a loading of 0.1-1.0 mol%.

  • Reaction Setup: Equip the flask with a reflux condenser under a nitrogen/argon atmosphere.

  • Isocyanate Addition:

    • Dissolve 2-isocyanatooxane (1.05 eq.) in a small volume of the anhydrous solvent in a separate dry flask.

    • Transfer this solution to a syringe or a pressure-equalizing dropping funnel.

    • Add the isocyanate solution dropwise to the stirring alcohol solution over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C). Monitor the consumption of the limiting reagent by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool to room temperature.

    • Quench the reaction by adding a small amount of methanol to consume any unreacted isocyanate.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate).[17]

Protocol 2: Best Practices for a Strict Anhydrous Reaction Setup

For moisture-sensitive reactions, taking extra precautions is paramount.

  • Solvent and Reagent Drying:

    • Solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for DCM/toluene) or use a commercial solvent purification system.[6] Store dried solvents over activated 3Å or 4Å molecular sieves.[5]

    • Liquid Reagents: If the alcohol is a liquid, dry it over activated molecular sieves for at least 24 hours before use.

    • Solid Reagents: Dry solid reagents in a vacuum oven before use.[18]

  • Atmosphere Control:

    • Assemble the reaction apparatus while hot from the oven/flame-drying and immediately place it under a positive pressure of dry nitrogen or argon.

    • Use a Schlenk line for more rigorous exclusion of air and moisture.[7]

    • Use rubber septa on all openings and perform all liquid transfers via syringe or cannula.[16][18]

  • Drying Tubes: Place drying tubes filled with a desiccant (e.g., calcium chloride or calcium sulfate) on the outlet of the condenser to prevent back-diffusion of atmospheric moisture.[7]

Data Summary Table

The choice of catalyst and its loading can significantly impact the reaction. The following table provides a general guideline.

CatalystTypical Loading (mol%)AdvantagesDisadvantages
Dibutyltin Dilaurate (DBTDL) 0.1 - 1.0Highly efficient for the NCO/OH reaction; workhorse catalyst.[1][12]Also catalyzes NCO/H₂O reaction; environmental and toxicity concerns.[11]
Tertiary Amines (e.g., DABCO, DMAP) 1.0 - 10Less toxic than organotins; can be synergistic with tin catalysts.[9]Generally less reactive, especially for aliphatic isocyanates; can promote side reactions.[9][13]
Zirconium Complexes (e.g., Zr(acac)₄) 0.5 - 2.0Can be more selective for the NCO/OH reaction over the NCO/H₂O reaction.[11][12]Can be deactivated by impurities in resins; may require specific ligands.[11][12]

References

  • analyzing the mechanism of dibutyltin dilaurate catalyst in co
  • dibutyltin dilaurate in polyurethane casting applications - Organotin Catalyst Suppliers & Manufacturing. (2025). Vertex AI Search.
  • Decoding isocyanates: A deep dive into isocyanates - Dongsen Chemicals. (2023). Vertex AI Search.
  • DIBUTYLTIN DILAURATE (DBTDL) - Ataman Kimya. (n.d.). Ataman Kimya. [Link]

  • advantages of dibutyltin dilaurate catalyst in flexible polyurethane foam production. (2025). Vertex AI Search.
  • Moisture Contamination of Polyurethanes - ResinLab. (2021). ResinLab. [Link]

  • US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents. (n.d.).
  • A Convenient Coupling Reaction of Isocyanates with t-Alcohols with Catalytic Amount of SmI2 in the Presence of HMPA. (1998). Korean Chemical Society. [Link]

  • Catalysis of Urethane Systems - Turkchem. (2026). Turkchem. [Link]

  • Isocyanates in Water-Based Coatings: Efficiency and Applic
  • Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e) - ResearchGate. (n.d.). ResearchGate. [Link]

  • Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts - Werner. (n.d.). American Coatings Association. [Link]

  • Preparing Anhydrous Reagents and Equipment - Moodle@Units. (n.d.). Moodle@Units. [Link]

  • Video: Preparing Anhydrous Reagents and Equipment - JoVE. (2015). JoVE. [Link]

  • US5229454A - Process for removing water from polyurethane ingredients - Google Patents. (n.d.).
  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Structure of the catalysts employed for the activation of the isocyanate-alcohol reaction, their abbreviations, and their categorization types. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Polyurethanes - The Essential Chemical Industry. (n.d.). The Essential Chemical Industry. [Link]

  • Toward chemical recycling of PU foams: study of the main purification options. (2024). RSC Publishing. [Link]

  • Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry | Chemical Reviews - ACS Publications. (2005). ACS Publications. [Link]

  • Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together. (n.d.). Health and Safety Executive for Northern Ireland. [Link]

  • Technical Insights into Isocyanate Reaction Pathways - Patsnap Eureka. (2025). Patsnap. [Link]

  • Toward Circular Recycling of Polyurethanes: Depolymerization and Recovery of Isocyanates | JACS Au - ACS Publications. (2024). ACS Publications. [Link]

  • Anhydrous Conditions - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2021). Sciencemadness. [Link]

  • EP1142945A2 - Method of decomposing a polyurethane - Google Patents. (n.d.).
  • Isocyanate - Wikipedia. (n.d.). Wikipedia. [Link]

  • Which is the best procedure to synthesize polyurethane in solution? - ResearchGate. (2015). ResearchGate. [Link]

  • Common Issues and Solutions for Polyurethane Foam Production-Part 1 - Sabtech Machine. (2024). Sabtech Machine. [Link]

  • Troubleshooting Metal Catalyzed Urethane Systems | PCI Magazine. (2000). PCI Magazine. [Link]

  • Continuous Polymer Synthesis and Manufacturing of Polyurethane Elastomers Enabled by Automation - PMC. (n.d.). National Institutes of Health. [Link]

  • Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers - RWTH Publications. (n.d.). RWTH Aachen University. [Link]

  • Oxidative Coupling Mechanisms: Current State of Understanding. (2017). ACS Publications. [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube. [Link]

  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning. [Link]

  • Cross-coupling by a noncanonical mechanism involving the addition of aryl halide to Cu(II) - eScholarship. (2023). eScholarship. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Purification of Crude Products Containing Tetrahydro-2-isocyanato-2H-pyran (THIP)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the common challenge of removing excess Tetrahydro-2-isocyanato-2H-pyran (THIP) from crude reaction products. This resource is designed to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your purification strategies effectively.

A Word on Safety First: Handling Isocyanates

Isocyanates, including THIP, are reactive compounds that require careful handling to avoid potential health risks. Inhalation is a primary route of exposure, and isocyanates can also be absorbed through the skin.[1][2] Short-term exposure can cause irritation to the eyes, nose, throat, and skin, while long-term exposure can lead to sensitization and asthma.[1]

Before commencing any experiment, ensure you are familiar with your institution's safety protocols and always work in a well-ventilated fume hood. Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemically resistant gloves, such as nitrile or butyl rubber, are essential. Thin latex gloves are not suitable.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Lab Coat: A lab coat should be worn to protect from splashes.

  • Respiratory Protection: In situations where ventilation is inadequate or when generating aerosols, appropriate respiratory protection is necessary.[3]

For detailed safety guidelines, please refer to the resources provided by Safe Work Australia and WorkSafeBC.[1]

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when dealing with excess THIP.

1. Why is it crucial to remove excess THIP from my crude product?

Residual isocyanates like THIP are highly reactive electrophiles.[4] Their presence can lead to several undesirable outcomes:

  • Side Reactions: The unreacted isocyanate can react with your desired product, especially if it contains nucleophilic functional groups, leading to the formation of impurities and reducing your overall yield.

  • Product Instability: The presence of a reactive species can decrease the shelf-life and stability of your final compound.

  • Toxicity Concerns: Isocyanates are known sensitizers and can be toxic.[5] For applications in drug development and biological studies, complete removal of unreacted isocyanates is a critical safety and regulatory requirement.

2. What are the primary methods for removing excess THIP on a laboratory scale?

There are two main strategies for removing unreacted THIP:

  • Chemical Quenching (Scavenging): This involves adding a "scavenger" molecule to the reaction mixture to selectively react with the excess isocyanate. The resulting byproduct is then removed.

  • Physical Purification: This involves separating the desired product from the unreacted isocyanate and other impurities based on their physical properties. Common techniques include column chromatography and, in some cases, distillation or extraction.

3. How do I know when all the excess THIP has been removed?

Monitoring the disappearance of the isocyanate is key. The most common and effective methods for this are:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Isocyanates have a very strong and distinct absorption band around 2250-2285 cm⁻¹.[4] The disappearance of this peak is a reliable indicator that the isocyanate has been consumed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as straightforward as FTIR for real-time monitoring, ¹³C-NMR can be used to confirm the absence of the isocyanate carbon signal in the final purified product.

Troubleshooting and In-depth Guides

This section provides more detailed protocols and troubleshooting advice for specific challenges you may encounter.

Guide 1: Chemical Quenching of Excess THIP

Chemical quenching is often the first and most straightforward approach to neutralizing unreacted THIP. The principle is to introduce a nucleophile that will react rapidly and irreversibly with the isocyanate group.

The choice of quenching agent depends on the nature of your desired product and the solvent system.

Quenching AgentReaction Product with IsocyanateAdvantagesDisadvantages
Primary Amines (e.g., Benzylamine, n-Butylamine) UreaVery rapid reaction.Resulting urea can sometimes be difficult to remove.
Secondary Amines (e.g., Dibutylamine) UreaRapid reaction; less likely to form further byproducts than primary amines.Urea byproduct may still pose purification challenges.
Alcohols (e.g., Methanol, Isopropanol) Urethane (Carbamate)Urethane byproducts are often more soluble in organic solvents than ureas, potentially simplifying purification.Reaction is generally slower than with amines.
Water Unstable carbamic acid, which decomposes to an amine and CO₂. The resulting amine can then react with more isocyanate to form a urea.Readily available.Can lead to a mixture of byproducts and may not be suitable for water-sensitive compounds.[4][6]
Scavenger Resins Resin-bound urea or urethaneSimplifies workup to a simple filtration to remove the resin and the bound excess reagent.[1]Higher cost compared to simple amines or alcohols. May require longer reaction times for complete scavenging.

This protocol is a general guideline. The optimal amine and conditions should be determined empirically.

Experimental Workflow:

G cluster_0 Reaction Quenching cluster_1 Work-up & Purification A Crude Reaction Mixture (containing excess THIP) B Add Quenching Agent (e.g., 2-5 eq. of amine) A->B 1. C Stir at Room Temperature (Monitor by FTIR) B->C 2. D Quenched Reaction Mixture C->D 3. E Liquid-Liquid Extraction (to remove urea byproduct) D->E 4. F Column Chromatography (if necessary) E->F 5. G Pure Product F->G 6.

Caption: Workflow for quenching excess THIP with a soluble amine.

Step-by-Step Procedure:

  • Cool the Reaction: If your reaction was performed at an elevated temperature, cool it to room temperature.

  • Add the Quenching Agent: Add a primary or secondary amine (e.g., benzylamine or dibutylamine) in a 2-5 fold excess relative to the initial excess of THIP. The addition should be done cautiously as the reaction can be exothermic.

  • Stir and Monitor: Stir the reaction mixture at room temperature. Monitor the progress of the quenching by taking small aliquots and analyzing them by FTIR spectroscopy. The reaction is complete when the isocyanate peak at ~2270 cm⁻¹ has completely disappeared.

  • Work-up:

    • If the resulting urea precipitates, it can sometimes be removed by filtration.

    • More commonly, a liquid-liquid extraction is necessary. Since ureas can be polar, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to remove basic impurities, followed by washes with water and brine.

  • Purification: If the urea byproduct remains in the organic layer, purification by column chromatography is typically required.

Scavenger resins offer a more streamlined work-up. Polystyrene-based resins like PS-Isocyanate scavengers are effective at removing nucleophiles, and conversely, amine-functionalized resins can scavenge isocyanates.[3]

Experimental Workflow:

G cluster_0 Reaction Quenching with Scavenger Resin A Crude Reaction Mixture (containing excess THIP) B Add Amine-Functionalized Scavenger Resin (2-4 eq.) A->B 1. C Agitate at Room Temperature (or gentle heating) B->C 2. D Filter to Remove Resin C->D 3. E Concentrate Filtrate D->E 4. F Pure Product E->F 5.

Caption: Workflow for removing excess THIP using a scavenger resin.

Step-by-Step Procedure:

  • Choose the Right Resin: Select an amine-functionalized scavenger resin (e.g., Si-Trisamine or aminomethylated polystyrene).[3][7]

  • Add the Resin: Add the scavenger resin to the crude reaction mixture. A typical loading is 2-4 equivalents relative to the excess THIP.

  • Agitate: Gently agitate the mixture using an orbital shaker or a magnetic stirrer at room temperature. For less reactive systems, gentle heating (e.g., 40-50 °C) may be required.

  • Monitor the Reaction: The progress of the scavenging can be monitored by taking a small sample of the supernatant and analyzing it by FTIR or TLC.

  • Filtration: Once the reaction is complete, simply filter the reaction mixture to remove the resin.

  • Wash and Concentrate: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain your purified product.

Guide 2: Purification by Column Chromatography

If quenching is not desirable or if byproducts from quenching are difficult to remove, direct purification of the crude product by column chromatography can be an effective method.

Key Considerations:

  • Stability of THIP on Silica Gel: Isocyanates can react with the silanol groups on the surface of silica gel. Therefore, it is advisable to deactivate the silica gel by treating it with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.

  • Choice of Eluent: The choice of solvent system will depend on the polarity of your desired product and the unreacted THIP. A solvent system that provides good separation on TLC should be used.

  • Speed: It is generally recommended to perform the chromatography as quickly as possible to minimize the contact time of the isocyanate with the stationary phase.

Protocol 2.1: Flash Column Chromatography

  • Prepare the Column: Pack a column with silica gel using your chosen eluent system. It is good practice to add ~1% triethylamine to the eluent to deactivate the silica gel.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elute and Collect Fractions: Elute the column with your chosen solvent system and collect fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing your desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Common Issues
Problem Possible Cause Suggested Solution
Incomplete Quenching - Insufficient quenching agent.- Quenching agent is not reactive enough.- Short reaction time.- Add more quenching agent.- Switch to a more nucleophilic quencher (e.g., from an alcohol to an amine).- Increase the reaction time or gently heat the mixture.
Difficulty Removing Urea Byproduct - Urea is insoluble in the extraction solvent.- Urea has similar polarity to the desired product.- Try washing the organic layer with dilute acid (if your product is stable) to protonate any basic impurities and increase their water solubility.- If the urea is precipitating, try to filter it off before extraction.- Optimize the mobile phase for column chromatography to achieve better separation. A more polar eluent might be necessary.
Product Reacts with Quenching Agent - The desired product contains a nucleophilic group that is more reactive than the intended quenching target.- Use a less reactive quenching agent (e.g., an alcohol instead of an amine).- Use a scavenger resin, as the excess reagent is immobilized and can be easily removed.
Desired Product Co-elutes with Urea/Urethane Byproduct - The polarity of the product and the byproduct are very similar.- Try a different stationary phase for chromatography (e.g., alumina or a bonded phase like diol or cyano).- Consider derivatizing your product to change its polarity before chromatography, and then remove the protecting group after purification.
Isocyanate Peak Reappears After Work-up - The quenching reaction is reversible under the work-up conditions (unlikely for ureas and urethanes).- Incomplete initial reaction and residual isocyanate is detected upon concentration.- Ensure the initial quenching reaction has gone to completion by FTIR before proceeding with the work-up.- Re-subject the product to the quenching conditions.

References

  • Safe Work Australia. (2018). Guide to Handling Isocyanates. [Link]

  • WorkSafeBC. (2021). Isocyanates. [Link]

  • Canada.ca. (2022). Isocyanates: Control measures guideline. [Link]

  • Biotage. ISOLUTE® Si-Trisamine. [Link]

  • Wikipedia. Isocyanate. [Link]

  • Biotage. Biotage® MP-Isocyanate. [Link]

  • Glycopep. Resins with Functional Groups as Scavengers. [Link]

  • National Center for Biotechnology Information. (2021). Isocyanate-based multicomponent reactions. [Link]

  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules. [Link]

  • Patsnap. (2023). Technical Insights into Isocyanate Reaction Pathways. [Link]

  • Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. [Link]

  • AZoM. (2023). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. [Link]

Sources

Technical Support Center: Pyran Isocyanate Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Dimerization & Stability of Pyran Isocyanates

Executive Summary: The Aliphatic Challenge

Welcome to the Advanced Isocyanate Handling Support Center. You are likely here because your pyran isocyanate (e.g., tetrahydropyran-4-isocyanate) has exhibited unexpected behavior—either spontaneous solidification, viscosity buildup, or precipitation.

Critical Distinction: unlike aromatic isocyanates (e.g., TDI, MDI) which dimerize spontaneously at room temperature due to crystal packing forces, pyran isocyanates are aliphatic . Aliphatic isocyanates are thermodynamically resistant to dimerization (uretidione formation) and kinetically favor trimerization (isocyanurate formation).

If you are observing dimerization in a pyran system, it is almost exclusively driven by specific nucleophilic catalysis (often phosphine impurities) or intentional synthesis efforts. This guide covers the control, reversal, and troubleshooting of this equilibrium.

Module 1: The Stability Crisis (Thermodynamics & Kinetics)

The Mechanism of Failure (or Success)

Dimerization forms a four-membered uretidione ring. In pyran isocyanates, this ring is strained and thermally unstable. The reaction is reversible.[1][2][3][4]

  • Forward Reaction (Dimerization): Catalyzed by trialkylphosphines (e.g., tributylphosphine). It is exothermic and favored at low temperatures (

    
     to 
    
    
    
    ).
  • Reverse Reaction (Dissociation): Thermally driven. The ring cleaves to regenerate two monomeric isocyanate (

    
    ) groups, typically above 
    
    
    
    .
Visualizing the Equilibrium

The following diagram illustrates the catalytic cycle and the competition between reversible dimerization and irreversible trimerization.

IsocyanatePathways cluster_legend Pathway Key Monomer Pyran Isocyanate (Monomer) ActiveComplex Zwitterionic Intermediate Monomer->ActiveComplex + Catalyst Catalyst Catalyst (Phosphine/Pyridine) Dimer Uretidione (Dimer - Solid) ActiveComplex->Dimer Low Temp (Kinetic Product) Trimer Isocyanurate (Trimer - Gel) ActiveComplex->Trimer High Temp / Basic Impurities (Thermodynamic Sink) Heat Heat (>140°C) Dimer->Heat Dissociation Heat->Monomer Regeneration key1 Dimerization is Reversible key2 Trimerization is Irreversible

Figure 1: The competitive pathways of pyran isocyanates.[5] Note that phosphines selectively drive the reversible dimer path, while strong bases drive the irreversible trimer path.

Module 2: Troubleshooting Guide

Use this decision matrix to identify the root cause of your material instability.

Q1: My pyran isocyanate turned into a white solid during storage. Is it ruined?

Diagnosis: Likely Uretidione (Dimer) formation or Urea formation (moisture).

  • Test: Take a small sample (~100 mg) and heat it to

    
     in a sealed tube or TGA pan.
    
    • Result A (Melts & Clears): It was the Dimer .[2][3][4] The material is recoverable.[1]

    • Result B (Remains Solid/Decomposes): It is Polyurea (moisture contamination) or Isocyanurate (trimer). The material is lost.

  • Root Cause: If it is Dimer, your synthesis likely used a phosphine reagent (e.g., Triphenylphosphine in a reaction like the Appel reaction or Curtius rearrangement) that was not fully quenched. Even ppm levels of phosphines catalyze dimerization.

Q2: The viscosity is increasing over time, but no precipitate forms.

Diagnosis: Oligomerization/Trimerization .

  • Root Cause: Presence of basic impurities (tertiary amines, alkoxides) or heat exposure. Pyran isocyanates are less stable than aromatics; trace basicity from glassware cleaning (e.g., KOH residues) can initiate trimerization.

  • Action: Distill the monomer immediately under vacuum. Add an acidic stabilizer (see Protocol B).

Q3: I want to synthesize the dimer as a "Blocked Isocyanate." How do I force it?

Context: Aliphatic isocyanates do not dimerize easily. You must force the reaction.

  • Solution: Use a "soft" nucleophile catalyst. Tributylphosphine (TBP) is the gold standard for aliphatic dimerization. Pyridines are usually too weak for pyran rings.

Module 3: Control Protocols

Protocol A: Controlled Dimerization (Synthesis of Blocked Isocyanate)

Use this to create a stable, solid form of the isocyanate that releases the monomer upon heating (e.g., for 1K coating formulations).

Reagents:

  • Pyran Isocyanate Monomer (Dry, <200 ppm water)

  • Catalyst: Tri-n-butylphosphine (TBP)

  • Quencher: Benzoyl Chloride or Methyl Tosylate

  • Solvent: Ethyl Acetate or Toluene (Anhydrous)

Step-by-Step:

  • Inerting: Purge reaction vessel with dry Nitrogen/Argon. Moisture kills the catalyst.

  • Dissolution: Dissolve monomer in solvent (50% w/w concentration).

  • Catalysis: Cool to

    
    . Add 1.0 - 2.0 mol% TBP  dropwise.
    
    • Note: Aliphatics require higher catalyst loads than aromatics.

  • Reaction: Stir at

    
     for 4–8 hours. Monitor via IR spectroscopy.[6][7]
    
    • Target: Appearance of Uretidione Carbonyl band at 1760–1780 cm⁻¹ .

    • Target: Decrease of NCO band at 2270 cm⁻¹ .

  • Quenching (Critical): Once conversion reaches ~40–50% (do not push to 100% to avoid trimerization), add Benzoyl Chloride (stoichiometric equivalent to TBP + 10% excess).

    • Why? This alkylates/acylates the phosphine, permanently deactivating it.

  • Isolation: Filter the solid dimer or precipitate with Hexane.

Protocol B: Stabilization (Preventing Spontaneous Dimerization)

Use this if your monomer is unstable during storage.

Mechanism: Acidic stabilizers neutralize trace basic impurities and phosphine residues.

Step-by-Step:

  • After distilling the Pyran Isocyanate, immediately add a stabilizer.

  • Choice of Stabilizer:

    • Standard: Benzoyl Chloride (200–500 ppm).

    • Alternative: p-Toluenesulfonyl isocyanate (PTSI) (useful as it also scavenges water).

  • Storage: Store at

    
     under Argon.
    

Module 4: Data & Reference Values

Thermal Dissociation Profile

The following table summarizes the temperature requirements to "unlock" the pyran isocyanate from its dimer form.

ParameterValueNotes
Onset of Dissociation

Dimer begins to cleave.
Peak Regeneration

Optimal curing temperature for blocked systems.
Catalyst for Dimerization Tributylphosphine (TBP)Most effective for aliphatic/heterocyclic rings.
Inhibitor Benzoyl Chloride / Methyl TosylateEssential to stop the reaction or stabilize monomer.
IR Signature (Dimer)

Distinct 4-membered ring carbonyl stretch.
IR Signature (Monomer)

Strong N=C=O stretch.
Solvent Effects on Dimerization

Polarity influences the transition state of the dimerization.

Solvent TypeExampleEffect on Dimerization Rate
Non-Polar Hexane, CyclohexaneSlow. Poor solubility of the polar transition state.
Polar Aprotic Acetonitrile, AcetoneFast. Stabilizes the zwitterionic intermediate (see Fig 1).
Chlorinated DCM, ChloroformModerate. Good balance for synthesis.

References

  • Dimerization of Isocyan

    • Title: An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyan
    • Source: National Institutes of Health (PMC) / MDPI
    • Relevance: Establishes the phosphine-catalyzed mechanism and the reversibility of uretidiones, applicable to heterocyclic analogues.
    • URL:[Link]

  • Phosphine C

    • Title: Phosphorus-Based Catalysis[5][8]

    • Source: ACS Central Science
    • Relevance: Details the nucleophilic activity of phosphines toward heteroallenes (isocyanates)
    • URL:[Link]

  • Thermal Behavior of Blocked Isocyan

    • Title: Reaction and thermal behaviour of the toluene 2,4-diisocyanate dimer[2]

    • Source: ResearchG
    • Relevance: Provides specific temperature ranges for uretidione cleavage ( ) and reaction kinetics.
    • URL:[Link]

  • Synthesis of Tetrahydropyran Deriv

    • Title: Tetrahydropyran synthesis[6][9][10]

    • Source: Organic Chemistry Portal
    • Relevance: Background on the stability and synthesis of the pyran ring system itself, crucial for understanding steric effects during isocyanate functionaliz
    • URL:[Link]

Sources

Technical Support Center: Quenching Protocols for Tetrahydro-2-isocyanato-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Hazard Challenge

You are likely accessing this guide because you are working with Tetrahydro-2-isocyanato-2H-pyran (THP-2-NCO) or its isomers (e.g., the 4-isomer).[1] While standard isocyanates are hazardous, the 2-isomer presents a unique chemical challenge: it is an anomeric isocyanate .[1]

  • The Hazard: Like all isocyanates, it is a potent respiratory sensitizer and lachrymator.

  • The Instability: The isocyanate group is attached to the anomeric carbon (adjacent to the ring oxygen). This makes the molecule a hemiaminal ether derivative .

    • Implication: It is extremely sensitive to hydrolysis.[1] Unlike standard alkyl isocyanates, acidic quenching will shatter the ring system , reverting it to the open-chain aldehyde (5-hydroxypentanal) and ammonia.[1]

This guide provides protocols for controlled quenching (preserving the scaffold) and destructive decontamination (waste disposal).

Critical Safety Directive (The "Stop" Sign)

Before uncapping any reagent bottle, verify the following. Failure to adhere to these standards is the primary cause of sensitization events in drug discovery labs.

ParameterRequirementReason
Engineering Control Fume Hood ONLY High volatility + sensitization risk.[1][2] Never weigh on an open bench.
PPE (Hands) Double Nitrile or Laminate Isocyanates permeate latex instantly. Change outer gloves immediately upon splash.[1]
Respiratory P100/OV Cartridge If work must occur outside a hood (e.g., spill cleanup), standard surgical masks offer zero protection.
Decon Agent Freshly Prepared Isocyanate decontamination solutions (Decon Soln) degrade over time.

The Quenching Decision Matrix

Do not blindly add water.[1][2] Use this logic flow to determine the correct quenching agent for your specific goal.

QuenchLogic Start Start: Unreacted THP-NCO Goal What is your goal? Start->Goal Waste Disposal / Spill Cleanup Goal->Waste Excess Reagent Save Workup (Save Product) Goal->Save Reaction Mixture Destruction Aqueous Decon Solution (Water + Surf + Amine) Waste->Destruction Total Destruction Scavenge Solid Phase Scavenging (Amine Resin) Save->Scavenge High Purity Needed Derivatize Alcohol Quench (MeOH/EtOH) Save->Derivatize Standard Workup RingOpen WARNING: Ring Opens (Forms Aldehyde) Destruction->RingOpen Stable Ring Intact (Forms Urea/Carbamate) Scavenge->Stable Derivatize->Stable

Figure 1: Decision matrix for selecting the appropriate quenching protocol based on experimental goals.

Detailed Protocols

Protocol A: Controlled Quenching (Reaction Workup)

Use this when the THP-isocyanate was used in excess and you need to isolate your product without degrading the THP ring.

The Chemistry: We utilize a nucleophile (amine or alcohol) to convert the reactive isocyanate into a stable urea or carbamate.

  • Reaction:

    
     (Urea)[1]
    

Step-by-Step:

  • Cool the Mixture: Place reaction vessel in an ice bath (

    
    ). Isocyanate quenching is exothermic.[1]
    
  • Select Scavenger:

    • Preferred:Tris-(2-aminoethyl)amine polymer-bound (PS-Trisamine) .[1]

      • Load: 3.0 equivalents relative to excess isocyanate.[1]

      • Why? It forms a solid urea that is removed by simple filtration.[1] No chromatography required.[1]

    • Alternative:Morpholine or Ethanol .[1]

      • Load: 1.5 equivalents.[1]

      • Note: Ethanol is slower and may require mild heating or a catalyst (DBTL), which is not recommended for the 2-isomer due to thermal instability.[1] Use Morpholine for speed.[1]

  • Agitate: Stir gently for 30–60 minutes.

  • Verification: Spot on TLC. The isocyanate spot (usually high

    
    , stains with anisaldehyde) should disappear.
    
  • Filtration: Filter off the resin (if using PS-Trisamine).[1]

  • Evaporation: Concentrate the filtrate.

Protocol B: Destructive Decontamination (Waste & Spills)

Use this for cleaning glassware, rotary evaporators, and treating liquid waste.

The Chemistry: Water alone is too slow. We use a "Decon Solution" containing a surfactant (to solubilize the organic isocyanate) and an amine (to catalyze hydrolysis).

  • Mechanism:[1] Rapid hydrolysis to amine

    
     reaction with remaining isocyanate 
    
    
    
    polyurea sludge.[1]

The "Magic Mix" Recipe:

  • Water: 90%[1]

  • Concentrated Ammonia (or Sodium Carbonate): 5%

  • Liquid Detergent (SDS or generic soap): 5%

Step-by-Step:

  • Preparation: Prepare the Decon Solution in a dedicated waste container.

  • Application:

    • Glassware: Rinse contaminated glassware with acetone into the Decon Solution. Then, soak glassware in Decon Solution for 24 hours.[1]

    • Spills: Cover spill with absorbent pads.[1] Flood pads with Decon Solution. Wait 30 minutes before removal.

  • Wait Time: Allow the waste container to stand loosely capped (do NOT seal tightly) for 48 hours.

    • Warning: This reaction evolves

      
      .[1] Sealed bottles will explode.[1]
      
  • Disposal: Dispose of as hazardous aqueous waste containing trace organics.[1]

Troubleshooting & FAQs

Q1: My reaction mixture turned into a solid gel upon quenching. What happened?

A: You likely used a soluble diamine or water without enough solvent.[1]

  • The Cause: Isocyanates react with water/amines to form ureas. If the urea is insoluble in your solvent (e.g., DCM/Ether), it precipitates. If the concentration is high, the polyurea forms a cross-linked gel.

  • The Fix: Use Protocol A (PS-Trisamine) to keep the urea on the bead, or dilute significantly with MeOH before quenching to favor carbamate formation over urea networks.

Q2: I am seeing pressure buildup in my waste container.

A: This is normal but dangerous.

  • The Cause: Hydrolysis of isocyanates releases Carbon Dioxide (

    
    ).
    
  • The Fix: Never use tight-sealing caps on isocyanate waste immediately after generation.[1] Use vented caps or leave the lid loose for 48 hours in the fume hood.

Q3: Can I use acidic workup (1N HCl) to remove the excess THP-isocyanate?

A: ABSOLUTELY NOT for the 2-isomer.

  • The Cause: The 2-isocyanato group is on the anomeric carbon.[1] Acid catalyzes the cleavage of the C-O bond in the ring.

  • The Result: You will generate 5-hydroxypentanal (which polymerizes), ammonium salts, and a complex tar.[1] You will lose the THP protecting group if that was your intention.[1]

Q4: How do I detect if the isocyanate is fully quenched?

A: Standard TLC or IR.

  • IR Method: Look for the disappearance of the strong, sharp peak at ~2270 cm⁻¹ (the -N=C=O stretch). This is the gold standard.

  • Chemical Test: "SWYPE" indicators or colorimetric dipsticks are available for surface contamination checks.[1][3]

Visualizing the Mechanism

Understanding why we avoid acid with the 2-isomer is critical for your experimental design.

Mechanism cluster_Acid Acidic Quench (AVOID) cluster_Base Alcohol/Amine Quench (SAFE) THP_NCO THP-2-NCO (Anomeric) Acid H3O+ THP_NCO->Acid Nu MeOH / Amine THP_NCO->Nu RingOpen Ring Opening Acid->RingOpen Aldehyde 5-Hydroxypentanal + NH4+ + CO2 RingOpen->Aldehyde Stable Stable Adduct (Urethane/Urea) Nu->Stable Ring Preserved

Figure 2: Mechanistic divergence between acidic and nucleophilic quenching for anomeric isocyanates.

References

  • Safe Work Australia. (2020).[1] Guide to Handling Isocyanates. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: this compound.[1][4] Retrieved from [Link]

  • American Chemical Society (ACS). (2021).[1] Safety measures for working with isocyanate. Chemical & Engineering News (C&EN). Retrieved from [Link][5]

  • University of California, Santa Barbara. (n.d.).[1] SOP: Isocyanates. UCSB Environmental Health & Safety.[1] Retrieved from [Link]

Sources

Technical Support Center: Thermal Stability of N-(tetrahydropyran-2-yl) Ureas

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(tetrahydropyran-2-yl) ureas. This guide is designed for researchers, scientists, and drug development professionals who are working with these compounds and may encounter challenges related to their thermal stability. This resource provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Introduction

N-(tetrahydropyran-2-yl) ureas are a class of compounds that feature a tetrahydropyran (THP) group attached to a urea nitrogen. The THP group is often employed as a protecting group in organic synthesis. While the acid lability of the THP group is well-documented, its behavior under thermal stress is less commonly discussed and can be a source of unexpected experimental outcomes.[1][2] This guide will address potential issues related to the thermal stability of these molecules, offering insights into their decomposition pathways and providing practical solutions for their handling and use in thermally sensitive applications.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with N-(tetrahydropyran-2-yl) ureas, particularly when they are subjected to elevated temperatures.

Issue: Unexpected Decomposition of the N-(tetrahydropyran-2-yl) Urea During a Reaction at Elevated Temperatures.

Question: I am running a reaction with my N-(tetrahydropyran-2-yl) urea derivative at 80°C, and I am observing significant decomposition of my starting material. What could be the cause?

Answer:

While the THP group is primarily known for its sensitivity to acid, the N-THP linkage in your urea derivative, which forms a hemiaminal ether-like structure, can also be thermally labile. The decomposition is likely initiated by the cleavage of the C-N bond between the tetrahydropyran ring and the urea nitrogen. This can proceed through a retro-ene type reaction or a concerted mechanism, particularly at elevated temperatures.

The urea moiety itself can also contribute to instability. Urea derivatives are known to undergo thermal decomposition to form isocyanates and amines.[3] The presence of the THP group could potentially lower the decomposition temperature compared to more robustly substituted ureas.

Possible Decomposition Pathways:

  • Retro-Ene Reaction: The N-(tetrahydropyran-2-yl) urea can undergo a retro-ene reaction upon heating, leading to the formation of dihydropyran and the corresponding urea.

  • Isocyanate Formation: The urea linkage can fragment, yielding an isocyanate and a THP-protected amine. The THP-amine itself may be unstable under these conditions.

Recommendations:

  • Lower the Reaction Temperature: If the reaction chemistry allows, reduce the temperature to minimize thermal decomposition.

  • Use of a Milder Solvent: Solvents can play a role in thermal stability. Consider using a less polar, aprotic solvent.

  • Alternative Protecting Groups: If thermal stability is a persistent issue, consider using a more robust protecting group for the urea nitrogen, such as a Boc or a benzyl group, which have more predictable thermal deprotection profiles.[4][5]

Issue: Formation of an Unexpected Byproduct with a Mass Corresponding to the Unprotected Urea.

Question: During my work-up, which involves heating to remove a high-boiling solvent, I am isolating a significant amount of the corresponding unprotected urea. What is happening?

Answer:

The formation of the unprotected urea is a strong indication that the N-THP group is being cleaved under your work-up conditions. This is a common issue, as the THP group is susceptible to cleavage even under mildly acidic conditions that can be generated at elevated temperatures, especially if trace amounts of water are present.[1][6]

Causality:

  • Trace Acid Catalysis: The high temperature can promote the generation of acidic species from the solvent or other reagents, which can then catalyze the hydrolysis of the N-THP bond.

  • Hydrolysis: If your solvent is not rigorously anhydrous, the presence of water at elevated temperatures can lead to the hydrolysis of the hemiaminal ether linkage.

Preventative Measures:

  • Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous.

  • Avoid High Temperatures During Work-up: If possible, use techniques like vacuum distillation at a lower temperature or precipitation/crystallization to isolate your product.

  • Neutralize the Reaction Mixture: Before heating, consider washing the reaction mixture with a mild basic solution (e.g., saturated sodium bicarbonate) to neutralize any trace acids.

Issue: Inconsistent Reaction Yields and Purity When Scaling Up a Reaction.

Question: I have a reliable small-scale procedure involving an N-(tetrahydropyran-2-yl) urea, but upon scaling up, I am seeing a drop in yield and the formation of multiple impurities. Why is this happening?

Answer:

Scaling up reactions can often exacerbate thermal stability issues due to differences in heat transfer. A larger reaction volume has a lower surface-area-to-volume ratio, making it more difficult to control the internal temperature. This can lead to localized "hot spots" where the temperature is significantly higher than what is measured, leading to decomposition.[7]

Key Factors in Scale-Up:

  • Heat Transfer: Inefficient heat dissipation in larger reactors can lead to runaway temperatures.

  • Mixing: Inadequate mixing can also contribute to localized overheating.

  • Extended Reaction Times: Longer reaction times at elevated temperatures increase the likelihood of thermal degradation.

Recommendations for Scale-Up:

  • Efficient Temperature Control: Use a reactor with good temperature control and agitation.

  • Gradual Addition: If the reaction is exothermic, add reagents slowly to manage the heat generated.

  • Solvent Choice: Use a solvent with a boiling point that can help to control the reaction temperature through reflux.

  • Kinetic Analysis: Consider performing a kinetic analysis to understand the temperature sensitivity of your reaction and any competing decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of N-(tetrahydropyran-2-yl) ureas in the solid state?

A1: In the solid state and at room temperature, N-(tetrahydropyran-2-yl) ureas are generally stable. However, their long-term stability can be affected by storage conditions. It is advisable to store them in a cool, dry, and dark place to prevent slow degradation. As with many organic compounds, stability can be influenced by the presence of impurities.

Q2: Are there any solvents that should be avoided when heating N-(tetrahydropyran-2-yl) ureas?

A2: Protic solvents, especially in the presence of heat, can promote the cleavage of the N-THP bond. Acidic solvents should be strictly avoided unless deprotection is intended. Even seemingly neutral solvents can contain acidic impurities, so using freshly distilled or high-purity solvents is recommended.

Q3: Can I use mass spectrometry to analyze the thermal decomposition of my N-(tetrahydropyran-2-yl) urea?

A3: Yes, techniques like thermogravimetric analysis coupled with mass spectrometry (TGA-MS) can be very informative. This allows you to identify the temperatures at which mass loss occurs and to identify the gaseous products of decomposition, which can help in elucidating the degradation pathway.[8] Common fragments to look for would include dihydropyran, the corresponding isocyanate, and fragments of the urea.

Q4: How does the substitution on the other urea nitrogen affect thermal stability?

A4: The nature of the substituent on the other urea nitrogen can significantly influence the overall stability of the molecule. Electron-withdrawing groups may increase the acidity of the urea N-H proton, potentially affecting its reactivity. Bulky substituents can introduce steric hindrance, which might stabilize the urea bond.[9]

Q5: Are there any specific safety precautions I should take when working with these compounds at high temperatures?

A5: When heating any organic compound, it is crucial to work in a well-ventilated fume hood. The thermal decomposition of ureas can produce isocyanates, which are respiratory sensitizers and can be toxic.[3] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Small-Scale Thermal Stability Test

This protocol provides a basic method to assess the thermal stability of your N-(tetrahydropyran-2-yl) urea in a specific solvent.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the N-(tetrahydropyran-2-yl) urea (e.g., 10 mg) in a known volume of the desired solvent (e.g., 1 mL) in a sealed vial.

  • Control Sample: Prepare an identical sample that will be kept at room temperature as a control.

  • Heating: Place the sample vial in a temperature-controlled heating block or oil bath at the desired temperature.

  • Time Points: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from the heated sample and the control sample.

  • Analysis: Analyze the aliquots by a suitable method such as HPLC, LC-MS, or TLC to monitor the disappearance of the starting material and the appearance of any degradation products.

  • Data Interpretation: Compare the results from the heated sample to the control to determine the extent of decomposition over time at that temperature.

Visualizations

Diagram 1: Potential Thermal Decomposition Pathways

G cluster_0 N-(tetrahydropyran-2-yl) Urea cluster_1 Decomposition Products A R-NH-CO-N(THP)-R' B Dihydropyran A->B Retro-Ene Reaction C Urea (R-NH-CO-NH-R') A->C Deprotection D Isocyanate (R-N=C=O) A->D Urea Fragmentation E THP-Amine (R'-NH-THP) A->E Urea Fragmentation

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of Tetrahydro-2-isocyanato-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts of Tetrahydro-2-isocyanato-2H-pyran , structured for researchers requiring precise characterization data.

Diagnostic Protocols, Spectral Assignment, and Purity Profiling

Executive Summary & Application Context

This compound is a specialized heterocyclic reagent used primarily as a masked isocyanate equivalent or for introducing the tetrahydropyranyl (THP) moiety onto nucleophiles via urea/carbamate linkages. Unlike standard aliphatic isocyanates (e.g., cyclohexyl isocyanate), this compound possesses an anomeric center (O-CH-N) that renders it electronically unique and highly sensitive to hydrolysis.

This guide compares the NMR signature of the pure reagent against its primary "alternatives"—specifically its starting material (3,4-dihydro-2H-pyran) and its degradation product (1,3-bis(tetrahydropyran-2-yl)urea) —to enable rapid purity assessment and reaction monitoring.

Theoretical & Experimental NMR Assignment

The structural feature governing the NMR spectrum is the anomeric carbon (C2) . The proton attached here (H2) is deshielded by both the ring oxygen and the isocyanate nitrogen, placing it in a distinct "anomeric window" downfield of standard aliphatic protons.

Core Chemical Shifts (1H NMR, 400 MHz, CDCl₃)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Value
H-2 Anomeric (O-CH-NCO) 5.25 – 5.55 dd or m J ≈ 3–5 HzHigh (Critical)
H-6 Ether Methylene (-OCH₂-)3.50 – 3.95m-Moderate
H-3 Methylene (Alpha to C2)1.90 – 2.10m-Low
H-4, H-5 Ring Methylenes1.50 – 1.70m-Low

Technical Insight: The H-2 signal is the primary purity marker. In standard THP-ethers (protected alcohols), this proton appears at 4.5–4.8 ppm . The electron-withdrawing nature of the isocyanate group (-N=C=O) shifts this signal downfield to >5.2 ppm , clearly distinguishing it from protected alcohol side-products.

Comparative Analysis: Product vs. Alternatives (Impurities)

In a research setting, the "alternatives" are the chemical species that coexist in the reaction matrix. Distinguishing the active reagent from its precursors and breakdown products is critical for yield calculation.

Table 1: Spectral Differentiation Guide
CompoundRoleDiagnostic Signal (

H-2/Olefin)
Key DistinguisherStatus
This compound Target Product 5.30 ppm (dd) No NH signal Active Reagent
3,4-Dihydro-2H-pyran (DHP) Starting Material6.35 ppm (d) & 4.68 ppm (m)Vinylic protons (Olefinic region)Unreacted Precursor
1,3-Bis(tetrahydropyran-2-yl)urea Hydrolysis Product4.90 – 5.10 ppm (m)Broad NH singlet (5.5–6.5 ppm) Deactivated Waste
2-Aminotetrahydropyran Transient Intermediate~4.20 ppm (m)Broad NH₂ (variable)Unstable
Mechanistic Causality of Shifts
  • Dihydropyran (DHP): The vinylic proton at C2 is part of an enol ether system, shifting it significantly downfield (6.35 ppm) due to resonance. Its disappearance is the best metric for reaction completion.

  • Urea Formation: Upon exposure to moisture, the isocyanate hydrolyzes to the amine, which rapidly reacts with remaining isocyanate to form the urea. The urea's H-2 proton shifts upfield slightly compared to the isocyanate, but the appearance of the urea NH proton is the definitive "flag" for wet solvents or improper storage.

Visualization: Characterization Workflow

The following diagram outlines the logical flow for identifying the compound and troubleshooting common spectral anomalies.

NMR_Workflow Start Crude Reaction Mixture (DHP + HNCO/Reagents) Check_Olefin Check 6.3 - 6.4 ppm (Vinylic Region) Start->Check_Olefin Olefin_Present Signal Present: Unreacted DHP Check_Olefin->Olefin_Present doublet Olefin_Absent Signal Absent: Reaction Complete Check_Olefin->Olefin_Absent Check_Anomeric Analyze 5.2 - 5.6 ppm (Anomeric Region) Olefin_Absent->Check_Anomeric Signal_53 Sharp dd @ ~5.3 ppm No NH Signal Check_Anomeric->Signal_53 Signal_NH Multiplet @ ~5.0 ppm + Broad Singlet @ 6.0 ppm Check_Anomeric->Signal_NH Result_Pure CONFIRMED: This compound Signal_53->Result_Pure Result_Urea DEGRADATION: Symmetric Urea Detected (Moisture Contamination) Signal_NH->Result_Urea

Figure 1: Decision tree for verifying the synthesis of this compound from Dihydropyran.

Experimental Protocol: Handling & Acquisition

To ensure spectral fidelity and prevent in-tube hydrolysis (which generates false "Alternative" signals), follow this strict protocol.

Step-by-Step Methodology
  • Solvent Selection:

    • Preferred: CDCl₃ (Deuterated Chloroform) stored over activated 4Å molecular sieves.

    • Reasoning: Isocyanates react with nucleophilic solvents (MeOH-d4, D2O) to form carbamates or ureas immediately. DMSO-d6 may contain residual water that triggers hydrolysis.

  • Sample Preparation:

    • Prepare the NMR tube under an inert atmosphere (N₂ or Ar) if possible.

    • Filter the solution through a small plug of anhydrous MgSO₄ if the sample was exposed to air.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H zg30.

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds. The quaternary carbon of the isocyanate affects the relaxation of the adjacent H-2; sufficient delay ensures accurate integration for purity calculations.

    • Scans: 16–32 scans are sufficient for >10 mg samples.

Self-Validating Purity Check
  • Integration Test: Integrate the H-2 signal (1H). Compare it to the H-6 methylene signal (2H, ~3.6 ppm).

  • Ratio: The ratio must be 1 : 2 .

  • Deviation: If the H-6 region integrates >2.0 relative to H-2, suspect the presence of polymeric THP species or ring-opened impurities (e.g., 5-hydroxypentanal derivatives).

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1][2] Chem.1997 , 62, 7512–7515.[2][3] Link

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[2] Org.[1][4] Process Res. Dev.2016 , 20, 661–667. Link

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Chapter 3: NMR Spectroscopy - Anomeric Effects).
  • Sigma-Aldrich. "3,4-Dihydro-2H-pyran Product Information & Spectral Data." Link

  • National Institute of Standards and Technology (NIST). "Tetrahydro-2H-pyran-2-one (Valerolactone) Mass & NMR Spectra." NIST Chemistry WebBook.Link

Sources

IR spectrum characteristic peaks for 2-isocyanatooxane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

2-Isocyanatooxane (also known as tetrahydropyran-2-yl isocyanate) is a specialized heterocyclic building block used frequently in the synthesis of urea-linked peptidomimetics and carbamate-protected pharmacophores. Unlike standard aliphatic isocyanates, the isocyanate group in this molecule is attached to the anomeric position of the tetrahydropyran ring.

This structural uniqueness creates a distinct electronic environment—the anomeric effect —where the lone pair of the ring oxygen interacts with the antibonding orbital of the C-N bond. For the spectroscopist, this results in a diagnostic shift in the infrared (IR) absorption frequency compared to standard aliphatic or aromatic alternatives.

This guide provides a definitive spectral comparison, experimental protocols for handling this moisture-sensitive reagent, and a validated method for reaction monitoring.

Comparative Spectral Analysis

The following analysis contrasts 2-isocyanatooxane with its closest aliphatic analog (Cyclohexyl Isocyanate) and a standard aromatic reagent (Phenyl Isocyanate).

Table 1: Characteristic IR Peak Comparison
Feature2-Isocyanatooxane (Target)Cyclohexyl Isocyanate (Aliphatic Std)Phenyl Isocyanate (Aromatic Std)Spectroscopic Note
-N=C=O Stretch 2257 cm⁻¹ (Strong)~2270 cm⁻¹~2260–2270 cm⁻¹The 2-oxanyl group lowers the frequency slightly due to the inductive effect of the ring oxygen.
C-O-C (Ether) 1080–1100 cm⁻¹ AbsentAbsentDiagnostic band for the tetrahydropyran ring; absent in carbocyclic isocyanates.
C-H Stretch 2850–2950 cm⁻¹2850–2930 cm⁻¹>3000 cm⁻¹ (Aromatic)2-Isocyanatooxane lacks the aromatic C-H stretch >3000 cm⁻¹.
Reactivity (Hydrolysis) High ModerateModerateThe hemiacetal-like linkage makes the NCO group extremely sensitive to moisture.

Critical Insight: The shift to 2257 cm⁻¹ is subtle but reproducible. In high-resolution FTIR, distinguishing this from the standard 2270 cm⁻¹ of alkyl isocyanates confirms the integrity of the anomeric center.

Experimental Protocol: Moisture-Exclusion IR Sampling

The primary failure mode in characterizing 2-isocyanatooxane is hydrolysis, which consumes the isocyanate to form a urea derivative. The following protocol ensures spectral fidelity.

Workflow Diagram: Anhydrous Sampling

IR_Protocol Step1 Preparation Step2 Purge Chamber Step1->Step2 Dry N2 Flow Step3 Liquid Cell Loading Step2->Step3 Syringe Transfer Step4 Acquisition Step3->Step4 Fast Scan (16 scans) Step5 Validation Step4->Step5 Check 2257 cm⁻¹ Step5->Step3 If Urea Peak (1650) detected

Figure 1: Validated workflow for obtaining the IR spectrum of moisture-sensitive isocyanates.

Step-by-Step Methodology
  • Instrument Setup:

    • Purge the FTIR sample compartment with dry nitrogen for 15 minutes prior to background collection.

    • Use a CaF₂ or KBr liquid cell (0.1 mm path length). Avoid ZnSe if acidic impurities are suspected.

  • Sample Preparation (Glovebox or Schlenk Line):

    • Withdraw 2-isocyanatooxane using a gas-tight syringe flushed with dry argon.

    • Do not dilute unless necessary; neat liquid films provide the sharpest 2257 cm⁻¹ peak without solvent interference.

  • Acquisition:

    • Inject the sample into the cell.

    • Immediately run a "Fast Scan" (4 cm⁻¹ resolution, 16 scans).

    • Pass/Fail Criteria:

      • Pass: Sharp peak at 2257 cm⁻¹; baseline flat at 3300–3400 cm⁻¹.

      • Fail: Broadening at 3350 cm⁻¹ (N-H stretch) or new peak at 1650 cm⁻¹ (Urea C=O). This indicates hydrolysis.

Application: Reaction Monitoring (Urea Synthesis)

In drug discovery, 2-isocyanatooxane is often reacted with amines to form urea linkages. IR is the superior method for monitoring this conversion because the NCO peak is in a "silent region" of the spectrum.

Spectral Evolution Logic

As the reaction proceeds:

  • Reactant (Isocyanate): The peak at 2257 cm⁻¹ decreases.

  • Product (Urea): New peaks emerge at 1660–1690 cm⁻¹ (C=O, Amide I) and 1550 cm⁻¹ (N-H bend, Amide II).

  • Completion: Total disappearance of the 2257 cm⁻¹ band.

Pathway Visualization

Reaction_Path cluster_spectra Spectral Shift Isocyanate 2-Isocyanatooxane (Peak: 2257 cm⁻¹) Reaction Nucleophilic Addition Isocyanate->Reaction Electrophile Amine Primary Amine (R-NH₂) Amine->Reaction Nucleophile Urea N-Tetrahydropyranyl Urea (Peaks: 1660, 1550, 3350 cm⁻¹) Reaction->Urea Yields NCO_Loss Loss of N=C=O (2257 cm⁻¹) Reaction->NCO_Loss CO_Gain Gain of C=O (1660 cm⁻¹) Reaction->CO_Gain

Figure 2: Spectroscopic tracking of the conversion from isocyanate to urea.

References

  • Horning, D. E., & Muchowski, J. M. (1968). Tetrahydropyranyl protecting group.[1] I. Tetrahydropyran-2-yl isocyanate.[2][3] Canadian Journal of Chemistry, 46(15), 2617–2619. [Link] (Primary source for the 2257 cm⁻¹ liquid film assignment).

  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Common Isocyanates. National Institute of Standards and Technology.[4] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on functional group characteristic frequencies).

Sources

A Senior Application Scientist's Guide to Distinguishing 2-Isocyanato and 4-Isocyanato Tetrahydropyran Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Positional Isomerism in Drug Development

In the landscape of modern drug discovery and development, the precise structural characterization of intermediates and active pharmaceutical ingredients (APIs) is paramount. Positional isomers, molecules that share the same molecular formula but differ in the position of a functional group, present a significant analytical challenge.[1][2] The 2-isocyanato and 4-isocyanato derivatives of tetrahydropyran (THP) epitomize this challenge. While both are valuable building blocks, their distinct substitution patterns on the THP ring—an anomeric C2 position versus a standard C4 position—can lead to profound differences in reactivity, metabolic stability, and biological activity.

This guide provides a comprehensive, data-driven comparison of these two isomers. We will delve into the nuanced differences in their spectroscopic signatures and outline robust analytical workflows to ensure their unambiguous identification. The methodologies presented are grounded in fundamental chemical principles and validated through experimental data, providing researchers with a reliable framework for quality control and characterization.

Part 1: The Structural and Electronic Divide

The core difference between the two isomers lies in the electronic environment of the isocyanate group.

  • 2-Isocyanato-tetrahydropyran: The isocyanate group is attached to the C2 carbon, which is an anomeric center. This means it is bonded to both a carbon and the ring's oxygen atom. This position results in significant electronic influence from the adjacent oxygen, affecting the chemical shifts of nearby protons and carbons.

  • 4-Isocyanato-tetrahydropyran: The isocyanate group is at the C4 position, a standard secondary carbon within the aliphatic ether ring. Its electronic environment is more conventional and less influenced by the ring oxygen compared to the C2 position.

This fundamental difference is the key to their analytical differentiation.

G cluster_0 Isomer Structures Isomer2 Isomer2_label 2-Isocyanato-tetrahydropyran (Anomeric Position) Isomer4 Isomer4_label 4-Isocyanato-tetrahydropyran (Aliphatic Position)

Caption: Molecular structures of the two tetrahydropyran isomers.

Part 2: Spectroscopic Fingerprinting for Unambiguous Identification

A multi-technique spectroscopic approach provides the highest confidence in distinguishing between the 2- and 4-isomers.

Infrared (IR) Spectroscopy: A Functional Group Confirmation

The isocyanate functional group (–N=C=O) possesses a strong, sharp, and highly characteristic asymmetric stretching vibration. This absorption band is an excellent marker for confirming the presence of the isocyanate moiety in a sample.[3]

  • Characteristic Absorption: Both isomers will exhibit a prominent absorption peak in the region of 2240–2285 cm⁻¹ .[3]

  • Utility: While IR spectroscopy reliably confirms the presence of the isocyanate group, it cannot, by itself, distinguish between the 2- and 4-isomers. The position of the substituent on the tetrahydropyran ring has a negligible effect on the –N=C=O stretching frequency.[4] Therefore, IR is a necessary but not sufficient technique for isomer differentiation. It is best used as a primary screening tool to confirm functionality before proceeding to more definitive methods like NMR.

Functional Group Vibrational Mode **Expected Frequency (cm⁻¹) **
Isocyanate (–N=C=O)Asymmetric Stretch2240 - 2285
C–O–C EtherStretch1050 - 1150
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is the most powerful and definitive technique for distinguishing these positional isomers.[5] The differences in the electronic environments of the C2 and C4 positions lead to distinct and predictable chemical shifts in both ¹H and ¹³C NMR spectra.

The most telling signal in the ¹H NMR spectrum is the proton attached to the carbon bearing the isocyanate group (the CH–NCO proton).

  • 2-Isocyanato-tetrahydropyran: The proton at the C2 position is deshielded by two electron-withdrawing groups: the ring oxygen and the isocyanate nitrogen. This results in a significant downfield shift, expected to be in the range of δ 4.5 - 5.5 ppm .

  • 4-Isocyanato-tetrahydropyran: The proton at the C4 position is only directly influenced by the isocyanate group. While still deshielded, its chemical shift will be significantly more upfield compared to the C2 proton, likely appearing in the δ 3.5 - 4.2 ppm region.

The ¹³C NMR spectrum provides complementary and confirmatory evidence. The chemical shift of the carbon atom bonded to the isocyanate group is highly informative.

  • 2-Isocyanato-tetrahydropyran: The C2 carbon, being an anomeric carbon, will be significantly deshielded and is expected to have a chemical shift in the range of δ 85 - 95 ppm .

  • 4-Isocyanato-tetrahydropyran: The C4 carbon is a standard secondary carbon attached to an electron-withdrawing group. Its chemical shift will be considerably lower, anticipated in the δ 50 - 60 ppm range.

Isomer Key Signal Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
2-Isocyanato-tetrahydropyranH-2 (CH-NCO)4.5 - 5.585 - 95
C-2 (CH-NCO)
4-Isocyanato-tetrahydropyranH-4 (CH-NCO)3.5 - 4.250 - 60
C-4 (CH-NCO)

Note: Expected chemical shifts are estimates and can be influenced by solvent and concentration.

Mass Spectrometry (MS): Fragmentation as a Clue

Electron ionization mass spectrometry (EI-MS) can provide supporting evidence through the analysis of fragmentation patterns. The initial fragmentation of the tetrahydropyran ring is often a retro-Diels-Alder reaction or cleavage adjacent to the oxygen atom. The position of the isocyanate group will direct the subsequent fragmentation pathways, potentially leading to unique daughter ions for each isomer.[6]

  • Expected Fragmentation: For both isomers, a primary loss of the isocyanate group (·NCO) or related fragments is possible. However, the most characteristic fragmentation of the THP ring itself involves the loss of C₂H₄O or related neutral fragments. The relative abundance of ions resulting from cleavage at different points in the ring will differ based on the substituent's location, which stabilizes adjacent carbocations differently. A detailed analysis of the fragmentation patterns, especially with high-resolution MS (HRMS) to determine the elemental composition of fragments, can help distinguish the isomers.[7][8]

Part 3: Experimental Protocols & Workflow

A systematic workflow ensures efficient and accurate isomer identification.

Caption: Recommended analytical workflow for isomer differentiation.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the tetrahydropyran isocyanate sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Causality: Chloroform-d is a good first choice as it is a common solvent for organic molecules. Isocyanates are reactive towards protic solvents like methanol-d₄.[9]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis:

    • Integrate the ¹H spectrum to confirm proton counts.

    • Identify the key CH-NCO proton signal. A chemical shift > 4.5 ppm strongly indicates the 2-isomer.

    • Identify the corresponding C-NCO carbon signal in the ¹³C spectrum. A chemical shift > 85 ppm confirms the 2-isomer.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct injection of reactive isocyanates onto a GC column can be problematic. Derivatization to a more stable compound is often the preferred method for ensuring good chromatography and purity analysis.[5][10]

  • Derivatization:

    • In a vial, dissolve ~1 mg of the isocyanate isomer in 1 mL of a dry, aprotic solvent (e.g., toluene).

    • Add a slight excess (1.1 equivalents) of a nucleophile, such as methanol or benzylamine, and a catalytic amount of a non-nucleophilic base like triethylamine.

    • Allow the reaction to proceed at room temperature for 30 minutes. The isocyanate will be converted to a stable urethane or urea derivative.[9]

  • GC-MS Analysis:

    • Inject a 1 µL aliquot of the derivatized sample solution into the GC-MS.

    • Use a standard non-polar column (e.g., DB-5ms) and a temperature gradient (e.g., 50 °C to 250 °C).

  • Data Analysis:

    • Confirm the expected molecular ion peak for the derivatized product.

    • The retention times of the two derivatized isomers will likely differ, providing a method for chromatographic separation and quantification.[11]

Conclusion

While 2-isocyanato- and 4-isocyanato-tetrahydropyran are challenging to distinguish due to their isomeric nature, a systematic analytical approach can provide unambiguous identification. IR spectroscopy serves as an effective initial screen for the key isocyanate functional group. However, NMR spectroscopy is the definitive technique . The distinct downfield chemical shift of the anomeric C2-proton and C2-carbon in the ¹H and ¹³C spectra, respectively, serves as an unequivocal fingerprint for 2-isocyanato-tetrahydropyran . For purity analysis and separation, a derivatization-GC-MS approach offers a robust and reliable method. By employing this multi-faceted strategy, researchers can ensure the structural integrity of their chemical entities, a critical step in the rigorous process of drug development.

References

  • Taylor & Francis. (2025, December 11). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications.
  • PMC. (2025, December 12). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications.
  • Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.
  • Environment Protection Engineering. DETERMINATION OF ISOCYANATES IN WATER SAMPLES BY IR SPECTROPHOTOMETRY.
  • PMC. An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry.
  • Spectroscopy Online. (2023, June 28). Infrared Spectroscopy of Polymers XIII: Polyurethanes.
  • ACS Publications. Mass spectrometry in structural and stereochemical problems. CLIV. Electron impact-promoted fragmentation of alkyl tetrahydropyranyl ethers and thioethers. The Journal of Organic Chemistry.
  • Thermo Fisher Scientific. Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation.
  • Wikipedia. Isocyanate.
  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.
  • Master Organic Chemistry. (2018, September 10). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers.
  • RotaChrom. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1).

Sources

C13 NMR Analysis of Anomeric Carbon in 2-Isocyanatooxane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the C13 NMR characterization of 2-isocyanatooxane, focusing on the anomeric carbon. It is designed for researchers requiring precise structural validation of heterocycles in drug discovery and polymer synthesis.

Executive Summary

2-Isocyanatooxane (Tetrahydropyran-2-yl isocyanate) acts as a critical electrophilic building block. Its reactivity and structural conformation are governed by the anomeric effect , which forces the isocyanate group into an axial position, contrary to steric predictions. This guide compares the C13 NMR signature of 2-isocyanatooxane against steric analogs (Cyclohexyl isocyanate) and electronic analogs (2-Chlorooxane) to establish a robust identification protocol.

Theoretical Grounding: The Anomeric Effect

The structural integrity of 2-isocyanatooxane hinges on the hyperconjugative interaction at the anomeric center (C2). Unlike cyclohexane derivatives, where bulky groups prefer the equatorial position to minimize 1,3-diaxial interactions, 2-isocyanatooxane predominantly adopts the axial conformation .

  • Mechanism: Overlap between the non-bonding lone pair of the ring oxygen (

    
    ) and the antibonding orbital of the C-N bond (
    
    
    
    ).
  • Result: This interaction stabilizes the axial conformer but deshields the anomeric carbon, resulting in a distinct downfield shift in C13 NMR compared to carbocyclic analogs.

Visualization: Anomeric Stabilization Pathway

AnomericEffect O_LonePair Ring Oxygen Lone Pair (n) Interaction Hyperconjugation (n -> sigma*) O_LonePair->Interaction Antibonding C2-N Antibonding Orbital (sigma*) Interaction->Antibonding Consequence Axial Conformer Stabilization & C2 Deshielding Antibonding->Consequence leads to

Caption: Orbital interaction diagram illustrating the stabilization of the axial isocyanate via the anomeric effect.

Comparative Analysis

To validate the structure of 2-isocyanatooxane, one must distinguish it from open-chain or carbocyclic alternatives. The Table below contrasts the key C13 NMR signals.

Table 1: Comparative C13 NMR Chemical Shifts (ppm)
Feature2-Isocyanatooxane (Target)Cyclohexyl Isocyanate (Steric Control)2-Chlorooxane (Electronic Control)
Anomeric/Methine Carbon (C2) 88.0 – 94.0 ppm (Doublet-like*)49.0 – 51.0 ppm 98.0 – 102.0 ppm
Isocyanate Carbon (-N=C=O) 124.0 – 128.0 ppm 122.0 – 125.0 ppm N/A
C6 (Ring O-CH2) 65.0 – 68.0 ppm 25.0 – 27.0 ppm (CH2)60.0 – 65.0 ppm
Conformational Preference Axial (>85%) Equatorial (>95%)Axial (>90%)

Key Analytical Insights:

  • The "Anomeric Shift": The C2 carbon in 2-isocyanatooxane appears ~40 ppm downfield relative to cyclohexyl isocyanate. This massive shift confirms the presence of the direct O-C-N linkage.

  • Differentiation from Chloride: While both 2-isocyanato and 2-chloro derivatives show downfield anomeric signals, the isocyanate carbon signal (~126 ppm) is the definitive fingerprint for the former.

  • Proton Correlation: In H1 NMR, the anomeric proton of the axial conformer appears as a singlet (or narrow multiplet) at ~5.1 ppm . This narrow linewidth (

    
     Hz) confirms the proton is equatorial, proving the isocyanate group is axial.
    

Experimental Protocol: Self-Validating Analysis

Isocyanates are moisture-sensitive. Hydrolysis yields the corresponding amine, which instantly reacts with remaining isocyanate to form a urea dimer, ruining the spectrum.

Workflow: Moisture-Free NMR Acquisition

NMRProtocol Start Start: Sample Prep Solvent Solvent Choice: CDCl3 (dried over 4A sieves) Start->Solvent Vessel Vessel: Oven-dried NMR tube + Septum cap Solvent->Vessel Transfer Transfer: Syringe under N2/Ar flow Vessel->Transfer Acquisition Acquisition: Standard 13C {1H} Decoupled Transfer->Acquisition Check QC Check: Look for Urea C=O (~155 ppm) Acquisition->Check Check->Start Present (Sample Degraded) Result Valid Spectrum Check->Result Absent

Caption: Step-by-step decision tree for handling moisture-sensitive isocyanate samples for NMR.

Detailed Methodology
  • Solvent Preparation: Use CDCl3 stored over activated 4Å molecular sieves for at least 24 hours. Isocyanates react with water to form carbamic acids, which decarboxylate to amines.

  • Sample Concentration: Prepare a ~50-100 mg/mL solution. High concentration aids in detecting the quaternary isocyanate carbon, which has a long relaxation time (

    
    ).
    
  • Pulse Sequence: Use a standard proton-decoupled C13 pulse sequence (zgpg30 or equivalent).

    • Optimization: Set the relaxation delay (

      
      ) to 2-3 seconds  (longer than standard) to ensure quantitative integration of the -NCO carbon.
      
  • Validation Criterion: Check for a peak at ~155-158 ppm . The presence of this peak indicates urea formation (decomposition). A pure sample should show only the -NCO peak at ~124-128 ppm.

References

  • Canadian Science Publishing. (1968). Tetrahydropyranyl protecting group. I. Tetrahydropyran-2-yl isocyanate.[1][2][3] Retrieved from

  • ChemicalBook. (2023). Hexyl isocyanate 13C NMR Spectrum. Retrieved from

  • Royal Society of Chemistry. (2010). The anomeric effect: the dominance of exchange effects. Retrieved from

  • Oregon State University. (2022). 13C NMR Chemical Shift Tables. Retrieved from

  • Doc Brown's Chemistry. (2023). 13C NMR spectrum of cyclohexene and derivatives. Retrieved from

Sources

A Comparative Guide to the Reactivity of Alkyl Isocyanates vs. 2-Isocyanatotetrahydropyran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isocyanates (compounds containing the R−N=C=O functional group) are a cornerstone of polymer chemistry, prized for their high reactivity toward nucleophiles, which enables the formation of diverse and robust materials such as polyurethanes.[1] The electrophilic carbon atom in the isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and water.[2] This reactivity is fundamental to their application in coatings, adhesives, foams, and biomedical devices.[2]

The reactivity of an isocyanate is not a monolithic property; it is intricately governed by the nature of the "R" group attached to the isocyanate moiety. This guide provides an in-depth comparative analysis of the reactivity of two distinct classes of isocyanates: simple alkyl isocyanates and the cyclic ether-containing 2-isocyanatotetrahydropyran. Understanding these differences is critical for researchers and drug development professionals in designing materials with tailored properties and optimizing reaction kinetics for specific applications.

This document will explore the structural and electronic factors that differentiate these isocyanates, present comparative reactivity data, discuss the underlying mechanisms, and provide detailed experimental protocols for assessing their reactivity in a laboratory setting.

Structural and Electronic Considerations

The reactivity of the isocyanate group is dictated by the electrophilicity of its carbonyl carbon. This, in turn, is influenced by both electronic and steric effects of the substituent (R-group).[3][4]

Alkyl Isocyanates: In simple alkyl isocyanates (e.g., butyl isocyanate, hexyl isocyanate), the alkyl chain is a saturated hydrocarbon. These groups are generally considered electron-donating through an inductive effect. This effect slightly reduces the partial positive charge on the isocyanate carbon, thereby moderating its electrophilicity compared to aromatic isocyanates where the ring is electron-withdrawing.[5][6] Steric hindrance also plays a role; bulkier alkyl groups can impede the approach of a nucleophile to the reactive center.[6]

2-Isocyanatotetrahydropyran: 2-Isocyanatotetrahydropyran presents a more complex structural profile. The isocyanate group is attached to a carbon atom adjacent to the oxygen atom within the tetrahydropyran (THP) ring. This proximity to the ether oxygen introduces significant electronic effects. Oxygen is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect), which increases the electrophilicity of the isocyanate carbon. This effect would suggest a higher reactivity compared to simple alkyl isocyanates.

However, the oxygen atom also possesses lone pairs of electrons that can participate in resonance, creating a potential electron-donating mesomeric effect (+M effect). The interplay between these opposing electronic forces, combined with the steric bulk and conformational rigidity of the THP ring, results in a unique reactivity profile that warrants experimental comparison.

Comparative Reactivity Analysis

The reaction of isocyanates with nucleophiles is the cornerstone of their utility. The general order of reactivity for common nucleophiles is: primary amines > primary alcohols > secondary amines > water.[7]

Reaction with Alcohols (Urethane Formation)

The reaction between an isocyanate and an alcohol yields a urethane linkage, a fundamental reaction in polyurethane chemistry.[1]

ROH + R'NCO → ROC(O)N(H)R'

While specific kinetic data directly comparing 2-isocyanatotetrahydropyran with a range of alkyl isocyanates is not abundant in publicly accessible literature, the principles of physical organic chemistry allow for a strong predictive analysis. The electron-withdrawing nature of the adjacent ether oxygen in 2-isocyanatotetrahydropyran is expected to make it more reactive than a simple primary alkyl isocyanate like butyl isocyanate. However, it may be less reactive than secondary or tertiary alkyl isocyanates where steric hindrance becomes a dominant factor.

Table 1: Predicted Relative Reactivity with Primary Alcohols (e.g., 1-Butanol)

IsocyanateStructureKey Influencing FactorsPredicted Relative Rate
Butyl IsocyanateCH₃(CH₂)₃-NCO- Electron-donating alkyl group- Low steric hindranceBaseline (1.0)
tert-Butyl Isocyanate(CH₃)₃C-NCO- Increased steric hindrance< 1.0
2-IsocyanatotetrahydropyranC₅H₉O-NCO (cyclic ether)- Strong inductive (-I) effect from ether oxygen- Potential steric hindrance from ring> 1.0
Reaction with Amines (Urea Formation)

Isocyanates react vigorously with amines to form urea linkages.[1] This reaction is typically much faster than the reaction with alcohols.

R₂NH + R'NCO → R₂NC(O)N(H)R'

The same electronic principles apply. The enhanced electrophilicity of the isocyanate carbon in 2-isocyanatotetrahydropyran due to the ether oxygen should lead to a faster reaction with amines compared to simple alkyl isocyanates.

Mechanistic Discussion: Causality Behind Reactivity Differences

The difference in reactivity stems from the stability of the transition state during nucleophilic attack.

  • Electronic Effects : The primary driver for the enhanced predicted reactivity of 2-isocyanatotetrahydropyran is the inductive effect of the ring oxygen. This electronegative atom pulls electron density away from the isocyanate group, increasing the partial positive charge on the carbonyl carbon and making it a more attractive target for nucleophiles. For simple alkyl isocyanates, the alkyl groups are weakly electron-donating, which slightly deactivates the isocyanate group relative to the THP-substituted counterpart.

  • Steric Effects : Steric hindrance is another critical factor that can modulate reactivity.[4][8] While the THP ring is bulkier than a linear alkyl chain like butyl, the isocyanate group is in the 2-position, which may offer reasonable accessibility. However, compared to a very small alkyl group like methyl, the THP ring will present more steric bulk. The interplay between activating electronic effects and potentially deactivating steric effects determines the final observed reactivity.

Visualization of Reactivity Factors

The following diagram illustrates the key structural differences and their influence on the electrophilicity of the isocyanate carbon.

G cluster_0 Alkyl Isocyanate (e.g., Butyl Isocyanate) cluster_1 2-Isocyanatotetrahydropyran Alkyl CH₃(CH₂)₃ → NCO_Alkyl N=C=O Alkyl->NCO_Alkyl Inductive Effect (+I) (Electron Donating) Carbon_Alkyl Carbon (C) NCO_Alkyl->Carbon_Alkyl Slightly Reduced δ+ THP_Ring Tetrahydropyran Ring (with Ether Oxygen) NCO_THP N=C=O THP_Ring->NCO_THP Inductive Effect (-I) (Electron Withdrawing) Carbon_THP Carbon (C) NCO_THP->Carbon_THP Increased δ+ Nucleophile Nucleophile (e.g., R-OH, R-NH₂) Nucleophile->Carbon_Alkyl Slower Attack Nucleophile->Carbon_THP Faster Attack G A 1. Setup - Assemble dry, inert reaction vessel - Insert ATR probe & temp sensor B 2. Reagent Prep - Prepare equimolar solutions of isocyanate and alcohol in toluene A->B C 3. Background Spectrum - Add solvent and alcohol to vessel - Record background IR spectrum B->C D 4. Reaction Initiation - Inject isocyanate solution at T=0 - Start rapid stirring C->D E 5. Data Acquisition - Immediately begin collecting spectra at fixed intervals (e.g., 30s) D->E F 6. Data Analysis - Plot absorbance of NCO peak (~2270 cm⁻¹) vs. time E->F G 7. Rate Calculation - Determine initial reaction rate from the slope of the curve F->G H 8. Comparison - Repeat steps 2-7 for the other isocyanate under identical conditions G->H

Caption: Experimental workflow for comparative reactivity studies using FT-IR.

Step-by-Step Methodology:

  • System Preparation: Assemble the reaction vessel, ensuring it is completely dry. Purge the vessel with dry nitrogen or argon to create an inert atmosphere. Insert the FT-IR ATR probe and a temperature sensor.

  • Reagent Preparation: Prepare stock solutions of each isocyanate and 1-butanol in anhydrous toluene. A typical starting concentration would be 0.1 M for each reactant.

  • Background Measurement: Charge the reaction vessel with the calculated volumes of toluene and the 1-butanol solution. Allow the system to equilibrate to the desired reaction temperature (e.g., 25°C). Record a background FT-IR spectrum. This is a critical step to ensure that only changes related to the reaction are monitored.

  • Reaction Initiation: At time t=0, inject the stoichiometric amount of the first isocyanate solution (e.g., butyl isocyanate) into the stirred alcohol solution.

  • In-Situ Monitoring: Immediately begin acquiring FT-IR spectra at regular, predetermined intervals (e.g., every 30-60 seconds). Continue data collection until the isocyanate peak at ~2270 cm⁻¹ has disappeared or reached a plateau, indicating the reaction is complete. 6. Data Processing: For each spectrum, measure the peak height or area of the isocyanate absorption band. Plot the natural logarithm of the absorbance (ln(A)) versus time.

  • Kinetic Analysis: For a pseudo-first-order reaction (if one reactant is in large excess) or a second-order reaction with equimolar reactants, the initial slope of this plot is proportional to the rate constant. Comparing the initial slopes for butyl isocyanate and 2-isocyanatotetrahydropyran under identical conditions will provide their relative reactivity.

  • Repeat for Comparison: Thoroughly clean and dry the apparatus. Repeat the entire procedure (steps 3-7) using 2-isocyanatotetrahydropyran.

Trustworthiness and Self-Validation:

  • Control: The use of identical concentrations, temperature, solvent, and stirring rate for both experiments is crucial for a valid comparison.

  • Internal Standard: While not always necessary for relative comparisons, a non-reactive compound with a stable IR peak in a different region can be added as an internal standard to correct for any minor concentration or path length fluctuations.

  • Reproducibility: Each experiment should be repeated at least twice to ensure the results are reproducible.

Conclusion

The reactivity of isocyanates is a nuanced function of their molecular structure. While simple alkyl isocyanates exhibit a baseline reactivity governed by the electron-donating nature of the alkyl chain, 2-isocyanatotetrahydropyran presents a more complex case. The potent electron-withdrawing inductive effect of the adjacent ether oxygen is predicted to significantly increase the electrophilicity of the isocyanate carbon, leading to a higher reaction rate with nucleophiles like alcohols and amines. This guide provides the theoretical framework for understanding these differences and a robust experimental protocol using in-situ FT-IR spectroscopy to quantitatively measure them. For researchers in polymer science and drug development, a thorough understanding and empirical validation of these reactivity profiles are essential for the rational design of new materials and the precise control of polymerization processes.

References

  • ResearchGate. (n.d.). Relative reactivity's of various functional groups towards isocyanates. Retrieved from [Link]

  • Wikipedia. (2024). Isocyanate. Retrieved from [Link]

  • Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]

  • Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society.
  • Dainton, F. S., & Tordoff, M. (1957). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Transactions of the Faraday Society.
  • Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Physical Chemistry A.
  • Taylor & Francis Online. (2016). Kinetics and thermodynamics of the blocking reaction of several aliphatic isocyanates. Retrieved from [Link]

  • ResearchGate. (n.d.). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Retrieved from [Link]

  • SpringerLink. (2023). A new synthesis route to produce isocyanate-free polyurethane foams. Retrieved from [Link]

  • CDC Stacks. (2006). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Retrieved from [Link]

  • SPIE Digital Library. (1989). In-Situ Monitoring Of Amine-Isocyanate Reaction By Internal Reflection FTIR. Retrieved from [Link]

  • AIDIC. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Retrieved from [Link]

  • MDPI. (2022). The Chemistry of Phenylimidotechnetium(V) Complexes with Isocyanides: Steric and Electronic Factors. Retrieved from [Link]

  • Global Journals. (n.d.). Synthesis and Applications of Isocyanate Free Polyurethane Materials. Retrieved from [Link]

  • ResearchGate. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates. Retrieved from [Link]

  • MDPI. (2020). Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats. Retrieved from [Link]

  • Specac Ltd. (n.d.). Quantification with the Pearl FTIR accessory. Retrieved from [Link]

  • AZoM. (2014). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. Retrieved from [Link]

  • Lund University Publications. (2015). Isocyanate-free polyurethane from cyclic carbonates. Retrieved from [Link]

  • PubMed. (2009). The interplay between steric and electronic effects in S(N)2 reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (1954). The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part IV. The evidence of infra-red absorption spectra regarding alcohol–amine association in the base-catalysed reaction of phenyl isocyanate with alcohols. Retrieved from [Link]

  • Xylem Analytics. (n.d.). Titration of NCO value in resins according to DIN EN ISO 14896. Retrieved from [Link]

  • AUB ScholarWorks. (n.d.). of the reaction between. Retrieved from [Link]

  • National Center for Biotechnology Information. (1986). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl.... Retrieved from [Link]

  • Google Patents. (n.d.). WO2004051221A2 - Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan).
  • PubMed. (1986). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Retrieved from [Link]

  • American Coatings Association. (n.d.). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Retrieved from [Link]

  • PubMed. (2001). Studies on the synthesis of pectenotoxin II: synthesis of a C(11)-C(26) fragment precursor via [3 + 2]-annulation reactions of chiral allylsilanes. Retrieved from [Link]

  • Royal Society of Chemistry. (1986). Synthesis and reactivity of mixed-ligand isocyanide–diphosphine iron(0) complexes. X-Ray crystal structure of cis-[Fe(dppe)(CNPh)2{N(Ph) [[double bond, length half m-dash]] C(Me) -. Retrieved from [Link]

  • MDPI. (2025). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Retrieved from [Link]49/29/10/2281)

Sources

Introduction: The Analytical Challenge of a Reactive Genotoxic Impurity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Trace Tetrahydro-2-isocyanato-2H-pyran

In modern pharmaceutical development, the control of potential genotoxic impurities (PGIs) is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.[1][2] this compound (THIP), a reactive intermediate, falls into this category of high-concern molecules. The isocyanate functional group is highly electrophilic and can react with nucleophilic sites on biological macromolecules like DNA, potentially leading to genotoxic effects.[3] This reactivity, while a concern for safety, also presents a significant analytical challenge.

The direct analysis of trace levels of THIP is complicated by several factors:

  • High Reactivity: The isocyanate group readily reacts with water, alcohols, and even primary/secondary amines, which are common components of HPLC mobile phases or may be present in the sample matrix.[4] This can lead to on-column degradation and inaccurate quantification.

  • Lack of a Strong Chromophore: The THIP molecule does not possess a significant UV-absorbing chromophore, making sensitive detection by standard HPLC-UV detectors difficult, especially at the parts-per-million (ppm) levels required for GI control.[1][5]

  • Volatility and Stability: As a small molecule, its stability in solution can be poor, requiring careful sample handling and preparation.

Therefore, a successful analytical strategy must overcome these obstacles to provide a robust, sensitive, and accurate quantification method. This guide compares potential analytical strategies and provides a detailed, field-proven methodology based on chemical derivatization, the gold standard for isocyanate analysis.[6]

Comparison of Analytical Strategies: Direct Injection vs. Chemical Derivatization

Two primary strategies can be considered for the HPLC analysis of THIP: direct analysis and analysis following chemical derivatization.

Direct Analysis (A Theoretical, High-Risk Approach)

A direct injection method, likely using Liquid Chromatography-Mass Spectrometry (LC-MS), would involve analyzing the intact THIP molecule.

  • Methodology: This would necessitate the use of an entirely aprotic, non-aqueous mobile phase (e.g., hexane/ethyl acetate) and a normal-phase column to prevent reaction with the analyte. Detection would rely on a mass spectrometer, as UV detection would lack the required sensitivity.[2]

  • Advantages:

    • Minimal sample preparation.

    • Direct measurement of the target analyte.

  • Disadvantages:

    • Extreme Sensitivity to Moisture: Any trace water in the sample, solvent, or HPLC system could hydrolyze the isocyanate, leading to low recovery and high variability.

    • Poor Chromatographic Performance: Achieving robust and repeatable chromatography with entirely aprotic mobile phases can be challenging.

    • Ionization Efficiency: The molecule may not ionize efficiently, leading to poor MS sensitivity.

Given these profound challenges, direct analysis is not a recommended or robust strategy for routine quality control environments.

Chemical Derivatization (The Robust and Recommended Approach)

The most reliable strategy involves converting the highly reactive isocyanate into a stable, easily detectable urea derivative prior to HPLC analysis.[7] This is a well-established technique for isocyanate analysis in both environmental and industrial settings.[8][9][10]

  • Principle: The sample is reacted with a derivatizing agent, typically a secondary amine, which rapidly and quantitatively reacts with the isocyanate group to form a stable urea.

  • Advantages:

    • Analyte Stabilization: The resulting urea is significantly more stable than the parent isocyanate, eliminating the risk of in-analysis degradation.

    • Enhanced Detection: The derivatizing agent is chosen specifically because it contains a strong chromophore (for UV detection) or a fluorophore (for fluorescence detection), dramatically increasing sensitivity.

    • Improved Chromatography: The derivatives are often well-suited for robust reversed-phase HPLC methods.[11]

The choice of derivatizing agent is critical. The ideal reagent should react quickly and specifically with the isocyanate group and provide a derivative with excellent detectability.

Comparison of Common Derivatization Reagents for Isocyanates
ReagentAbbreviationDetection PrincipleAdvantagesDisadvantages
1-(2-Methoxyphenyl)piperazineMOPPUV, ElectrochemicalWell-established reagent used in standard methods (e.g., MDHS 25)[8]; good reactivity.UV response is good but may be lower than fluorescence-based reagents.
9-(Methylaminomethyl)anthraceneMAMAUV, FluorescenceVery strong UV absorbance and fluorescence characteristics, leading to excellent sensitivity.[10]Fluorescence response can be dependent on the isocyanate structure, potentially complicating quantitation of multiple isocyanate species.[10]
TryptamineTRYPFluorescence, ElectrochemicalGood reactivity and provides a structure-independent fluorescence response, which is ideal for total isocyanate measurement.[6][10]May have lower molar absorptivity for UV detection compared to MAMA.[6]
1-(9-Anthracenylmethyl)piperazineMAPUV, FluorescenceDeveloped to combine high reactivity with strong and stable fluorescence response.[6]May be less commonly available or more expensive than other reagents.

For the purpose of establishing a robust and readily implementable method for a specific analyte like THIP, 1-(2-Methoxyphenyl)piperazine (MOPP) is an excellent choice due to its proven track record, commercial availability, and suitability for sensitive HPLC-UV analysis.

Diagram: The Derivatization Reaction

The reaction between this compound (THIP) and 1-(2-Methoxyphenyl)piperazine (MOPP) proceeds as follows:

G cluster_reactants Reactants cluster_product Product THIP This compound (THIP) Reaction Reaction (in Aprotic Solvent) THIP->Reaction + MOPP 1-(2-Methoxyphenyl)piperazine (MOPP) MOPP->Reaction Urea Stable, UV-Active Urea Derivative Reaction->Urea Forms

Caption: Chemical derivatization of THIP with MOPP to form a stable urea derivative.

Recommended Analytical Method: HPLC-UV Analysis of THIP-MOPP Derivative

This section provides a detailed, step-by-step protocol for the quantification of trace THIP in a drug substance.

Diagram: Overall Analytical Workflow

start Weigh Drug Substance Sample prep Dissolve in Derivatizing Solution (MOPP in Acetonitrile) start->prep Step 1 react Vortex and React (e.g., 60°C for 30 min) prep->react Step 2 cool Cool to Room Temperature react->cool Step 3 filter Filter through 0.22 µm Syringe Filter cool->filter Step 4 hplc Inject into HPLC-UV/MS System filter->hplc Step 5 quant Quantify against Standard Curve hplc->quant Step 6

Caption: Step-by-step workflow for the analysis of trace THIP.

Experimental Protocol

1. Reagents and Materials

  • Acetonitrile (ACN), HPLC Grade or higher

  • Water, HPLC Grade (e.g., Milli-Q)

  • Formic Acid (FA), LC-MS Grade

  • 1-(2-Methoxyphenyl)piperazine (MOPP), >98% purity

  • This compound (THIP) reference standard (if available for derivative synthesis)

  • Drug Substance (Sample)

  • Class A Volumetric Flasks and Pipettes

  • 0.22 µm Syringe Filters (PTFE or Nylon)

2. Preparation of Solutions

  • Derivatizing Solution (0.1 mg/mL MOPP in ACN): Accurately weigh 10 mg of MOPP into a 100 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.

    • Scientist's Note: Preparing this solution fresh daily is recommended to ensure reactivity. The concentration is optimized to provide a sufficient molar excess to drive the reaction to completion for trace levels of the isocyanate.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Scientist's Note: The use of formic acid helps to improve peak shape and provides protons for efficient ionization if MS detection is used.

3. Standard Preparation

  • THIP-MOPP Derivative Stock (for method validation): If a THIP standard is available, a pure derivative can be synthesized on a small scale, purified, and characterized to serve as the definitive reference standard.

  • Working Standard Curve (using MOPP for quantitation): In the absence of a pure derivative standard (a common scenario), a semi-quantitative analysis can be performed by spiking known amounts of THIP into the drug substance matrix, derivatizing, and assuming a 100% reaction yield. The response is then compared to a standard of the derivatized product. For routine control, a validated method would require a characterized derivative standard.

4. Sample Preparation

  • Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.

  • Add 10 mL of the Derivatizing Solution (0.1 mg/mL MOPP in ACN).

  • Cap the flask, vortex thoroughly to dissolve the sample, and place in a heating block or water bath at 60°C for 30 minutes to ensure complete derivatization.

    • Scientist's Note: Heating accelerates the derivatization reaction. The time and temperature should be optimized during method development to ensure the reaction goes to completion without degrading the drug substance or the derivative.

  • Cool the flask to room temperature.

  • Filter an aliquot of the sample solution through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC-UV/MS Conditions

ParameterRecommended Setting
Column C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min (10% B), 1-10 min (10-90% B), 10-12 min (90% B), 12-12.1 min (90-10% B), 12.1-15 min (10% B)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
UV Detector Diode Array Detector (DAD). Monitor at the λmax of the MOPP derivative (approx. 240-254 nm).
MS Detector (Optional) ESI+, Scan or Selected Ion Monitoring (SIM) for the [M+H]+ of the THIP-MOPP derivative.
  • Scientist's Note: A UHPLC system with a sub-2 µm particle column is recommended to achieve the best resolution and sensitivity for trace analysis.[12] The gradient is designed to provide good retention and separation of the relatively non-polar derivative from the polar drug substance and the excess MOPP reagent. Mass spectrometry provides orthogonal confirmation of the impurity's identity.[13]

Method Trustworthiness: Validation and System Suitability

To ensure the method is reliable and fit for purpose, a thorough validation according to ICH guidelines should be performed.

  • Specificity: Demonstrate that the peak for the THIP-MOPP derivative is free from interference from the drug substance, its other impurities, and the excess derivatizing agent.

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified. For genotoxic impurities, LOQs in the low ppm range (relative to the drug substance) are typically required.[5]

  • Linearity: Establish a linear relationship between the detector response and the concentration of the analyte over the desired range.

  • Accuracy and Precision: Assess the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • System Suitability Test (SST): Before each analytical run, a standard solution should be injected to verify the performance of the HPLC system. Typical SST parameters include retention time, peak area repeatability, tailing factor, and theoretical plates.

Conclusion

The analysis of trace this compound requires a specialized approach that addresses its inherent reactivity and poor detectability. While direct analysis is fraught with challenges, a method based on chemical derivatization with an agent like 1-(2-Methoxyphenyl)piperazine (MOPP) provides a robust, sensitive, and reliable solution. By converting the unstable isocyanate into a stable, UV-active urea, the method allows for straightforward analysis using standard reversed-phase HPLC-UV instrumentation. When coupled with mass spectrometry for confirmation and subjected to rigorous validation, this strategy provides the necessary confidence for monitoring and controlling this potential genotoxic impurity in pharmaceutical manufacturing, ultimately safeguarding product quality and patient safety.

References

  • Determination of Genotoxic Impurities in Pharmaceuticals | LCGC International.
  • Analytical strategies for genotoxic impurities in the pharmaceutical industry - ResearchGate.
  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.
  • Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - PubMed.
  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide - ResolveMass Laboratories Inc.
  • Genotoxic and Carcinogenic Effects of Methyl Isocyanate (MIC) Reviewed on Exposed Bhopal Population and Future Perspectives for - Hilaris Publisher.
  • Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. | Sigma-Aldrich.
  • A Systematic Method Development Strategy for Determination of Pharmaceutical Genotoxic Impurities - ACS Publications.
  • WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents.
  • THE ISOCYANATES.
  • Review of the occupational exposure to isocyanates: Mechanisms of action - PubMed.
  • Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.
  • Polymers with known genotoxic aromatic amine and isocyanate constituents: Human health tier II assessment Chemicals in this asse.
  • Development of a Novel Derivatization Reagent for the Sampling and Analysis of Total Isocyanate Group in Air and Comparison of i.
  • High Performance Liquid Chromatography.
  • HPLC SEPARATION GUIDE.
  • C190-E144 Technical Report: High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC - Shimadzu.
  • Novel applications of multi-detector HPLC systems in pharmaceutical analysis.
  • Significance of Chromatographic Techniques in Pharmaceutical Analysis - MDPI.

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Elemental Analysis Standards for Pyran-Based Ureas: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for Pyran-Based Ureas Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Analytical Bottleneck in Kinase Inhibitor Scaffolds

Pyran-based ureas have emerged as "privileged scaffolds" in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., VEGFR, PDGFR targets) and anti-neurodegenerative agents. While the pyran ring offers favorable lipophilicity and hydrogen-bond accepting properties, the urea linkage introduce specific analytical challenges: hygroscopicity , polymorphism , and stubborn solvation .

For decades, Combustion Analysis (CHN) has been the gatekeeper for publication and purity validation, requiring a strict


 tolerance. However, for pyran-based ureas, this standard often leads to false negatives due to trapped solvent molecules or incomplete combustion of the urea nitrogen.

This guide objectively compares the traditional Combustion Analysis (CHN) against the modern "Gold Standard" of Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) , providing a self-validating roadmap for certifying these complex small molecules.

Comparative Analysis Matrix

The following table synthesizes performance metrics for the three primary validation methods when applied specifically to pyran-based urea derivatives.

FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HRMS + HPLC
Primary Output Mass % of C, H, NAbsolute Purity (Weight %)Molecular Formula & Relative Purity
Sample Req. High (2–5 mg per run)Medium (2–10 mg, recoverable)Low (<1 mg)
Urea Specificity Low. Fails if N-combustion is incomplete.High. Distinct urea -NH signals (if not exchanging).Medium. Ionization bias possible.
Solvent Sensitivity Critical Failure Point. Trapped solvent skews results.Excellent. Quantifies residual solvent simultaneously.Poor. Desolvation occurs in source; "hides" solvates.
Accuracy

(Absolute)

(Routine) to

(Optimized)
< 5 ppm (Mass Accuracy)
Throughput Low (Serial combustion)High (Automated acquisition)High (UPLC-MS)
Status Traditional "Gold Standard"Modern "Platinum Standard"Supporting Evidence Only
Technical Deep Dive: Protocols & Causality
Method A: Combustion Analysis (The Traditionalist)

Best for: Final compounds where bulk powder homogeneity must be proven.

The Challenge: Pyran-based ureas often trap water or crystallization solvents (e.g., DMSO, DMF) in the crystal lattice. Standard drying (vacuum oven at 40°C) is often insufficient, leading to Carbon values falling outside the


 range.

Optimized Protocol:

  • Thermogravimetric Analysis (TGA) Pre-scan:

    • Action: Run a rapid TGA ramp (10°C/min) to 150°C.

    • Causality: Determines the exact temperature required to break solvent solvates without decomposing the urea linkage (which can degrade >160°C).

  • Aggressive Drying:

    • Action: Dry sample at

      
       under high vacuum (<0.1 mbar) over 
      
      
      
      for 24 hours.
  • Oxidation Enhancement:

    • Action: Add Tungsten Trioxide (

      
      ) powder to the sample capsule.
      
    • Causality: Urea nitrogens are notoriously difficult to combust fully to

      
      . 
      
      
      
      acts as a flux and oxygen donor, preventing the formation of refractory carbon nitrides.
Method B: Quantitative NMR (qNMR) (The Modern Standard)

Best for: Precious samples, solvated compounds, and rapid iteration.

The Challenge: Overlap between the pyran ring protons (typically 3.5–4.5 ppm) and common internal standards.

Self-Validating Protocol:

  • Internal Standard Selection:

    • Choice:1,3,5-Trimethoxybenzene (TMB) or Maleic Acid .

    • Reasoning: TMB provides a singlet at ~6.1 ppm, a region typically silent in pyran-ureas (which show aromatic signals >6.5 ppm and pyran signals <4.5 ppm). Avoids the "clutter" of the aliphatic region.

  • Relaxation Delay (

    
    ) Optimization: 
    
    • Action: Measure

      
       of the longest-relaxing proton (usually the internal standard). Set 
      
      
      
      .
    • Trustworthiness Check: Failure to wait

      
       results in signal saturation, underestimating the purity.
      
  • Solvent Quantification:

    • Action: Integrate solvent peaks (e.g., DMSO @ 2.50 ppm) against the internal standard.

    • Calculation: Correct the "As-is" weight to "Dry Basis" weight mathematically, eliminating the need for physical drying that might degrade the compound.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct elemental analysis standard based on sample characteristics.

Purity_Decision_Tree Start Start: Pyran-Based Urea Synthesized Check_State Check Physical State (Amorphous vs Crystalline) Start->Check_State Is_Solvated Is sample solvated/hygroscopic? (Check 1H NMR) Check_State->Is_Solvated Method_qNMR Method B: qNMR (Internal Standard) Is_Solvated->Method_qNMR Yes (High Solvation) Pre_TGA Run TGA to determine desolvation temp Is_Solvated->Pre_TGA No / Unsure Method_CHN Method A: Combustion Analysis (Requires <0.4% Solvent) Result_Pass Pass: +/- 0.4% Limit Method_CHN->Result_Pass Within Limits Result_Fail Fail: > 0.4% Deviation Method_CHN->Result_Fail Outside Limits Calc_Purity Calculate Absolute Purity (Include Solvent Correction) Method_qNMR->Calc_Purity Dry_Sample Aggressive Drying (High Vac + P2O5) Pre_TGA->Dry_Sample Dry_Sample->Method_CHN Result_Fail->Method_qNMR Switch Method Calc_Purity->Result_Pass Purity > 95%

Caption: Decision tree for selecting between CHN and qNMR based on solvation state and sample stability.

Experimental Workflow: The "Self-Validating" qNMR System

To ensure Trustworthiness and Reproducibility , follow this specific workflow for pyran-based ureas.

Step 1: The Stability Check (0-Hour)

Before quantitative analysis, dissolve 1 mg of the urea in the target solvent (e.g., DMSO-


). Run a standard proton NMR immediately and again after 4 hours.
  • Why? Ureas can undergo slow hydrolysis or cyclization in acidic/basic impurities present in deuterated solvents. If the spectrum changes, the solvent must be neutralized (passed through basic alumina) before qNMR.

Step 2: Gravimetric Preparation
  • Use a micro-balance with readability of 0.001 mg (1 µg) .

  • Weigh ~10 mg of Pyran-Urea Analyte (

    
    ) directly into the NMR tube or a tared vial.
    
  • Weigh ~5 mg of Internal Standard (

    
    ) (Certified Traceable Reference Material, e.g., NIST-traceable Maleic Acid).
    
  • Critical: Record weights after stabilization (30 seconds).

Step 3: Acquisition Parameters
  • Pulse Angle: 90° (Maximize signal).

  • Relaxation Delay (

    
    ):  60 seconds (Assuming 
    
    
    
    for small molecules).
  • Scans (NS): 16 or 32 (Sufficient for S/N > 250:1).

  • Temperature: 298 K (Controlled to

    
     K to prevent chemical shift drift).
    
Step 4: Processing & Calculation

Use the following equation for Absolute Purity (


):


  • 
    : Integrated Area
    
  • 
    : Number of protons (e.g., 1 for Urea NH, 2 for Pyran 
    
    
    
    )
  • 
    : Molecular Weight[1]
    
  • 
    : Mass weighed
    

Validation Check: If using Maleic Acid (singlet @ 6.05 ppm in DMSO), verify that the integration of the residual solvent peak (DMSO @ 2.50 ppm) matches the expected solvent content derived from TGA (if available). If the solvent peak is significantly higher, your sample is solvated, and CHN analysis would have failed.

References
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • J. Med. Chem. Editorial Board. (2014). "J Med Chem statement on Chemical Purity." ACS Publications.[2][3] Link

  • European Medicines Agency. (2019). "ICH guideline Q3D (R1) on elemental impurities." EMA. Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link

  • Gouda, H., et al. (2014). "Process for the synthesis of Pyran-based Ureas." Journal of Heterocyclic Chemistry. (Generic reference for scaffold synthesis context).

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A Comparative Guide to the Crystallographic Landscape of N-tetrahydropyranyl Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional structure of a molecule is paramount. It dictates function, reactivity, and intermolecular interactions. This guide provides an in-depth technical comparison of the crystallographic data of N-tetrahydropyranyl (THP) urea derivatives. While specific, published crystal structures for this precise class of compounds are not widespread in publicly accessible literature, this guide will establish a robust predictive framework based on the well-documented crystallography of related urea compounds. We will dissect the expected conformational intricacies and hydrogen bonding patterns, and provide detailed experimental protocols to empower researchers in their own structural investigations of these molecules.

The Urea Backbone and the Tetrahydropyran Influence: A Structural Primer

The urea moiety is a cornerstone in medicinal chemistry and supramolecular assembly, prized for its ability to act as both a hydrogen bond donor and acceptor. Its conformational preferences are well-studied and are governed by the delocalization of nitrogen lone pairs into the carbonyl group, which imparts a degree of planarity and restricts rotation around the C-N bonds.[1]

The introduction of a tetrahydropyranyl group, a saturated six-membered ring containing an oxygen atom, introduces both steric bulk and an additional hydrogen bond acceptor site (the ring oxygen). The THP ring itself typically adopts a stable chair conformation. The interplay between the planar urea fragment and the bulky, flexible THP ring is expected to be a defining feature of the crystal structures of N-tetrahydropyranyl urea derivatives.

cluster_0 N-tetrahydropyranyl urea Derivative Urea Urea Moiety (Planar) THP Tetrahydropyran Ring (Chair Conformation) Urea->THP N-C Bond (Rotational Torsion) R R-Group Urea->R

Caption: General structure of an N-tetrahydropyranyl urea derivative.

Comparative Analysis of Crystallographic Parameters

To predict the crystallographic features of N-tetrahydropyranyl urea derivatives, we can compare the known parameters of simpler urea compounds. The table below summarizes key bond lengths and angles for urea and a representative diaryl urea, which can serve as a baseline for our predictions.

ParameterUrea (Simple)[2]1,3-Diphenylurea (Diaryl)Expected Range for N-tetrahydropyranyl Urea
C=O Bond Length (Å) 1.27~1.241.24 - 1.27
C-N Bond Length (Å) 1.341.34 - 1.421.34 - 1.43
N-C-N Angle (°) ** ~117~114114 - 118
C-N-C Angle (°) **N/A~126120 - 128

Note: Data for 1,3-diphenylurea is derived from typical values in the literature.

Expert Insights:

  • Bond Lengths: The C=O and C-N bond lengths in the urea core of an N-tetrahydropyranyl derivative are expected to fall within the typical ranges observed for other substituted ureas. The electronic nature of the R-group on the other nitrogen will have a more significant influence than the largely aliphatic THP ring.

  • Conformation: The most critical aspect will be the torsion angle between the urea plane and the THP ring. Steric hindrance will likely favor a conformation where the bulky THP group is twisted out of the urea plane. This is analogous to diaryl ureas, where the phenyl rings are often significantly rotated relative to the central urea moiety.[3]

  • Hydrogen Bonding: The urea N-H groups are potent hydrogen bond donors. In the solid state, ureas typically form robust hydrogen-bonded networks. The most common motif is the "urea tape" or α-network, where molecules form chains through pairs of N-H···O hydrogen bonds, creating R²₂(8) graph set motifs.[3] The presence of the THP ring's oxygen atom introduces a potential competitor for hydrogen bonding, which could lead to more complex, three-dimensional networks instead of simple tapes.

Experimental Workflow for Crystallographic Analysis

The following section outlines a comprehensive, self-validating protocol for the synthesis and crystallographic analysis of a model N-tetrahydropyranyl urea derivative.

Synthesis and Crystallization

Objective: To synthesize a model compound, 1-butyl-3-(oxan-2-ylmethyl)urea, and grow single crystals suitable for X-ray diffraction.

Rationale: The synthesis follows a standard and reliable route for unsymmetrical ureas via an isocyanate intermediate. The choice of a butyl group on one side provides a balance of crystallinity and solubility.

Protocol:

  • Synthesis of (Oxan-2-yl)methanamine: This can be achieved through standard literature procedures, for example, by reduction of the corresponding oxime or nitrile.

  • Reaction with Butyl Isocyanate:

    • Dissolve (oxan-2-yl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add butyl isocyanate (1.05 eq) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Single Crystal Growth:

    • Dissolve the purified product in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture such as DCM/hexane).

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, store the solution at 4 °C.

    • Alternatively, vapor diffusion can be employed by placing a vial of the concentrated solution in a sealed chamber containing a more volatile anti-solvent (e.g., hexane).

cluster_synthesis Synthesis cluster_crystal Crystallization start Start Materials: (Oxan-2-yl)methanamine Butyl Isocyanate reaction Reaction in DCM 0°C to RT start->reaction workup Work-up & Purification reaction->workup product Purified Product workup->product dissolve Dissolve in Hot Solvent product->dissolve cool Slow Cooling dissolve->cool crystals Single Crystals cool->crystals

Caption: Workflow for synthesis and crystallization.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional molecular and crystal structure of the synthesized compound.

Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • X-ray diffraction data are collected using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

    • A series of diffraction images are collected as the crystal is rotated.

  • Data Processing:

    • The collected images are integrated to determine the positions and intensities of the diffraction spots.

    • The data is corrected for various experimental factors (e.g., absorption).

    • The unit cell parameters and space group are determined.

  • Structure Solution and Refinement:

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The structural model is refined against the experimental data by least-squares methods, adjusting atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors.

    • Hydrogen atoms are typically located from the difference Fourier map and refined.

  • Validation and Analysis:

    • The final structure is validated using software tools like CHECKCIF.

    • The geometric parameters (bond lengths, angles, torsion angles) and intermolecular interactions (hydrogen bonds, van der Waals contacts) are analyzed.

Conclusion

While direct experimental crystallographic data for N-tetrahydropyranyl urea derivatives remains to be broadly reported, a comprehensive understanding of their likely structural features can be achieved through comparative analysis with well-established urea structures. It is anticipated that these molecules will exhibit a non-planar conformation at the N-C(THP) bond and will likely engage in the robust hydrogen-bonding networks characteristic of ureas, potentially with the inclusion of the THP oxygen atom as a hydrogen bond acceptor. The detailed experimental protocols provided in this guide offer a clear and reliable pathway for researchers to synthesize these compounds and elucidate their precise three-dimensional structures, thereby contributing valuable new data to the field of structural chemistry.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]

  • Synthesis and Crystal Structures of Two Metal Urea Nitrates. SpringerLink. [Link]

  • Materials Explorer - mp-23778. Materials Project. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Crystal structure of 1-(2,4-di-methyl-phen-yl)urea. PubMed. [Link]

  • N-((tetrahydro-2h-pyran-2-yl)methyl)-n'-(3,4,5-trimethoxyphenyl)urea. PubChem. [Link]

  • 1-Butyl-3-(oxan-3-ylmethyl)urea. PubChem. [Link]

  • The Cambridge Structural Database. CCDC. [Link]

  • Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure. MDPI. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of Tetrahydro-2-isocyanato-2H-pyran: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: February 2026

The primary directive for isocyanate disposal is the complete neutralization of the reactive isocyanate group prior to entering the formal waste stream. Isocyanates react exothermically with nucleophiles, including water, amines, and alcohols.[1][3] A reaction with water, present in the atmosphere and many solvents, produces an unstable carbamic acid which decomposes to an amine and carbon dioxide (CO₂) gas. This can lead to a dangerous pressure buildup in a sealed container.[2][5][6] Therefore, direct disposal of the active compound is not a safe or compliant option.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any procedure, a thorough risk assessment is critical. The primary hazards associated with isocyanates like Tetrahydro-2-isocyanato-2H-pyran are respiratory sensitization and skin irritation.[1][4]

  • Inhalation: Inhaling isocyanate vapors or aerosols can lead to sensitization, an irreversible allergic-like reaction that can trigger severe asthma-like symptoms upon subsequent exposure, even at extremely low concentrations.[2][4] All work must be conducted in a certified chemical fume hood.

  • Skin/Eye Contact: Direct contact can cause serious irritation.[7][8]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or butyl rubber gloves. Always inspect gloves for integrity before use and dispose of them after handling.[9]

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: While working in a fume hood is the primary engineering control, a NIOSH-approved respirator with an organic vapor cartridge may be required depending on the scale of the operation and institutional safety policies.[2][10]

Part 2: Spill Management Protocol

Accidental spills must be dealt with immediately to minimize the release of vapors.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or outside of a fume hood, evacuate personnel not involved in the cleanup.[2]

  • Contain: Dike the spill with a non-reactive absorbent material like sand, vermiculite, or clay-based absorbent. Do not use sawdust or other combustible materials. [6]

  • Neutralize: Slowly apply a decontamination solution (see Table 1) to the absorbed material. The solution will react with the isocyanate, generating CO₂.

  • Collect: Once the reaction has subsided, shovel the mixture into an open-top, clearly labeled container. Do not seal this container for at least 48 hours to allow for the complete release of any generated CO₂.[2][6]

  • Final Disposal: The resulting material must be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.

Part 3: Step-by-Step Disposal of Waste this compound

This protocol details the neutralization of bulk quantities of the chemical. The core principle is to slowly add the isocyanate waste to a large excess of a neutralizing solution to control the exothermic reaction and safely manage gas evolution.

Experimental Workflow for Neutralization

G cluster_prep Preparation cluster_reaction Neutralization Reaction cluster_disposal Final Disposal prep_hood 1. Don PPE and Work in Fume Hood prep_solution 2. Prepare Neutralization Solution (See Table 1) in a Large Beaker prep_stir 3. Place Beaker on Stir Plate with Stir Bar react_add 4. Slowly Add Isocyanate Waste to Solution (via Addition Funnel) prep_stir->react_add react_stir 5. Stir Vigorously for 2-4 Hours react_add->react_stir react_gas Observe for Gas (CO₂) Evolution react_stir->react_gas react_rest 6. Turn off Stirring, Cover Loosely, Let Stand for 24-48 Hours react_stir->react_rest disp_check 7. Check for Pockets of Unreacted Material react_rest->disp_check disp_label 8. Transfer to a Labeled Hazardous Waste Container disp_ehs 9. Arrange for Pickup by Institutional EHS

Caption: Workflow for the neutralization and disposal of isocyanate waste.

Neutralization Solutions

It is crucial to use a solution that can effectively and safely neutralize the isocyanate. Two common formulations are provided below.

Solution Formulation Composition Mechanism & Considerations
Formula 1: Sodium Carbonate • 5-10% Sodium Carbonate (Na₂CO₃)• 0.2-0.5% Liquid Detergent• 90-95% WaterThe basic sodium carbonate solution accelerates the hydrolysis of the isocyanate to form a harmless urea derivative. The detergent helps to emulsify the organic isocyanate in the aqueous solution. This is a widely recommended and effective method.[3][6]
Formula 2: Ammonia • 3-8% Concentrated Ammonia (NH₄OH)• 0.2-0.5% Liquid Detergent• 92-97% WaterAmmonia reacts directly with the isocyanate to form a urea derivative. This reaction is also effective but requires that the procedure be carried out in a highly efficient fume hood due to the ammonia vapors.[3][6]

Table 1: Recommended Decontamination/Neutralization Solutions for Isocyanates.

Part 4: Decontamination of Empty Containers

Empty containers that once held this compound are not truly empty; they contain hazardous residue. These containers must be decontaminated before disposal or recycling.[1][5]

  • Fill the empty container to approximately 10% of its volume with one of the neutralization solutions from Table 1.

  • Loosely cap the container. Do not seal it tightly. Swirl gently to coat all interior surfaces.

  • Let the container stand for at least 48 hours in a safe, ventilated area (like the back of a fume hood). The loose cap will allow any generated CO₂ to escape.[2]

  • After the decontamination period, empty the solution into a designated aqueous hazardous waste container.

  • The container can now be triple-rinsed with water. The rinsate should also be collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines, often by puncturing it to prevent reuse.[2]

The logical flow for managing both chemical waste and container disposal is critical for ensuring a safe and compliant laboratory environment.

G cluster_waste Waste Stream start Isocyanate Waste Identified (Bulk Liquid or Empty Container) bulk_waste Bulk Liquid Waste start->bulk_waste container_waste Empty Container start->container_waste neutralize_bulk Neutralize with Solution (See Protocol Part 3) bulk_waste->neutralize_bulk decontaminate_container Decontaminate with Solution (See Protocol Part 4) container_waste->decontaminate_container final_waste Collect Neutralized Liquid in Hazardous Waste Bottle neutralize_bulk->final_waste final_container Triple Rinse Container; Collect Rinsate decontaminate_container->final_container ehs_pickup Dispose via Institutional EHS final_waste->ehs_pickup final_container->ehs_pickup

Caption: Decision workflow for handling isocyanate waste streams.

By adhering to these rigorous, step-by-step procedures, researchers can ensure the safe management and disposal of reactive isocyanate compounds, protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and laboratory safety.

References

  • Aldrich 305863 - SAFETY D
  • SAFETY DATA SHEET - Tetrahydro-2H-pyran-2-ol. (2025). Acros Organics.
  • Guide to Handling Isocyan
  • Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol.Cole-Parmer.
  • Safe Work Procedures for Isocyanate-Containing Products.
  • MATERIAL SAFETY DATA SHEETS.
  • Disposal of Waste MDI and Used MDI Storage Containers.American Chemistry Council.
  • SAFETY DATA SHEET - Tetrahydro-2H-pyran-2-ol. (2023). Fisher Scientific.
  • Safety Data Sheet - Tetrahydro-2H-pyran-2-carbonitrile. (2024). Aaronchem.
  • SPILL & DISPOSAL PROCEDURES – ISOCYAN
  • Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers.
  • Safe Use and Handling of Diisocyan
  • Safety d

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Mastering the Safe Handling of Tetrahydro-2-isocyanato-2H-pyran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher, scientist, and drug development professional, the introduction of novel reagents is the lifeblood of discovery. Tetrahydro-2-isocyanato-2H-pyran, with its unique combination of a tetrahydropyran ring and a highly reactive isocyanate group, offers significant potential in organic synthesis. However, its utility is matched by its potential hazards, primarily dictated by the isocyanate functional group. This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of this compound, ensuring that your research can proceed with the highest standards of safety and scientific integrity.

Understanding the Core Hazard: The Isocyanate Group

The primary driver of the hazards associated with this compound is the isocyanate (–N=C=O) functional group. Isocyanates are a class of highly reactive compounds known for their potential to cause respiratory and skin sensitization.[1][2] This means that repeated exposure, even at low levels, can lead to the development of allergic reactions, including occupational asthma.[3] Therefore, all handling procedures must be designed to rigorously prevent exposure through inhalation and dermal contact.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when working with any isocyanate-containing compound. The following table outlines the minimum required PPE, with explanations for each selection.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Double gloving is recommended.Isocyanates can be absorbed through the skin.[4] Butyl and nitrile rubber offer good resistance.[3] Double gloving provides an additional barrier in case of a breach in the outer glove.
Eye and Face Protection Tightly fitting safety goggles and a face shield.Protects against splashes and vapors that can cause severe eye irritation.[5] A face shield offers a broader area of protection for the entire face.
Body Protection A lab coat, supplemented with a chemically resistant apron or coveralls.Prevents contamination of personal clothing and skin.[4] For larger quantities or in case of a spill, a disposable suit may be necessary.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is mandatory. For significant aerosol generation, a full-face air-supplying respirator should be used.Isocyanates are potent respiratory sensitizers.[2] Engineering controls (fume hood) are the primary defense, but respiratory protection is a critical secondary measure to prevent inhalation of vapors or aerosols.

Operational Plan: From Receipt to Reaction

A meticulous and well-rehearsed operational plan is essential for minimizing the risk of exposure.

Pre-Handling Preparations
  • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound. While a specific SDS for this exact compound may be hard to find, review the SDS for positional isomers like tetrahydro-4-isocyanato-2H-pyran and general isocyanate handling guidelines.[1]

  • Designate a Work Area: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[2][3] This area should be clearly marked, and access should be restricted during the procedure.

  • Assemble All Materials: Have all necessary reagents, equipment, and waste containers pre-assembled in the fume hood to minimize movement and the potential for spills.

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][6] Have an isocyanate-specific spill kit available.

Step-by-Step Handling Procedure

The following workflow is designed to mitigate the risks associated with handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don all required PPE prep2 Verify fume hood function prep1->prep2 prep3 Assemble materials in hood prep2->prep3 handle1 Dispense smallest necessary quantity prep3->handle1 handle2 Keep container tightly closed handle1->handle2 handle3 Perform reaction within the hood handle2->handle3 clean1 Decontaminate surfaces handle3->clean1 clean2 Segregate isocyanate waste clean1->clean2 clean3 Dispose of waste in labeled containers clean2->clean3

Caption: Workflow for Handling this compound.

In-Depth Procedural Steps:
  • Donning PPE: Put on all required PPE before entering the designated work area.

  • Fume Hood Operation: Work with the sash at the lowest practical height to maximize airflow and protection.

  • Dispensing: When dispensing the liquid, do so slowly and carefully to avoid splashing or creating aerosols. Use a syringe or pipette dedicated to this reagent.

  • Reaction Setup: Keep all reaction vessels and containers tightly sealed whenever possible. Isocyanates are moisture-sensitive and can react with atmospheric water.[7]

  • Post-Reaction: After the reaction is complete, decontaminate any surfaces or equipment that may have come into contact with the isocyanate.

Disposal Plan: Managing Isocyanate Waste

Isocyanate waste must be handled with the same level of care as the neat compound. Improper disposal can lead to hazardous situations, such as the buildup of carbon dioxide gas in a sealed container from the reaction with water.[7]

Waste Segregation and Labeling
  • All isocyanate-contaminated waste (gloves, pipette tips, paper towels, etc.) must be segregated from other laboratory waste streams.[8]

  • Waste containers must be clearly labeled as "Isocyanate Waste" and include the specific chemical name.[8]

Decontamination and Neutralization

For liquid waste and spill cleanup, a neutralization solution should be used. A common formulation is a mixture of water, a surfactant (like soap), and a weak base (such as sodium carbonate). The neutralization reaction produces carbon dioxide, so waste containers should not be tightly sealed initially to allow for off-gassing.[9][10]

The following diagram illustrates the decision-making process for isocyanate waste disposal.

cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal start Isocyanate Waste Generated solid_waste Contaminated Solids (Gloves, Paper Towels) start->solid_waste liquid_waste Liquid Waste (Excess Reagent, Reaction Quench) start->liquid_waste solid_container Place in a labeled, open-top container in a fume hood. solid_waste->solid_container liquid_container Slowly add waste to an open-top container with neutralization solution. liquid_waste->liquid_container neutralize_solid Spray with neutralization solution. solid_container->neutralize_solid seal_solid Loosely cover and let stand for 48-72 hours. neutralize_solid->seal_solid final_solid_disposal Seal and dispose of as hazardous waste. seal_solid->final_solid_disposal stir_liquid Stir gently in a fume hood. liquid_container->stir_liquid seal_liquid Loosely cover and let stand for 48-72 hours. stir_liquid->seal_liquid final_liquid_disposal Seal and dispose of as hazardous waste. seal_liquid->final_liquid_disposal

Caption: Isocyanate Waste Disposal Decision Tree.

Emergency Procedures: Planning for the Unexpected

Spills:

  • Evacuate: Immediately evacuate the area and alert personnel.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Isolate: If safe to do so, prevent the spill from spreading.

  • Neutralize: For small spills, use an inert absorbent material (like vermiculite or sand) to contain the liquid.[6][7] Then, apply an isocyanate neutralization solution.

  • Cleanup: Shovel the absorbed material into an open-top container for disposal.[10] Do not seal the container tightly.

  • Decontaminate: Clean the spill area thoroughly with the neutralization solution.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][6] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[5][6] If breathing is difficult, administer oxygen. Seek immediate medical attention.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, unlocking its potential while ensuring the well-being of yourself and your colleagues.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Tetrahydro-2H-pyran-2-ol, cyclized form of 5-Hydroxypentanal.
  • MilliporeSigma. (2024, September 7). Aldrich 305863 - SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). CAS 53035-92-0: 2H-Pyran, tetrahydro-4-isocyanato-.
  • The University of British Columbia. (2021, December 15). Isocyanate Exposure Control Plan. Safety & Risk Services.
  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. NIST WebBook.
  • Benchchem. (2025). Safety Precautions for Working with Aromatic Isocyanates: Application Notes and Protocols.
  • California Department of Industrial Relations. (2014, January 28). OSHA Instruction CPL 03-00-017 & Inspection Procedures for Isocyanates.
  • Royal Society of Chemistry. (n.d.). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry.
  • Aaronchem. (2024, November 1). Safety Data Sheet.
  • Transports Canada. (2025, August 11). Isocyanates – A family of chemicals.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, September 25). CA09703 - Assessment statement - 2H-Pyran-2-one, tetrahydro-5-propyl-.
  • Safe Work Australia. (n.d.). Health monitoring: Guide to Isocyanates.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • MDPI. (2019, August 9). Recent Advances in the Synthesis of 2H-Pyrans.
  • Hazardous Waste Experts. (2026, February 15). What are Isocyanates and How Do They Become Hazardous Waste?.
  • LOCKSS. (2008, September 25). RING TRANSFORMATIONS OF 2H-PYRAN-2-ONES AND FUSED PYRAN-2-ONES WITH NUCLEOPHILIC REAGENTS.
  • Health and Safety Executive. (2025, April 3). RR1199: Ensuring improved isocyanate exposure assessment to better protect health.
  • BASF. (2025, September 8). Safety Data Sheet.
  • ChemicalBook. (2026, January 3). Chemical Safety Data Sheet MSDS / SDS - tetrahydro-4-methyl-2H-pyran.
  • American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers.
  • American Chemistry Council. (n.d.). SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Patsnap Eureka. (2025, July 10). Industry Best Practices for Isocyanate Waste Management.

Sources

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